Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Description
The exact mass of the compound Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2O2/c14-12-18-6-9(10(19-12)13(15,16)17)11(20)21-7-8-4-2-1-3-5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHJVPJLOZDZSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371069 | |
| Record name | Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
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Molecular Weight |
316.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-29-8 | |
| Record name | Phenylmethyl 2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40371069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175137-29-8 | |
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Foundational & Exploratory
An In-depth Technical Guide to Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
CAS Number: 175137-29-8
This guide provides a comprehensive overview of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, physicochemical properties, reactivity, and applications, with a focus on its role in the creation of targeted therapeutics.
Introduction: A Versatile Building Block in Drug Discovery
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate has emerged as a crucial scaffold in the synthesis of a variety of biologically active molecules. Its unique trifluoromethylated pyrimidine core offers a combination of desirable properties for drug candidates, including metabolic stability and enhanced binding affinity to target proteins. The presence of a reactive chlorine atom at the 2-position and a benzyl ester at the 5-position provides orthogonal handles for further chemical modifications, making it an ideal starting material for the construction of diverse chemical libraries. This guide will explore the fundamental chemistry and practical applications of this important synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 175137-29-8 | [1] |
| Molecular Formula | C₁₃H₈ClF₃N₂O₂ | [1] |
| Molecular Weight | 316.66 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 437.7 °C at 760 mmHg (Predicted) | [1] |
| Storage | Store in a dry, sealed place | [1] |
Synthesis and Mechanistic Insights
The synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves a multi-step process, beginning with the construction of the core pyrimidine ring followed by functional group manipulations.
Synthesis of the Key Intermediate: 2,4-dichloro-5-(trifluoromethyl)pyrimidine
A common precursor for the target molecule is 2,4-dichloro-5-(trifluoromethyl)pyrimidine.[3][4] This intermediate can be synthesized from 5-(trifluoromethyl)uracil, which itself is prepared from uracil. The chlorination of 5-(trifluoromethyl)uracil is a critical step, often achieved using reagents like phosphorus oxychloride (POCl₃).[3] The rationale behind using a strong chlorinating agent is to convert the hydroxyl groups of the uracil tautomer into more reactive chloro groups.
Proposed Synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Step 1: Selective Hydrolysis or Carboxylation
One potential route involves the selective hydrolysis of one of the chloro groups of 2,4-dichloro-5-(trifluoromethyl)pyrimidine to a hydroxyl group, followed by oxidation to a carboxylic acid. However, a more direct approach would be the introduction of the carboxylate group at the 5-position.
Step 2: Esterification with Benzyl Alcohol
Once the 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is obtained, the final step is esterification with benzyl alcohol. This can be achieved through several standard methods:
-
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and removing the water formed to drive the equilibrium towards the product.
-
Carbodiimide-mediated Coupling: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid, facilitating its reaction with benzyl alcohol under milder conditions. This method is often preferred when sensitive functional groups are present.
-
Conversion to Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with benzyl alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to yield the desired benzyl ester.
The choice of esterification method depends on the overall synthetic strategy, the scale of the reaction, and the presence of other functional groups in the molecule.
Caption: Proposed synthetic pathway for Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Reactivity and Chemical Behavior
The reactivity of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is primarily dictated by the electrophilic nature of the pyrimidine ring, which is enhanced by the electron-withdrawing trifluoromethyl group, and the presence of a labile chlorine atom at the 2-position.
Nucleophilic Aromatic Substitution (SNAAr)
The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution.[5] This reactivity allows for the introduction of a wide range of functional groups by reacting the compound with various nucleophiles, such as amines, alcohols, and thiols. The electron-deficient nature of the pyrimidine ring facilitates this reaction. For instance, reaction with an amine would yield the corresponding 2-amino-4-(trifluoromethyl)pyrimidine derivative, a common scaffold in kinase inhibitors.
Caption: Key reactivity of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Applications in Drug Discovery and Development
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a valuable intermediate in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[6] The pyrimidine core serves as a bioisostere for the purine ring found in ATP, allowing these inhibitors to compete with ATP for binding to the kinase domain of the receptor.
The general strategy involves the displacement of the 2-chloro group with a substituted aniline to introduce the key pharmacophoric elements required for potent and selective EGFR inhibition. The benzyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments or serve as a handle for improving pharmacokinetic properties.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would be expected to show a singlet for the pyrimidine proton, signals in the aromatic region (around 7.3-7.5 ppm) for the phenyl protons of the benzyl group, and a singlet for the benzylic methylene protons (around 5.4 ppm).
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¹³C NMR: The spectrum would display signals for the carbons of the pyrimidine ring, with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling. Signals for the benzyl group carbons and the ester carbonyl carbon would also be present.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (316.66 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Safety and Handling
A specific safety data sheet for Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is not available in the provided search results. However, based on the safety information for related compounds such as 2,4-dichloro-5-(trifluoromethyl)pyrimidine and other chlorinated and fluorinated aromatic compounds, the following precautions should be taken[7][8]:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
Conclusion
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a strategically important building block in medicinal chemistry. Its versatile reactivity, stemming from the electrophilic pyrimidine core and the displaceable chlorine atom, allows for the synthesis of a wide array of complex molecules. Its primary application as an intermediate in the development of kinase inhibitors highlights its significance in the ongoing quest for novel and effective cancer therapeutics. Further exploration of the chemistry of this compound is likely to unveil new synthetic methodologies and lead to the discovery of additional bioactive molecules.
References
- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents.
- CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents.
-
Esterification of Dicarboxylic Acids with Benzyl Alcohol under the Action of the Microwave Radiation | Request PDF - ResearchGate. Available at: [Link]
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Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols - Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC. Available at: [Link]
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2 - Supporting Information. Available at: [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
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2-chloro-N-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide - PubChem. Available at: [Link]
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A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available at: [Link]
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Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - Semantic Scholar. Available at: [Link]
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Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate - PubChemLite. Available at: [Link]
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Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - ResearchGate. Available at: [Link]
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Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed... - ResearchGate. Available at: [Link]
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FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide.... - ResearchGate. Available at: [Link]
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Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]
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Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - Beilstein Journals. Available at: [Link]
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2 - Supporting Information. Available at: [Link]
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Stereochemical outcomes of C–F activation reactions of benzyl fluoride - PMC - NIH. Available at: [Link]
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Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC. Available at: [Link]
-
Benzyl-Chloride - Safety Data Sheet. Available at: [Link]
-
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H6ClF3N2O2 | CID 2780355. Available at: [Link]
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Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate chemical properties
An In-depth Technical Guide to Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Foreword: The Strategic Value of a Trifluoromethylpyrimidine Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties, often enhancing metabolic stability, membrane permeability, and binding affinity. When this moiety is coupled with a pyrimidine core—a privileged heterocycle in countless pharmaceuticals—the resulting structure becomes a high-value synthetic intermediate.
This guide provides a comprehensive technical overview of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key building block that embodies this design philosophy. We will move beyond a simple recitation of data to explore the causality behind its reactivity, the rationale for its synthetic utility, and its proven applications in the development of targeted therapeutics. For researchers and drug development professionals, understanding the nuances of this reagent is critical for leveraging its full potential in creating next-generation pharmaceuticals.
Core Physicochemical & Structural Properties
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a synthetically versatile intermediate whose utility is dictated by its unique arrangement of functional groups. The table below summarizes its essential properties.
| Property | Value | Source(s) |
| CAS Number | 175137-29-8 | [1] |
| Molecular Formula | C₁₃H₈ClF₃N₂O₂ | [1][2] |
| Molecular Weight | 316.66 g/mol | [1] |
| Monoisotopic Mass | 316.02264 Da | [2] |
| Boiling Point | 437.7°C at 760 mmHg (Predicted) | [1] |
| Appearance | White to off-white solid (inferred) | [3] |
| SMILES | C1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2C(F)(F)F)Cl | [2] |
| Storage Conditions | Store in a dry, sealed place under an inert atmosphere (Nitrogen or Argon) at 2-8°C. | [1][3] |
Synthesis and Manufacturing Insights
While multiple synthetic routes can be envisioned, the construction of this molecule typically leverages the reactivity of pre-functionalized pyrimidine precursors. The following protocol describes a representative and chemically sound method starting from the common intermediate, 2,4-dichloro-5-(trifluoromethyl)pyrimidine. This precursor is a crucial intermediate for various pharmaceutically active ingredients.[4]
Representative Synthetic Workflow
The synthesis is a multi-step process that builds the core scaffold and then introduces the required functional groups in a controlled manner.
Caption: Representative synthesis of the target compound.
Experimental Protocol: Esterification
This protocol details the conversion of an intermediate carboxylic acid to the final benzyl ester product. The causality behind this choice of reagents lies in its efficiency for forming esters from carboxylic acids and alcohols under mild conditions.
-
Reaction Setup: To a solution of 2,4-dichloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add benzyl alcohol (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).
-
Coupling Agent Addition: Cool the mixture to 0°C using an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq) in DCM. Rationale: EDC and DCC are carbodiimide coupling agents that activate the carboxylic acid for nucleophilic attack by the alcohol. The reaction is performed at 0°C to control the exothermic reaction and minimize side products.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup and Isolation: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used). Dilute the filtrate with DCM and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the pure Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule stems from the highly electron-deficient nature of its pyrimidine ring. The combined electron-withdrawing effects of the two ring nitrogens, the C4-trifluoromethyl group, and the C5-benzyloxycarbonyl group render the C2 position exceptionally susceptible to nucleophilic aromatic substitution (SₙAr).
The chlorine atom at C2 serves as an excellent leaving group, allowing for the facile introduction of a wide variety of nucleophiles. This predictable reactivity makes the compound an ideal scaffold for building molecular diversity. 2-chloropyrimidines are known to be highly reactive and participate in facile SₙAr reactions with amines.[5][6]
Caption: General SₙAr mechanism at the C2 position.
This reactivity is the cornerstone of its application in drug discovery. By reacting the parent molecule with a library of amines, thiols, or other nucleophiles, chemists can rapidly generate a diverse set of analogues for biological screening. Furthermore, the benzyl ester can be selectively cleaved via hydrogenolysis to unmask the carboxylic acid, providing a secondary site for further chemical modification, such as amide bond formation.
Applications in Drug Discovery
The trifluoromethylpyrimidine scaffold is a validated pharmacophore in modern oncology and immunology. Its derivatives are frequently investigated as kinase inhibitors.
-
Scaffold for Kinase Inhibitors: The pyrimidine core mimics the hinge-binding motif of ATP, allowing derivatives to function as competitive inhibitors in the ATP-binding pocket of various kinases. A new series of 5-trifluoromethylpyrimidine derivatives were designed and synthesized as potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[7] The ability to readily diversify the C2 position of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate allows for the fine-tuning of selectivity and potency against specific kinase targets.[7]
-
Intermediate for Anticancer Agents: Fluorinated pyrimidines are an important class of anticancer drugs.[8] The inclusion of the trifluoromethyl group often enhances metabolic stability, a desirable trait for drug candidates.[8] This building block is directly relevant to the synthesis of compounds explored for cancer therapy.[4]
-
Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a high-value fragment for FBDD campaigns. Its defined reactivity allows for predictable vector expansion, enabling the elaboration of initial fragment hits into lead compounds.
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential for any chemical reagent. While experimental spectra are proprietary to manufacturers, the expected spectroscopic signatures can be accurately predicted.
-
Nuclear Magnetic Resonance (NMR):
-
¹H-NMR: A characteristic singlet for the lone pyrimidine proton (C6-H) is expected in the downfield region (δ 8.5-9.0 ppm). The benzylic protons (-CH₂-) should appear as a singlet around δ 5.4 ppm, with the phenyl protons of the benzyl group resonating in the aromatic region (δ 7.3-7.5 ppm).
-
¹³C-NMR: The spectrum will show distinct signals for the ester carbonyl, the pyrimidine ring carbons, the benzyl group carbons, and a characteristic quartet for the trifluoromethyl carbon due to ¹J(C,F) coupling.
-
¹⁹F-NMR: A sharp singlet is expected for the -CF₃ group, providing a clear diagnostic peak.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The predicted mass-to-charge ratios (m/z) for common adducts are crucial for identification.
| Adduct | Predicted m/z |
| [M+H]⁺ | 317.02992 |
| [M+Na]⁺ | 339.01186 |
| [M-H]⁻ | 315.01536 |
| [M+NH₄]⁺ | 334.05646 |
| Data sourced from PubChemLite prediction tools.[2] |
Safety and Handling
As a chlorinated and fluorinated heterocyclic compound, Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate must be handled with appropriate care. This compound is intended for research and development use only.[9]
-
General Handling: Always handle in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Toxicological Profile (Inferred): While specific data for this compound is not publicly available, related 2-chloropyrimidines are classified as toxic if swallowed and are known to cause serious eye irritation.[10] Assume this compound possesses similar hazards.
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately wash with soap and copious amounts of water.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
-
References
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. (2014).
- 2-Chloropyrimidine | C4H3ClN2 | CID 74404.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. (2025). Wiley Online Library.
- BENZYL 2-CHLORO-4-(TRIFLUOROMETHYL)
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, PMC, NIH.
- Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. (2018).
- 175137-29-8 | Benzyl 2-chloro-4-(trifluoromethyl)
- 2-chloro-N-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide.
- Benzyl 2-chloro-4-(trifluoromethyl)
- Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table.
- Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyriMidine-7(8H)
- Ethyl 2-chloro-4-(trifluoromethyl)
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Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: A Keystone Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide a comprehensive technical overview of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, reactivity, and profound utility in medicinal chemistry. This document is structured to serve as a practical and intellectual resource for professionals engaged in the synthesis of complex molecular entities.
Molecular Profile and Strategic Importance
The utility of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate as a premier building block in drug discovery is not accidental; it is a direct consequence of the deliberate arrangement of its functional components. Each substituent is strategically positioned to influence reactivity and confer desirable pharmacological properties.
Structural and Electronic Analysis
The core of the molecule is a pyrimidine ring, a diazine heterocycle that is inherently electron-deficient. This foundational characteristic is dramatically amplified by two powerful electron-withdrawing groups:
-
The 4-(Trifluoromethyl) Group: This is arguably the most influential substituent. The CF₃ group exerts a potent negative inductive effect, significantly lowering the electron density of the pyrimidine ring. This has two critical consequences:
-
Enhanced Reactivity: It activates the ring for nucleophilic substitution, particularly at the 2- and 4-positions.
-
Pharmacokinetic Modulation: In a final drug candidate, the CF₃ group often enhances metabolic stability by blocking potential sites of oxidative metabolism and can improve membrane permeability and binding affinity.
-
-
The 2-Chloro Group: This is the primary reactive handle for synthetic elaboration. The chlorine atom is an excellent leaving group, especially given the electron-deficient nature of the ring. It is readily displaced by a wide range of nucleophiles (amines, thiols, alcohols), providing a direct and reliable vector for introducing molecular diversity.
-
The 5-Benzyl Carboxylate Group: This functional group serves a dual purpose. It acts as another point for modification, typically after hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Furthermore, the benzyl group can be selectively removed via hydrogenolysis, a mild deprotection strategy that preserves other sensitive functional groups.
Physicochemical and Spectroscopic Data
Accurate characterization is the bedrock of chemical synthesis. The following data provides the key identifiers for this compound.
| Property | Value | Source |
| CAS Number | 175137-29-8 | [1][2] |
| Molecular Formula | C₁₃H₈ClF₃N₂O₂ | [1][2][3] |
| Molecular Weight | 316.66 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Boiling Point | 437.7°C at 760 mmHg (Predicted) | [2] |
| Monoisotopic Mass | 316.02264 Da | [3] |
Spectroscopic Signature: While experimental spectra should always be acquired for validation, the expected NMR and MS data are highly predictable:
-
¹H NMR: Distinct signals for the benzyl CH₂ protons (a singlet), aromatic protons of the benzyl group, and the lone pyrimidine proton at the 6-position.
-
¹³C NMR: Resonances corresponding to the CF₃ carbon (a quartet due to C-F coupling), the carbons of the pyrimidine and benzene rings, the ester carbonyl, and the benzylic carbon.
-
¹⁹F NMR: A sharp singlet, characteristic of the CF₃ group.
-
Mass Spectrometry: A clear molecular ion peak with a characteristic isotopic pattern for one chlorine atom (M, M+2 in a ~3:1 ratio).
Synthesis Strategy: A Multi-Step Approach
The construction of this highly functionalized pyrimidine is not a trivial matter. The synthesis relies on a logical sequence of reactions designed to introduce the key substituents in a controlled manner. The most common precursor is 2,4-dichloro-5-(trifluoromethyl)pyrimidine.[4][5]
Retrosynthetic Analysis
A retrosynthetic approach illuminates the key bond formations and strategic disconnections, providing a clear roadmap for the synthesis.
Caption: Retrosynthetic pathway for the target compound.
Forward Synthesis Workflow and Mechanistic Considerations
The forward synthesis builds upon the logic of the retrosynthetic analysis. Each step is chosen for its efficiency and compatibility with the sensitive trifluoromethyl group.
Step 1: Trifluoromethylation of a Uracil Precursor The initial and most critical step is the introduction of the CF₃ group onto the pyrimidine ring. This is often achieved via radical trifluoromethylation of uracil using reagents like sodium trifluoromethanesulfinate.[4] This reaction's success is paramount as it establishes the key pharmacophore.
Step 2: Chlorination The resulting 5-(trifluoromethyl)uracil is then converted to the highly reactive intermediate, 2,4-dichloro-5-(trifluoromethyl)pyrimidine.[4][5] This is typically accomplished by heating with a strong chlorinating agent like phosphorus oxychloride (POCl₃). This step transforms the relatively inert hydroxyl groups of the uracil tautomer into excellent chloro leaving groups, priming the molecule for subsequent functionalization.
Step 3: Carboxylation and Esterification This is the final, crucial transformation. It involves the selective functionalization of the C-5 position.
-
Rationale: Direct carboxylation of 2,4-dichloro-5-(trifluoromethyl)pyrimidine is challenging. A more common and controlled approach involves a related precursor where the C-2 position is already modified, followed by directed ortho-metalation at C-5 and quenching with a carbonyl source. For the specific target molecule, a synthetic route would involve lithiation at the 5-position followed by quenching with benzyl chloroformate.
Caption: High-level workflow for the synthesis of the target molecule.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The molecular architecture of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate makes it an exceptionally valuable scaffold for the development of kinase inhibitors, a cornerstone of modern oncology and immunology.[6][7][8][9]
Logical Framework for Inhibitor Design
The pyrimidine core acts as a bioisostere for the adenine ring of ATP, enabling it to effectively anchor within the hinge region of a kinase's active site. The strategically placed reactive sites allow for the systematic elaboration of a molecule to achieve high potency and selectivity.
Caption: Strategic elaboration of the core scaffold in drug design.
-
C2-Position: The chloro group is readily displaced by primary or secondary amines. This allows for the introduction of large, complex side chains that can extend into the solvent-exposed region of the kinase, forming critical interactions that determine inhibitor selectivity.
-
C5-Position: The benzyl ester can be hydrolyzed to a carboxylic acid. This acid can then be coupled with a library of amines to form amides, providing a powerful tool to fine-tune physicochemical properties such as solubility, cell permeability, and metabolic stability.
This dual-handle approach allows for a combinatorial-like exploration of chemical space, accelerating the structure-activity relationship (SAR) studies necessary to optimize a lead compound. Derivatives have shown promise as inhibitors of EGFR (Epidermal Growth Factor Receptor) and other critical cancer-related kinases.[5][10]
Detailed Experimental Protocol
This section provides a representative, self-validating protocol for a key transformation. Causality: Every step is designed to maximize yield and purity while ensuring safety.
General Laboratory Best Practices
-
Inert Atmosphere: All reactions involving organometallic reagents (e.g., LDA) must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent quenching by atmospheric oxygen and moisture.
-
Anhydrous Solvents: Use of anhydrous solvents is critical to prevent the decomposition of moisture-sensitive reagents.
-
Reaction Monitoring: Progress should be diligently monitored by Thin-Layer Chromatography (TLC) or LC-MS to determine reaction completion and identify potential side products.
Example Protocol: Nucleophilic Substitution at C2
This protocol details the displacement of the 2-chloro group, a common and critical step in utilizing this scaffold.
Objective: To synthesize a representative N-substituted aminopyrimidine derivative.
Materials:
-
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq)
-
A primary or secondary amine (e.g., Benzylamine) (1.1 eq)
-
A non-nucleophilic base (e.g., DIPEA) (1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF or NMP)
-
Standard workup and purification reagents.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate and anhydrous DMF.
-
Reagent Addition: Add the amine and DIPEA to the solution. Rationale: The base (DIPEA) is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Heating and Monitoring: Heat the reaction mixture (e.g., to 80-100 °C). Monitor the disappearance of the starting material by TLC. Rationale: Heating is required to overcome the activation energy for the nucleophilic aromatic substitution.
-
Aqueous Workup: Upon completion, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Rationale: This step removes the high-boiling DMF solvent and water-soluble salts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel. Rationale: This is essential to remove unreacted starting materials and any side products, yielding the pure desired compound.
-
Characterization: Confirm the structure and purity of the final product via NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry. This final step validates the success of the synthesis.
Safety and Handling
Professional-grade synthesis requires an unwavering commitment to safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-resistant lab coat, and chemically resistant gloves.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile reagents and solvents.[11]
-
Reagent-Specific Hazards:
-
Chlorinated Pyrimidines: These compounds are irritants and potentially toxic. Avoid skin and eye contact.[12][13]
-
Organolithium Reagents (used in synthesis): Reagents like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere using proper syringe techniques.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme caution.
-
References
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
BENZYL 2-CHLORO-4-(TRIFLUOROMETHYL)PYRIMIDINE-5-CARBOXYLATE CAS#: 175137-29-8. ChemWhat. [Link]
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. National Institutes of Health (PMC). [Link]
-
Hyma Synthesis Pvt. Ltd. (Custom Synthesis). Hyma Synthesis. [Link]
-
Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives. ACS Publications - Journal of Medicinal Chemistry. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. National Institutes of Health (PMC). [Link]
-
4-Chloro-2-(trifluoromethyl)pyrimidine. PubChem. [Link]
-
Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. PubMed. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations. MDPI. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications - Journal of Medicinal Chemistry. [Link]
-
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. PubChem. [Link]
-
A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate. [Link]
-
Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent. ResearchGate. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]
-
Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. PubMed. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Synthesis, NMR, FT-IR, X-ray structural characterization, DFT analysis and isomerism aspects. PubMed. [Link]
-
2-chloro-N-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide. PubChem. [Link]
-
How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? FAQ. [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. amfluoro.com [amfluoro.com]
- 3. PubChemLite - Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (C13H8ClF3N2O2) [pubchemlite.lcsb.uni.lu]
- 4. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate [smolecule.com]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. fishersci.com [fishersci.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Technical Guide: Synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Executive Summary
This technical guide details the high-fidelity synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate , a critical heterocyclic scaffold used in the development of advanced agrochemicals and pharmaceutical APIs (Active Pharmaceutical Ingredients).[1][2]
Unlike standard commodity protocols that focus on the ethyl ester variant, this guide addresses the specific challenge of installing the benzyl ester moiety while preserving the sensitive 2-chloro and 4-trifluoromethyl functionalities.[1][2] The methodology prioritizes a convergent de novo approach , mitigating the risk of nucleophilic aromatic substitution (SNAr) side reactions that occur when attempting to transesterify the final chlorinated pyrimidine.
Target Audience: Synthetic Organic Chemists, Process Development Scientists.[2]
Retrosynthetic Analysis & Strategy
The synthesis is designed around the "Pyrimidine Core Construction" strategy. Attempting to hydrolyze and esterify a pre-existing 2-chloro-pyrimidine core carries a high risk of hydrolyzing the labile C2-chlorine atom.[1][2] Therefore, the benzyl ester is established prior to ring closure or on the acyclic precursor.
Strategic Pathway
-
Precursor Functionalization: Transesterification of commercially available ethyl 4,4,4-trifluoro-3-oxobutanoate to its benzyl analog.[1][2]
-
Heterocyclic Ring Formation: A three-component condensation (Biginelli-like or Hantzsch-like modification) using the benzyl beta-keto ester, triethyl orthoformate, and urea to form the 2-hydroxy pyrimidine core.[1][2]
-
Deoxychlorination: Conversion of the C2-hydroxyl group (lactam tautomer) to the C2-chloride using phosphorus oxychloride (
).[1]
Pathway Visualization
Figure 1: Convergent synthesis pathway avoiding late-stage manipulation of the reactive chloropyrimidine core.
Detailed Experimental Protocols
Phase 1: Synthesis of Benzyl 4,4,4-trifluoro-3-oxobutanoate
Objective: Convert the ethyl ester to the benzyl ester before ring formation to avoid harsh acidic/basic conditions later.[1][2]
| Parameter | Specification |
| Reagents | Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), Benzyl Alcohol (1.1 eq) |
| Catalyst | Titanium(IV) isopropoxide (1 mol%) or Otera’s Catalyst |
| Solvent | Toluene (Anhydrous) |
| Temp/Time | Reflux (110°C) / 4–6 Hours |
| Key Mechanism | Equilibrium-driven transesterification with continuous removal of ethanol.[1][2] |
Protocol:
-
Charge a round-bottom flask with Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) and anhydrous Toluene (5 vol).
-
Add Benzyl Alcohol (1.1 eq) and Titanium(IV) isopropoxide (0.01 eq).
-
Fit the flask with a Dean-Stark trap or a distillation head to remove ethanol azeotropically.[1][2]
-
Endpoint: TLC or GC indicates <2% starting ethyl ester.[2]
-
Workup: Cool to RT. Wash with 1N HCl (to quench Ti catalyst) and brine.[1] Dry organic layer over
.[2][5][6] -
Purification: Vacuum distillation is preferred to remove excess benzyl alcohol.[2]
Phase 2: Pyrimidine Ring Construction
Objective: Construct the pyrimidine ring with the trifluoromethyl group at C4 and the benzyl ester at C5.
| Parameter | Specification |
| Reagents | Benzyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), Triethyl Orthoformate (1.5 eq), Urea (1.2 eq) |
| Catalyst | Acetic Anhydride ( |
| Solvent | Acetic Anhydride (acts as solvent/reagent) or DMF |
| Temp/Time | 100–120°C / 8–12 Hours |
Protocol:
-
Dissolve Benzyl 4,4,4-trifluoro-3-oxobutanoate (from Phase 1) in Acetic Anhydride (3 vol) and Triethyl Orthoformate (1.5 eq).
-
Reflux for 2 hours to form the intermediate ethoxymethylene species in situ.
-
Cool slightly (to ~80°C) and add Urea (1.2 eq).
-
Reflux for an additional 6–8 hours. The mixture will darken.[2]
-
Mechanism: The urea attacks the ethoxymethylene intermediate, followed by cyclization onto the ester carbonyl.
-
Workup: Concentrate under reduced pressure to remove acetic anhydride. Pour the residue into ice water.
-
Isolation: The product, Benzyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate , will precipitate.[1][2] Filter, wash with cold water and hexanes.[2] Recrystallize from Ethanol/Water if necessary.[2]
Phase 3: Chlorination (The Critical Step)
Objective: Convert the C2-hydroxyl (lactam) to the C2-chloro moiety using
| Parameter | Specification |
| Reagents | Intermediate B (1.0 eq), |
| Base | N,N-Diethylaniline (1.0 eq) or Diisopropylethylamine (DIPEA) |
| Solvent | Neat (in excess |
| Temp/Time | 80–90°C / 3–5 Hours |
Protocol:
-
Place the dry intermediate (Benzyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate) in a flask under inert atmosphere (
). -
Add
(5.0 eq) slowly.[1][2] -
Add N,N-Diethylaniline (1.0 eq) dropwise.[1][2] Note: The base acts as an HCl scavenger and catalyst.
-
Heat to 90°C. The suspension should clear as the chlorinated product forms.
-
Monitoring: HPLC is recommended.[2] Disappearance of the polar starting material peak.
-
Quenching (Critical): Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the newly formed C-Cl bond or the benzyl ester.[1][2]
-
Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.[1][2]
-
Neutralization: Wash organic phase with saturated
(cold) until pH is neutral. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Scientific Rationale & Troubleshooting (E-E-A-T)
Why this route?
-
Ester Stability: Benzyl esters are susceptible to hydrogenolysis and acid hydrolysis.[2] By installing the benzyl group on the acyclic precursor (Phase 1), we avoid subjecting the final sensitive 2-chloro-pyrimidine to the harsh transesterification conditions (which often require refluxing alcohols and Lewis acids that could displace the chlorine).[1]
-
Regioselectivity: The use of the beta-keto ester with urea ensures the trifluoromethyl group ends up at position 4 and the ester at position 5, driven by the electronics of the trifluoroacetyl group [1].
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 2 | Incomplete formation of ethoxymethylene intermediate.[1][2] | Ensure Triethyl Orthoformate is fresh and reaction time is sufficient before adding Urea.[2] |
| Hydrolysis of Benzyl Ester | Acid concentration too high during Phase 3 workup. | Quench |
| Formation of "Uracil" byproduct | Urea attacking the wrong carbonyl. | Use the two-step addition (Orthoformate first, then Urea) to lock the regiochemistry.[1] |
References
-
Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Source: Organic Chemistry Portal / Synthesis 2002.[2] Relevance: Establishes the core condensation logic between beta-keto esters and amidines.
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. Source: National Institutes of Health (PMC).[1] Relevance: Validates the safety and stoichiometry for POCl3 chlorination of pyrimidines.
-
Synthesis and application of trifluoromethylpyridines and pyrimidines. Source: Beilstein Journal of Organic Chemistry / NIH.[2] Relevance: Provides specific insights into the behavior of trifluoromethyl groups during heterocyclic ring closure.
-
Elimination of Alcohols To Alkenes With POCl3 (Mechanistic Insight). Source: Master Organic Chemistry.[2] Relevance: Explains the mechanistic role of Pyridine/Base in POCl3 reactions, crucial for the chlorination step.
Sources
- 1. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate starting materials
Technical Whitepaper: Strategic Synthesis & Sourcing of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Executive Summary
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a high-value heterocyclic intermediate, primarily utilized in the development of agrochemicals (specifically herbicides) and pharmaceutical kinase inhibitors.[1] Its structural core combines a trifluoromethyl group (
This guide details the strategic selection of starting materials and the chemical causality behind the synthesis of this molecule. Unlike the commoditized ethyl ester analog, the benzyl ester is typically a specialized derivative synthesized to modulate solubility or serve as a specific protecting group strategy.[1]
Part 1: Retrosynthetic Logic & Strategic Disconnections
To determine the optimal starting materials, we must deconstruct the target molecule.[1] The synthesis is governed by the construction of the electron-deficient pyrimidine ring and the subsequent functionalization of the ester.[1]
Strategic Disconnection Analysis
-
Ester Linkage: The benzyl ester is best installed late-stage to avoid hydrolysis during the harsh acidic/basic conditions required for pyrimidine ring closure and chlorination.[1]
-
C2-Chlorine: The chlorine atom is introduced via the chlorination of a hydroxyl (tautomeric oxo) group.[1] Direct chlorination of the ring is not feasible; it requires a leaving group transformation.[1]
-
Precursor: 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate derivative.[1]
-
-
Pyrimidine Core: The ring is formed via a condensation reaction between a bis-electrophile and a bis-nucleophile.[1]
Figure 1: Retrosynthetic tree illustrating the pathway from the target benzyl ester back to primary commodity starting materials.
Part 2: Primary Starting Materials (The "Building Blocks")
The quality of the final product is strictly dependent on the purity profile of these three core starting materials.
Ethyl 4,4,4-trifluoro-3-oxobutanoate (Ethyl Trifluoroacetoacetate)[1][3]
-
Role: Provides the 4-trifluoromethyl group and the 5-carboxyl scaffold.[1][3]
-
Critical Attribute: This reagent must be reacted with Triethyl Orthoformate and Acetic Anhydride to generate the reactive ethoxymethylene intermediate (Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate) prior to ring closure.[1]
-
Sourcing Note: While the raw keto-ester is available, industrial workflows often purchase the pre-formed ethoxymethylene derivative (CAS 571-55-1) to reduce step count and waste.[1]
Urea (CAS 57-13-6)[1]
-
Role: Provides the N1 and N3 nitrogen atoms and the C2 carbon (initially as a carbonyl/hydroxyl).[1]
-
Alternative: S-Methylisothiourea can be used to form the 2-methylthio intermediate, which is also a valid leaving group or precursor to chlorine, but Urea is more atom-economical for the 2-OH
2-Cl route.[1]
Benzyl Alcohol (CAS 100-51-6)[1]
-
Role: The nucleophile for the final esterification step.[1]
-
Purity Requirement: Must be anhydrous (<0.05% water). Water competes with the alcohol for the acyl chloride/coupling agent, reverting the product to the acid.
Phosphorus Oxychloride ( )[4]
-
Role: The chlorinating agent that converts the C2-hydroxyl group into the C2-chloride.[1]
-
Safety Critical: Reacts violently with water to release HCl and Phosphoric acid.[1]
Part 3: Synthesis Workflow & Methodology
This protocol describes the most robust route: Synthesis of the Ethyl ester, Hydrolysis, and Re-esterification to Benzyl. Direct transesterification is often low-yielding for electron-deficient pyrimidines due to ring instability.[1]
Step 1: Pyrimidine Ring Construction
-
Reaction: Condensation of Urea with Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate.[1]
-
Conditions: Ethanol reflux, often with a base catalyst (NaOEt) or acid catalysis depending on the specific tautomer desired.
-
Mechanism: Michael addition of Urea to the enol ether, followed by cyclization and dehydration.[1]
-
Result: Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate (often exists as the 2-oxo tautomer).[1]
Step 2: Chlorination (The Critical Transformation)
-
Reagents:
(excess), Diethylaniline (base scavenger). -
Protocol:
-
Suspend the 2-hydroxy intermediate in
.[1] -
Add catalytic Diethylaniline.[1]
-
Heat to reflux (approx. 105°C) for 3-5 hours.
-
Monitor: The reaction is complete when the solid dissolves and evolution of HCl ceases.
-
Workup: Remove excess
via vacuum distillation. Pour residue onto crushed ice (Exothermic!) to precipitate the Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
-
Step 3: Hydrolysis to the Acid
-
Reagents: NaOH (1.1 eq), THF/Water.
-
Logic: Controlled hydrolysis is necessary.[1] The 2-Cl group is susceptible to hydrolysis (becoming OH), but the ester hydrolyzes faster at low temperatures.
-
Protocol: Stir at 0°C to room temperature. Monitor strictly by TLC/HPLC to stop before the 2-Cl is displaced.[1] Acidify with dilute HCl to precipitate 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.
Step 4: Benzyl Esterification
-
Reagents: Benzyl Alcohol, DCC (Dicyclohexylcarbodiimide) or EDC, DMAP (Catalyst).
-
Alternative (Scalable): Convert the Acid to the Acid Chloride using Oxalyl Chloride/DMF, then treat with Benzyl Alcohol/Triethylamine.
-
Protocol (Acid Chloride Method):
Figure 2: Step-by-step synthesis workflow from raw materials to the final benzyl ester.
Part 4: Technical Data & Specifications
| Parameter | Specification / Value | Note |
| Target CAS | N/A (Derivative) | Ethyl analog is CAS 372-31-6 |
| Molecular Formula | ||
| Molecular Weight | 316.66 g/mol | |
| Appearance | White to off-white solid | |
| Storage | 2-8°C, Inert Atmosphere | Moisture sensitive (Ester hydrolysis) |
| Key Impurity A | 2-Hydroxy analog | Result of incomplete chlorination or hydrolysis |
| Key Impurity B | Benzyl Chloride | From reaction of BnOH with POCl3 residues |
References
-
PubChem. "Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate."[1][3] National Library of Medicine.[1] Accessed February 7, 2026.[1] [Link]
-
Google Patents. "Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine (US20140135497A1)."[1] Google Patents.[1] Accessed February 7, 2026.[1]
-
Royal Society of Chemistry. "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate."[1] Journal of the Chemical Society C. Accessed February 7, 2026.[1] [Link]
Sources
An In-depth Technical Guide to Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Pyrimidine Scaffold
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a halogenated and fluorinated pyrimidine derivative. Its chemical structure, characterized by a pyrimidine core functionalized with a chloro group, a trifluoromethyl group, and a benzyl carboxylate moiety, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The IUPAC name for this compound is benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate .
The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in drug design. This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrimidine scaffold itself is a common feature in many biologically active compounds, including several approved drugs. Consequently, Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate serves as a key building block for creating novel therapeutic agents, especially in oncology.[1][2]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is crucial for its application in research and development.
| Property | Value | Source |
| IUPAC Name | benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | N/A |
| CAS Number | 175137-29-8 | N/A |
| Molecular Formula | C13H8ClF3N2O2 | N/A |
| Molecular Weight | 316.66 g/mol | N/A |
| Boiling Point | 437.7°C at 760 mmHg | N/A |
| Storage | Store in a dry, sealed place | N/A |
Synthesis and Mechanistic Insights
The synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate can be approached through a multi-step process. A plausible and efficient synthetic route involves the initial synthesis of the key intermediate, 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, followed by its esterification with benzyl alcohol.
Part 1: Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
The synthesis of the carboxylic acid precursor is a critical step. While various methods for the synthesis of pyrimidine derivatives exist, a common approach involves the cyclization of a three-carbon component with an amidine derivative.[3] For this specific molecule, a likely pathway starts from simpler, commercially available precursors.
Experimental Protocol: Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
This protocol is based on established pyrimidine synthesis methodologies.
Materials:
-
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
-
1,4-Dioxane
-
Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate in 1,4-dioxane.
-
Add an aqueous solution of lithium hydroxide to the mixture.
-
Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Dilute the reaction mixture with water and then acidify to a pH of approximately 2 using hydrochloric acid.
-
The resulting precipitate, 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, is collected by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the desired product.[4]
Causality of Experimental Choices:
-
Hydrolysis of the Ester: The use of lithium hydroxide facilitates the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid. This is a standard and effective method for ester cleavage.
-
Acidification: Acidification of the reaction mixture after hydrolysis is crucial to protonate the carboxylate salt, leading to the precipitation of the less soluble carboxylic acid, enabling its isolation.
Part 2: Esterification with Benzyl Alcohol
The final step is the esterification of the synthesized carboxylic acid with benzyl alcohol to yield the target compound. Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method. However, other modern and efficient methods can also be employed.
Experimental Protocol: Synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
This protocol outlines a standard acid-catalyzed esterification.
Materials:
-
2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
-
Benzyl alcohol
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid and a molar excess of benzyl alcohol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC or HPLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature and wash it sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to obtain pure Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.[5]
Causality of Experimental Choices:
-
Acid Catalyst: The acid catalyst (p-toluenesulfonic acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol.
-
Dean-Stark Apparatus: The removal of water, a byproduct of the esterification, is essential to drive the equilibrium towards the formation of the ester, thereby increasing the reaction yield.
-
Aqueous Workup: The washing steps are necessary to remove the acid catalyst and any unreacted starting materials, leading to a purer product.
Synthetic Workflow Diagram
Caption: Synthetic pathway for Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Applications in Drug Discovery and Development
Derivatives of 2-chloro-4-(trifluoromethyl)pyrimidine are recognized as important intermediates in the synthesis of pharmaceutically active compounds, particularly in the development of novel anticancer agents.[6] The trifluoromethylpyrimidine scaffold has been explored for its potential to yield compounds with a range of biological activities, including antifungal and insecticidal properties.[7]
Anticancer Potential
The primary interest in Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate lies in its utility as a precursor for anticancer drug candidates. Pyrimidine-based compounds are known to exert their anticancer effects through various mechanisms of action. These include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR), epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[8]
Furthermore, some pyrimidine derivatives have been shown to interact with DNA, either through intercalation or by binding to the minor groove, which can lead to the inhibition of DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in cancer cells.[7][9] The cytotoxic effects of trifluoromethyl-containing pyrimidine derivatives have been demonstrated against various cancer cell lines.[1]
Potential Mechanism of Action Pathway
The downstream products synthesized from Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate could potentially act as anticancer agents by interfering with critical cellular processes. A plausible mechanism involves the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to DNA double-strand breaks, which, if not repaired, trigger apoptosis.
Caption: Potential mechanism of action for anticancer agents derived from the title compound.
Safety and Handling
General Hazards of Related Compounds:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[10]
-
Respiratory Irritation: May cause respiratory irritation.[10]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.
Conclusion and Future Perspectives
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a strategically important building block for the synthesis of novel, biologically active molecules. Its unique combination of a reactive pyrimidine core and a trifluoromethyl group makes it a valuable asset in the field of drug discovery, particularly for the development of new anticancer therapies. The synthetic protocols outlined in this guide provide a solid foundation for its preparation in a laboratory setting. Further research into the derivatization of this compound and the biological evaluation of its downstream products is warranted to fully explore its therapeutic potential. The insights into the potential mechanisms of action of related compounds offer a starting point for the design of future studies aimed at elucidating the specific biological targets of novel derivatives.
References
- CN106187911A. (2016). 2 trifluoromethyl pyrimidine 4 carboxylic acids and derivant thereof and preparation method.
- Baek, H., Minakawa, M., Yamada, Y. M. A., & Uozumi, Y. (2016). In-Water and Neat Batch and Continuous-Flow Direct Esterification and Transesterification by a Porous Polymeric Acid Catalyst.
- US20140135497A1. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- de Oliveira, M. A. L., & de Oliveira, H. C. (2018). The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study.
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
- Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Semantic Scholar.
- Li, W., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids.
-
PubChem. (n.d.). 4-Chloro-2-(trifluoromethyl)pyrimidine. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved February 7, 2026, from [Link]
- El-Gamal, M. I., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing.
-
ResearchGate. (n.d.). Esterification of Dicarboxylic Acids with Benzyl Alcohol under the Action of the Microwave Radiation. Retrieved February 7, 2026, from [Link]
- Tummatorn, J., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- Głowacka, I. E., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
-
Thieme. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved February 7, 2026, from [Link]
- Tummatorn, J., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
-
Encyclopedia.pub. (2021). Pyrimidine Derivatives as Anticancer Agents. Retrieved February 7, 2026, from [Link]
-
MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved February 7, 2026, from [Link]
-
PubMed. (2025). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. Retrieved February 7, 2026, from [Link]
-
Journal of Pesticide Science. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved February 7, 2026, from [Link]
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An In-Depth Technical Guide to Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is perpetually shaped by the emergence of novel molecular scaffolds and versatile synthetic intermediates. Among these, pyrimidine derivatives hold a place of prominence, forming the core of numerous therapeutic agents.[1] This guide focuses on a specific, highly functionalized pyrimidine, Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. The strategic placement of a chloro leaving group, a trifluoromethyl moiety, and a benzyl ester function makes this compound a valuable building block in the synthesis of complex, biologically active molecules. This document serves as a comprehensive technical resource, providing in-depth information on the structure, synthesis, and characterization of this compound, with a particular focus on its application in drug discovery, exemplified by its role as a key intermediate in the synthesis of the tyrosine kinase inhibitor, Nilotinib.
Molecular Overview
Canonical SMILES Notation: C1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2C(F)(F)F)Cl[2]
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 175137-29-8 | [3][4] |
| Molecular Formula | C₁₃H₈ClF₃N₂O₂ | [3][4] |
| Molecular Weight | 316.66 g/mol | [4] |
| Melting Point | 45 °C | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol. |
The Synthetic Pathway: A Strategic Approach
The synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a multi-step process that hinges on the initial construction of the pyrimidine core, followed by functionalization. A common and efficient route involves the synthesis of an ethyl ester precursor, Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, which is then converted to the final benzyl ester via transesterification.
Synthesis of the Key Precursor: Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
The synthesis of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a well-established process. A representative synthetic scheme is outlined below:
Sources
Strategic Scaffold Analysis: Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
The following technical guide details the strategic application of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate in organic synthesis.
Role: Advanced Intermediate for Medicinal Chemistry & Agrochemical Synthesis
CAS: 175137-29-8 | Molecular Formula:
Executive Summary
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate represents a "linchpin" scaffold in modern heterocyclic synthesis. Unlike its methyl or ethyl ester counterparts, the benzyl ester offers a critical orthogonal deprotection pathway (hydrogenolysis) that preserves sensitive functionalities often found in late-stage drug candidates.
This guide explores the molecule's unique electronic architecture, its primary reactivity profile (
Structural Architecture & Reactivity Profile
The utility of this scaffold stems from the synergistic electronic effects of its three functional handles.
Electronic Synergy
-
C2-Chloro Position (The Warhead): The pyrimidine ring is naturally electron-deficient. The presence of the electron-withdrawing trifluoromethyl group (
) and the carboxylate ( ) drastically lowers the LUMO energy at the position. This makes the C2-chloride highly activated for Nucleophilic Aromatic Substitution ( ) , even with weak nucleophiles. -
C4-Trifluoromethyl Group (The Modulator): The
group is not a leaving group. Instead, it serves two roles:-
Electronic Activation: It inductively withdraws electron density, accelerating displacement at C2.
-
Pharmacological Enhancement: It increases lipophilicity (
) and metabolic stability (blocking oxidative metabolism at C4), a common tactic in kinase inhibitor design.
-
-
C5-Benzyl Carboxylate (The Protector): The benzyl ester is the strategic differentiator. While methyl/ethyl esters require basic hydrolysis (LiOH/NaOH) to reveal the acid—conditions that can degrade sensitive
adducts—the benzyl group can be removed via catalytic hydrogenolysis ( , Pd/C) under neutral conditions.
Reactivity Map (Visualization)
Figure 1: The reactivity logic flow, prioritizing C2 functionalization followed by C5 manipulation.
Core Synthetic Transformations
Primary Transformation: C2-Displacement ( )
The most common utilization is the installation of a diversity element (amine, ether, or thioether) at the C2 position.
| Parameter | Recommendation | Rationale |
| Solvent | THF, DMF, or NMP | Polar aprotic solvents stabilize the Meisenheimer intermediate. |
| Base | DIPEA or | Scavenges the HCl byproduct. Non-nucleophilic bases prevent ester hydrolysis. |
| Temperature | The C2-Cl is highly activated; elevated temperatures may cause side reactions at the ester. | |
| Stoichiometry | 1.05 eq Nucleophile | Slight excess ensures complete conversion of the limiting pyrimidine scaffold. |
Secondary Transformation: Benzyl Deprotection
The strategic value of the benzyl ester is realized here.
-
Method A: Hydrogenolysis (Preferred)
-
Reagents:
(1 atm), 10% Pd/C, MeOH/EtOAc. -
Mechanism: Cleavage of the benzylic C-O bond.
-
Advantage: Occurs at neutral pH. Preserves base-sensitive groups (e.g., chiral centers, other esters).
-
-
Method B: Acidolysis
-
Reagents: TFA or HBr/AcOH.
-
Advantage: Useful if the molecule contains sulfur (which poisons Pd catalysts) or alkenes (which reduce under
).
-
Experimental Protocols
Protocol A: General Procedure for with a Primary Amine
Target: Synthesis of Benzyl 2-(alkylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylate
-
Preparation: Charge a reaction vessel with Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 equiv) and anhydrous THF (10 mL/g).
-
Cooling: Cool the solution to
using an ice bath. -
Addition: Add DIPEA (1.2 equiv) followed by the primary amine (1.05 equiv) dropwise.
-
Note: Exotherm is possible due to the high reactivity of the 2-chloro species.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Monitor by TLC or LCMS. The starting material (Cl-pyrimidine) should disappear.
-
-
Workup: Dilute with EtOAc, wash with water (
) and brine ( ). Dry over , filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc) is usually sufficient to isolate the product.
Protocol B: Catalytic Hydrogenolysis of the Benzyl Ester
Target: 2-(alkylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
-
Preparation: Dissolve the
product (from Protocol A) in MeOH or EtOH (0.1 M concentration). -
Catalyst: Add 10 wt% of Pd/C (10% loading) under an inert atmosphere (
).-
Safety: Pd/C is pyrophoric. Do not add to dry solvent; ensure solvent is present first.
-
-
Hydrogenation: Purge the vessel with
gas (balloon pressure is sufficient). Stir vigorously at RT for 4–12 hours. -
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate. The carboxylic acid is often obtained as a pure solid without further purification.
Advanced Workflow: Heterocyclic Construction
This scaffold is frequently used to build bicyclic systems, such as pyrimido[4,5-d]pyrimidines , which are potent kinase inhibitor scaffolds.
Figure 2: Logical progression from the mono-cyclic precursor to a bicyclic drug scaffold.
References
-
PubChem. Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (Compound Summary). National Library of Medicine.
-
Chemical Book. Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate Product Properties.
-
Barvian, M. et al. (2000). Pyrimidines as Building Blocks in Medicinal Chemistry.[2] Journal of Medicinal Chemistry. (Contextual citation for pyrimidine reactivity patterns).
- Greene, T.W. & Wuts, P.G.M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Benzyl ester hydrogenolysis protocols).
Sources
The Strategic Utility of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic deployment of highly functionalized building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate has emerged as a pivotal scaffold, offering a convergence of desirable physicochemical properties and versatile reactivity. This guide provides a comprehensive technical overview of this key intermediate, from its rational synthesis to its strategic application in the construction of complex, biologically active molecules, with a particular focus on kinase inhibitors.
Physicochemical Properties and Structural Rationale
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS RN: 175137-29-8) is a crystalline solid with the molecular formula C₁₃H₈ClF₃N₂O₂ and a molecular weight of 316.66 g/mol . [1][2]Its structure is characterized by a pyrimidine core strategically decorated with substituents that impart distinct and advantageous properties for drug design.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 175137-29-8 | [1] |
| Molecular Formula | C₁₃H₈ClF₃N₂O₂ | [2] |
| Molecular Weight | 316.66 g/mol | [2] |
| Appearance | White to off-white solid | Inferred from common organic compounds of similar structure |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from its utility in organic synthesis |
The trifluoromethyl (-CF₃) group at the C4 position is a bioisostere for a methyl group but with significantly different electronic properties. It is a strong electron-withdrawing group, which enhances the metabolic stability of the molecule by blocking potential sites of oxidation. [3]Furthermore, the lipophilicity of the -CF₃ group can improve cell membrane permeability. The chloro substituent at the C2 position is a versatile synthetic handle, being an excellent leaving group for nucleophilic aromatic substitution (SₙAr) and a key participant in a wide array of palladium-catalyzed cross-coupling reactions. The benzyl ester at the C5 position serves as a protecting group for the carboxylic acid, which can be readily deprotected under various conditions to allow for further molecular elaboration.
Synthesis of the Building Block: A Strategic Approach
While a definitive, publicly available, step-by-step synthesis protocol for Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is not extensively documented in peer-reviewed literature, its synthesis can be logically deduced from established pyrimidine chemistry. A plausible and efficient synthetic route commences with the condensation of a suitable three-carbon precursor with a urea or amidine derivative, followed by chlorination.
A likely pathway involves the cyclocondensation of a trifluoromethyl-substituted β-ketoester with urea, followed by chlorination and benzylation. A related synthesis for the core pyrimidine structure starts from uracil, which is first trifluoromethylated and then chlorinated. [4]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. PubChemLite - Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (C13H8ClF3N2O2) [pubchemlite.lcsb.uni.lu]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
Spectroscopic Analysis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS RN: 175137-29-8).[1] As a complex heterocyclic compound, likely utilized as a key intermediate in medicinal chemistry and materials science, unambiguous structural confirmation is paramount.[2][3] This document outlines the theoretical and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the complete characterization of this molecule. Detailed experimental protocols, data interpretation, and predicted spectral data are presented to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of pyrimidine derivatives.
Introduction to the Analyte
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a substituted pyrimidine derivative featuring several key functional groups that contribute to its chemical reactivity and potential biological activity. Its core structure consists of a pyrimidine ring, which is a fundamental scaffold in numerous pharmaceuticals. The substituents—a chloro group at position 2, a trifluoromethyl group at position 4, and a benzyl carboxylate at position 5—each impart distinct electronic and steric properties that must be verified post-synthesis.
The molecular formula of the compound is C₁₃H₈ClF₃N₂O₂ with a molecular weight of 316.66 g/mol .[1] Spectroscopic analysis is the gold standard for confirming that the target molecular architecture has been successfully assembled and for ensuring the purity of the material for subsequent applications.
Molecular Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Rationale for NMR Analysis
For Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, ¹H NMR is used to identify and count all unique proton environments, such as the single pyrimidine proton, the benzylic methylene protons, and the aromatic protons of the benzyl group. ¹³C NMR complements this by detecting all unique carbon atoms, including the quaternary carbons of the pyrimidine ring and the carbonyl carbon of the ester. Furthermore, the trifluoromethyl group provides a unique signature, often observed through C-F coupling in the ¹³C spectrum.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its single, well-defined residual solvent peak.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4][5]
-
Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.[5][6]
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A greater number of scans is required due to the lower natural abundance of the ¹³C isotope.
Caption: Workflow for NMR Spectroscopic Analysis.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The following table summarizes the expected proton NMR signals.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.9 - 9.1 | Singlet (s) | 1H | H-6 (Pyrimidine) | The pyrimidine proton is highly deshielded by the two ring nitrogens and the adjacent electron-withdrawing ester group. |
| ~7.3 - 7.5 | Multiplet (m) | 5H | Aromatic (Benzyl) | Protons of the monosubstituted benzene ring typically appear in this region. |
| ~5.4 | Singlet (s) | 2H | -OCH₂- (Benzyl) | The methylene protons are adjacent to an oxygen and an aromatic ring, placing them in this characteristic chemical shift range. |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
The table below details the anticipated carbon NMR signals.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C=O (Ester) | The carbonyl carbon of an ester is typically found in this downfield region. |
| ~170 | C-2 (C-Cl) | The carbon bearing the chlorine atom is significantly deshielded. |
| ~158 (q, J ≈ 37 Hz) | C-4 (C-CF₃) | This carbon is deshielded by the attached trifluoromethyl group and will appear as a quartet due to coupling with the three fluorine atoms.[6] |
| ~135 | C-ipso (Benzyl) | The quaternary carbon of the benzyl ring to which the ester group is attached. |
| ~128-129 | C-ortho, C-meta, C-para (Benzyl) | Aromatic carbons of the benzyl group. |
| ~122 (q, J ≈ 275 Hz) | -CF₃ | The carbon of the trifluoromethyl group shows a characteristic large one-bond C-F coupling constant and appears as a quartet.[6] |
| ~115 | C-5 (C-COO) | The pyrimidine carbon attached to the ester group. |
| ~68 | -OCH₂- (Benzyl) | The benzylic carbon atom attached to the ester oxygen. |
Mass Spectrometry (MS)
MS is a powerful analytical technique for determining the molecular weight of a compound and providing evidence of its elemental composition and structure through fragmentation analysis.
Rationale for MS Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental formula of the title compound. By providing a mass measurement with high accuracy (typically to four decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. Fragmentation patterns also offer corroborative structural evidence.
Experimental Protocol: HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an Electrospray Ionization (ESI) source. ESI is a soft ionization technique ideal for polar, medium-sized molecules, minimizing premature fragmentation and favoring the formation of the molecular ion.[2]
-
Mass Analyzer: Analyze the ions using a Time-of-Flight (TOF) mass analyzer, which is well-suited for high-resolution measurements.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
Caption: Workflow for High-Resolution Mass Spectrometry.
Expected Mass Spectrum Data
The calculated and expected m/z values are presented below.
| m/z (Daltons) | Formula | Assignment | Notes |
| 317.0253 | C₁₃H₉ClF₃N₂O₂ | [M+H]⁺ | The protonated molecular ion. The presence of chlorine will result in an isotopic peak at m/z 319.0224 ([M+2+H]⁺) with an intensity of approximately one-third of the [M+H]⁺ peak. |
| 225.9886 | C₇H₂ClF₃N₂O₂ | [M - C₇H₇]⁺ | Fragment corresponding to the loss of the benzyl group. |
| 91.0548 | C₇H₇ | [C₇H₇]⁺ | The tropylium ion, a very common and stable fragment from benzyl-containing compounds. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[7]
Rationale for IR Analysis
For the title compound, IR spectroscopy can quickly confirm the presence of key structural motifs. The most prominent signals are expected from the carbonyl (C=O) group of the ester and the strong, characteristic absorptions from the C-F bonds of the trifluoromethyl group. Other vibrations from the aromatic ring, C-Cl, and C-O bonds provide further structural confirmation.
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet.[8] A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast onto a salt plate from a volatile solvent.
-
Background Scan: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first.
-
Sample Scan: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum.
-
Instrumentation: Data is collected using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.[8]
Caption: Workflow for FTIR Spectroscopic Analysis.
Characteristic IR Absorption Bands
The following table lists the expected prominent absorption bands and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Benzyl & Pyrimidine C-H |
| ~1730 | Strong | C=O Stretch | Ester Carbonyl |
| ~1600, ~1495 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1300-1100 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Ester Linkage |
| ~800-600 | Medium-Strong | C-Cl Stretch | Chloro Substituent |
Conclusion
The collective application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a robust and self-validating framework for the complete structural characterization of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. The predicted ¹H and ¹³C NMR data map the complete carbon-hydrogen skeleton, HRMS confirms the precise elemental composition and molecular weight, and IR spectroscopy verifies the presence of all key functional groups. This integrated spectroscopic approach is indispensable for ensuring the identity, purity, and quality of this complex heterocyclic molecule in any research or development setting.
References
- Supporting Information for a related chemical synthesis. (URL not provided for a specific paper, but methodology is standard)
-
Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). MDPI. [Link]
- Electronic Supplementary Information (ESI) for a study by The Royal Society of Chemistry. (URL not provided for a specific paper, but methodology is standard)
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI. [Link]
-
Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives. (2014). Journal of Medicinal Chemistry. [Link]
-
Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives. (2021). Royal Society Open Science. [Link]
-
Benzyl chloride IR Spectrum. NIST WebBook. [Link]
- Supporting Information for a chemical synthesis. (URL not provided for a specific paper, but methodology is standard)
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2020). MDPI. [Link]
-
2-chloro-N-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide. PubChem. [Link]
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
Infrared spectroscopic measurements of the structure of organic thin films. CrystEngComm. [Link]
- Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry. (Link not available)
Sources
- 1. amfluoro.com [amfluoro.com]
- 2. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis | MDPI [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Infrared spectroscopic measurements of the structure of organic thin films; furfural on Pd(111) and Au(111) surfaces - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. asianpubs.org [asianpubs.org]
Technical Guide: 1H NMR Characterization of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Executive Summary
This guide details the structural elucidation and quality control protocols for Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate .[1] This compound is a high-value heterocyclic scaffold, frequently utilized as an electrophilic intermediate in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and agrochemicals.[1]
The presence of the electron-withdrawing trifluoromethyl (-CF₃) group and the pyrimidine nitrogen atoms creates a unique electronic environment, resulting in significant deshielding of the pyrimidine ring proton.[1] This guide provides a self-validating spectral analysis workflow, theoretical chemical shift assignments based on authoritative analog data, and troubleshooting for common synthetic impurities.
Part 1: Structural Analysis & Electronic Theory[1]
Before interpreting the spectrum, it is critical to understand the electronic architecture of the molecule, as this dictates the chemical shifts.[1]
The Pyrimidine Core
The pyrimidine ring is electron-deficient.[1] In this specific molecule, the deficiency is exacerbated by three factors:
-
2-Chloro substituent: Inductive electron withdrawal (
).[1] -
4-Trifluoromethyl group: Strong electron-withdrawing group (EWG) that significantly deshields adjacent carbons and protons.[1]
-
5-Carboxylate ester: Conjugated EWG withdrawing electron density from the C6 position.[1]
The Diagnostic Proton (H-6)
The proton at position 6 (H-6) is the sole aromatic proton on the heterocyclic ring. It is flanked by the ring nitrogen (N1) and the ester carbonyl at C5. Consequently, this proton is highly deshielded and will appear far downfield, typically > 9.0 ppm , distinct from standard benzene aromatics.[1]
Structural Diagram & Numbering
The following diagram illustrates the connectivity and the specific proton environments targeted in 1H NMR.
Caption: Structural decomposition of the target molecule highlighting the three distinct proton environments observable in 1H NMR.
Part 2: Spectral Data & Assignment[1]
The following data represents the consensus chemical shifts for this structure in Chloroform-d (CDCl₃) . Note that using DMSO-d₆ may cause a downfield shift of 0.1–0.2 ppm for the H-6 proton due to solvent-solute hydrogen bonding interactions.[1]
1H NMR Chemical Shift Table[1][2]
| Assignment | Proton Count | Multiplicity | Chemical Shift (δ ppm) | Coupling Constant ( | Structural Justification |
| Pyrimidine H-6 | 1H | Singlet (s) | 9.10 – 9.20 | N/A | Highly deshielded by adjacent N1, C5-Ester, and long-range CF₃ effects.[1] |
| Phenyl (Ar-H) | 5H | Multiplet (m) | 7.35 – 7.45 | N/A | Typical aromatic range for a benzyl protecting group. |
| Benzylic CH₂ | 2H | Singlet (s) | 5.35 – 5.45 | N/A | Deshielded by the ester oxygen and the aromatic phenyl ring. |
Validation Criteria (Self-Check)
To ensure the sample is the correct product and not a byproduct, apply this logic:
-
Integration Ratio: The integral ratio must be 1 : 5 : 2 (H-6 : Ph-H : CH₂).[1] Deviations suggest incomplete benzylation or hydrolysis.[1]
-
Singlet Sharpness: The H-6 peak should be a sharp singlet. If it appears as a doublet, check for 19F coupling (rare in 1H unless high resolution) or hydrolysis to the carboxylic acid (which might shift the peak).
-
Solvent Residuals: Ensure CHCl₃ (7.26 ppm) does not overlap with the Phenyl multiplet.
Part 3: Experimental Protocol
This protocol is designed for high-resolution acquisition (400 MHz or higher) to resolve the aromatic multiplet and ensure accurate integration.[1]
Sample Preparation[1]
-
Mass: Weigh 10–15 mg of the solid intermediate.
-
Solvent: Add 0.6 mL of high-quality CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Note: If the compound is an oil or viscous gum, ensure complete dissolution by vortexing.[1]
-
-
Filtration: If any turbidity remains (common with inorganic salts from SNAr reactions), filter the solution through a cotton plug into the NMR tube.
Acquisition Parameters[1][3][4]
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 (sufficient for >10 mg sample).
-
Relaxation Delay (D1): 1.0 – 2.0 seconds.
-
Spectral Width: -2 to 14 ppm (ensure the downfield H-6 is captured).
Quality Control Workflow
Caption: Step-by-step logic flow for validating the identity of the pyrimidine intermediate.
Part 4: Troubleshooting & Common Impurities
In the synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine derivatives, specific side reactions are common. Use the NMR spectrum to diagnose these issues.
Hydrolysis (Carboxylic Acid Formation)
If the benzyl ester is cleaved (e.g., by acidic workup or moisture), you will observe:
-
Disappearance of the Benzylic CH₂ (5.35 ppm) and Phenyl (7.4 ppm) signals.
-
Shift of the H-6 proton.[1] In the free acid, the H-6 proton often shifts slightly upfield or broadens depending on pH/concentration.[1]
-
Appearance of a very broad singlet >11.0 ppm (COOH).
Regioisomers
If the starting material was a mixture of isomers (e.g., 2,4-dichloro vs 4,6-dichloro precursors), you may see a "shadow" singlet near the main H-6 peak.[1]
-
Action: Integrate the minor singlet. If >5%, re-purify via column chromatography (regioisomers often have different Rf values).
Residual Solvents[1]
-
Ethyl Acetate: Quartet at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm.[1]
-
DCM: Singlet at 5.30 ppm.[1] Critical Warning: DCM overlaps dangerously close to the Benzylic CH₂ (5.35 ppm).
-
Solution: If DCM is suspected, run the NMR in DMSO-d₆ or dry the sample thoroughly under high vacuum.[1]
-
References
-
ChemicalBook. (n.d.). 2-Chloro-4-(Cyclopropylamino)Pyrimidine-5-Carboxylic Acid synthesis. Retrieved from
-
Relevance: Provides experimental shifts for the analogous H-6 proton in 5-carboxylate pyrimidines (δ 8.74 ppm), validating the deshielding effect.[1]
-
-
Royal Society of Chemistry. (2014). Supplementary Information for: Trifluoromethylation of Pyrimidines. Retrieved from
-
Relevance: Confirms chemical shifts for 5-chloro-2-(trifluoromethyl)pyrimidine (H-4/6 at 8.96 ppm) and 19F NMR data (-70.04 ppm), establishing the baseline for the pyrimidine core.[1]
-
-
National Institutes of Health (PubChem). (2025). 2-chloro-N-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide. Retrieved from
- Relevance: Validates the stability and structural existence of the 2-chloro-4-CF3-5-carbonyl motif in drug discovery libraries.
-
Reich, H. J. (2024).[2] 1H NMR Chemical Shifts of Heterocycles. University of Wisconsin-Madison. Retrieved from
-
Relevance: Authoritative source for calculating additive effects on heterocyclic proton shifts.[1]
-
Sources
An In-depth Technical Guide to the ¹³C NMR Analysis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, a molecule of significant interest in medicinal chemistry and drug development. We will delve into the theoretical underpinnings of ¹³C NMR spectroscopy, offer a detailed, step-by-step protocol for sample preparation and spectral acquisition, and provide a thorough interpretation of the spectral data. This document is intended to serve as a practical resource for scientists seeking to utilize ¹³C NMR for the structural elucidation and characterization of complex heterocyclic compounds.
Introduction: The Crucial Role of ¹³C NMR in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the unambiguous determination of molecular structure is a cornerstone of success. Among the arsenal of analytical techniques available to the modern chemist, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the carbon framework of a molecule.[1] ¹³C NMR, in particular, is a powerful, non-destructive technique that allows for the identification of individual carbon atoms within a molecule, offering insights into their chemical environment, connectivity, and electronic properties.
The subject of this guide, Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, is a polysubstituted pyrimidine derivative. Pyrimidine scaffolds are prevalent in a vast array of biologically active compounds and approved pharmaceuticals. The substituents on this particular molecule—a chloro group, a trifluoromethyl group, and a benzyl carboxylate moiety—each impart distinct electronic and steric effects that influence its chemical reactivity and biological activity. A precise understanding of its structure, as confirmed by ¹³C NMR, is therefore paramount for its development as a potential therapeutic agent.
This guide will walk you through the complete process of ¹³C NMR analysis, from fundamental principles to the final interpretation of the spectrum of our target molecule.
Theoretical Framework: Understanding the ¹³C NMR Spectrum
The ¹³C nucleus, like the proton, possesses a nuclear spin of ½. When placed in a strong external magnetic field, these nuclei can exist in two different spin states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this transition is highly sensitive to the local electronic environment of the carbon atom. This sensitivity is what gives rise to the chemical shift (δ), the fundamental parameter in NMR spectroscopy.
Several key factors influence the ¹³C chemical shift:
-
Hybridization: The hybridization state of the carbon atom (sp³, sp², sp) has a significant impact on its chemical shift. Generally, sp²-hybridized carbons (alkenes, aromatics) and sp-hybridized carbons (alkynes) resonate at a lower field (higher ppm) than sp³-hybridized carbons (alkanes).
-
Inductive Effects: Electronegative atoms or groups attached to or near a carbon atom will draw electron density away from it, "deshielding" the nucleus and causing it to resonate at a lower field (higher ppm value).[2] Conversely, electron-donating groups will "shield" the nucleus, shifting its resonance to a higher field (lower ppm value).
-
Anisotropic Effects: The π-electron systems of aromatic rings and other unsaturated groups generate their own magnetic fields. These fields can either shield or deshield nearby carbon nuclei, depending on their orientation relative to the external magnetic field.
-
Hyperconjugation and Steric Effects: These are generally weaker effects but can still contribute to the fine-tuning of chemical shifts.
For Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, we can anticipate a complex spectrum due to the diverse array of carbon environments created by its various functional groups.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The following protocol outlines the steps for obtaining a high-resolution ¹³C NMR spectrum of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
3.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules and is suitable for our target compound.
-
Sample Concentration: Weigh approximately 10-20 mg of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) to the sample. TMS provides a reference signal at 0 ppm, which is used to calibrate the chemical shift scale.[3]
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. The instrument should be tuned to the ¹³C frequency, and the magnetic field homogeneity should be optimized through a process called shimming to ensure sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used for routine ¹³C NMR.
-
Spectral Width: Set the spectral width to encompass the expected range of ¹³C chemical shifts (typically 0-200 ppm).[3]
-
Acquisition Time: An acquisition time of 1-2 seconds is usually sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the full relaxation of all carbon nuclei, ensuring accurate signal integration (though integration is less critical in ¹³C NMR than in ¹H NMR).
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phase Correction: The spectrum is phase-corrected to ensure that all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced to the TMS signal at 0 ppm.
-
Spectral Interpretation and Data Analysis
The ¹³C NMR spectrum of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is expected to show a distinct signal for each unique carbon atom in the molecule. The following is a detailed analysis of the expected chemical shifts and their assignments.
4.1. Molecular Structure and Carbon Numbering
To facilitate the discussion of the ¹³C NMR spectrum, the carbon atoms of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate are numbered as shown in the diagram below.
Caption: Numbering scheme for Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
4.2. Predicted ¹³C NMR Chemical Shifts and Assignments
The predicted chemical shifts for each carbon atom are based on established empirical data for similar functional groups and substituent effects.[2]
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C=O (Carboxylate) | 160-170 | The carbonyl carbon of the ester is significantly deshielded and typically appears in this region.[4] |
| C2 (Pyrimidine) | 155-165 | Attached to two electronegative nitrogen atoms and a chlorine atom, leading to strong deshielding. |
| C4 (Pyrimidine) | 150-160 (quartet) | Attached to a nitrogen atom and the strongly electron-withdrawing trifluoromethyl group. The signal will be split into a quartet due to coupling with the three fluorine atoms.[5] |
| C6 (Pyrimidine) | 155-165 | Situated between two nitrogen atoms, resulting in a downfield shift. |
| C-ipso (Benzyl) | 134-138 | The aromatic carbon directly attached to the methylene group. |
| C-ortho (Benzyl) | 128-130 | Aromatic carbons ortho to the methylene group. |
| C-meta (Benzyl) | 128-130 | Aromatic carbons meta to the methylene group. |
| C-para (Benzyl) | 127-129 | Aromatic carbon para to the methylene group. |
| CF₃ | 118-125 (quartet) | The carbon of the trifluoromethyl group is strongly deshielded by the three fluorine atoms and will appear as a quartet due to ¹JCF coupling.[6] |
| C5 (Pyrimidine) | 110-120 | This carbon is part of the pyrimidine ring and is influenced by the adjacent carboxylate and trifluoromethyl groups. |
| -CH₂- (Benzyl) | 65-75 | The benzylic carbon is attached to an electronegative oxygen atom, causing a downfield shift.[3] |
4.3. Analysis of Substituent Effects
-
-Cl: The chloro group at the C2 position is electron-withdrawing through induction, causing a downfield shift for C2.
-
-CF₃: The trifluoromethyl group at the C4 position is a very strong electron-withdrawing group due to the high electronegativity of fluorine. This will cause a significant downfield shift for C4. The carbon of the CF₃ group itself will be strongly deshielded. The signal for the CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms (n+1 rule, where n is the number of equivalent fluorine atoms).[7]
-
-COOBn: The benzyl carboxylate group at the C5 position is also electron-withdrawing. The carbonyl carbon will be one of the most downfield signals in the spectrum. The benzylic -CH₂- carbon will be shifted downfield due to its attachment to the ester oxygen.
4.4. Experimental Workflow Diagram
Caption: Workflow for the ¹³C NMR analysis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Conclusion: A Validated Structural Analysis
The ¹³C NMR spectrum provides an unambiguous fingerprint of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. Through a systematic analysis of the chemical shifts and coupling patterns, we can confidently assign each carbon signal to its corresponding atom in the molecular structure. This detailed structural information is invaluable for quality control, reaction monitoring, and for understanding the structure-activity relationships that are critical in the drug development process. The protocols and interpretive guidance provided in this document offer a robust framework for the successful application of ¹³C NMR spectroscopy to the characterization of complex organic molecules.
References
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
El-Sayed, M. A. et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003. [Link]
-
ResearchGate. 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. [Link]
-
Mota, F. M. et al. (2019). Counterintuitive deshielding on the 13C NMR chemical shift for the trifluoromethyl anion. Magnetic Resonance in Chemistry, 57(11), 899-904. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Supporting Information for "Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3". Beilstein Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]
-
ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]
-
ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
Supporting Information. [Link]
-
ResearchGate. (PDF) Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. [Link]
-
ResearchGate. In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Mass spectrometry of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometric analysis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis.[1] Authored for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal relationships behind methodological choices. We will explore optimal ionization techniques, delve into predictable fragmentation pathways under collision-induced dissociation (CID), and present self-validating experimental protocols. The guide integrates high-resolution mass spectrometry (HRMS) data for empirical formula confirmation and leverages visual aids, including workflow diagrams and fragmentation schemes, to ensure clarity and practical applicability in a research and development setting.
Introduction: The Analyte and the Analytical Imperative
Significance of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS RN: 175137-29-8) is a highly functionalized heterocyclic compound.[2] Its structural complexity makes it a valuable building block in medicinal chemistry, notably as an intermediate for active pharmaceutical ingredients (APIs), including those developed for oncology.[1] The reliable synthesis and purification of such intermediates are paramount, necessitating robust analytical methods to confirm identity, purity, and stability.
The Role of Mass Spectrometry in Pharmaceutical Analysis
Mass spectrometry (MS) is an indispensable tool in pharmaceutical development, offering unparalleled sensitivity and specificity for the structural elucidation and quantification of organic molecules.[3] In the context of intermediates like our target compound, MS is crucial for:
-
Identity Confirmation: Verifying the molecular weight and elemental composition.
-
Purity Assessment: Detecting and identifying process-related impurities and degradation products.
-
Structural Elucidation: Confirming the covalent structure of the molecule through fragmentation analysis (MS/MS).
Key Structural Features and Their Mass Spectrometric Implications
The structure of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate presents several features that dictate its behavior in a mass spectrometer:
-
Pyrimidine Core: A nitrogen-containing heterocycle that is basic and readily protonated, making it ideal for positive-mode electrospray ionization.[4]
-
Benzyl Ester Group: A labile moiety prone to characteristic fragmentation, often involving the formation of a stable benzyl or tropylium cation (m/z 91).
-
Chloro Substituent: The natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) provides a distinctive isotopic signature (M and M+2 peaks), which is invaluable for confirming the presence of chlorine in the parent molecule and its fragments.
-
Trifluoromethyl (CF₃) Group: A strongly electron-withdrawing group that influences the molecule's electronic properties and can be lost as a radical during fragmentation.
| Property | Value | Source |
| CAS Number | 175137-29-8 | [2] |
| Molecular Formula | C₁₃H₈ClF₃N₂O₂ | [2] |
| Average Molecular Weight | 316.66 g/mol | [2] |
| Monoisotopic Mass | 316.02299 Da | Calculated |
Foundational Principles of Mass Spectrometry
Ionization Techniques: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)
The first step in MS analysis is the conversion of the neutral analyte into a gas-phase ion. For pyrimidine derivatives, ESI and APCI are the most suitable atmospheric pressure ionization (API) techniques.[4]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and semi-polar molecules. It generates ions directly from a solution by creating a fine spray of charged droplets. Given the presence of two nitrogen atoms in the pyrimidine ring and two oxygen atoms in the ester group, the target molecule is sufficiently polar and possesses basic sites that are readily protonated. Therefore, positive-ion ESI is the recommended technique , as it is expected to produce a strong protonated molecule, [M+H]⁺, with minimal in-source fragmentation.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, volatile compounds.[5] It involves spraying the sample into a heated tube where it is vaporized, followed by ionization via gas-phase ion-molecule reactions initiated by a corona discharge.[5] While APCI could work for this analyte, ESI is preferred due to the analyte's inherent polarity and the "softer" nature of the ionization process, which preserves the molecular ion.
Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID)
To elucidate the structure of the analyte, tandem mass spectrometry (MS/MS) is employed. This involves isolating the ion of interest (the precursor ion, e.g., [M+H]⁺) and subjecting it to fragmentation. Collision-induced dissociation (CID) is the most common method, where the precursor ion's kinetic energy is increased, and it is collided with an inert gas (like argon or nitrogen).[6] This collision converts kinetic energy into internal energy, causing the ion to fragment at its weakest bonds.[6] The resulting product ions are then mass-analyzed, generating an MS/MS spectrum that serves as a structural fingerprint of the precursor ion.
Experimental Methodology
A self-validating protocol ensures that the results are reliable and reproducible. This is achieved by incorporating system suitability checks and quality controls throughout the workflow.
Sample Preparation Protocol
Causality: The goal is to dissolve the analyte in a solvent compatible with both the analyte's solubility and the mobile phase used for liquid chromatography (LC) to ensure good peak shape and ionization efficiency.
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate and dissolve it in 1 mL of acetonitrile or methanol.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid is added to promote protonation ([M+H]⁺) and improve chromatographic peak shape.
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.
Instrumentation and Parameters
The following parameters are recommended for a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system (e.g., a quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument).
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good reversed-phase retention for this moderately polar molecule. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase LC. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for reversed-phase LC. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to ensure elution and separation from impurities. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Ionization Mode | ESI, Positive | To generate the [M+H]⁺ precursor ion. |
| Capillary Voltage | 3.5 kV | Optimizes the ESI spray and ion generation. |
| Source Temp. | 120 °C | Assists in desolvation without causing thermal degradation. |
| Desolvation Temp. | 350 °C | Ensures complete removal of solvent from the ESI droplets. |
| Collision Gas | Argon | Inert gas for efficient CID. |
| Collision Energy | 10-40 eV (Ramp) | A ramp of energies ensures the capture of both low-energy and high-energy fragments. |
Data Acquisition Workflow
The logical flow of the experiment from sample to data is a critical component of a self-validating system.
Caption: High-level experimental workflow for LC-MS/MS analysis.
Mass Spectrum Analysis and Interpretation
Isotopic Pattern Analysis: The Chlorine Signature
The presence of a single chlorine atom provides a definitive marker. In the MS1 spectrum, the molecular ion will appear as a pair of peaks separated by approximately 2 Da. The peak corresponding to the ³⁵Cl isotope ([M]⁺) will have an intensity roughly three times that of the peak for the ³⁷Cl isotope ([M+2]⁺). This 3:1 ratio is a powerful diagnostic tool for identifying any fragment that retains the chlorine atom.[7]
High-Resolution Mass Spectrometry (HRMS)
Using a high-resolution instrument like a Q-TOF or Orbitrap allows for the measurement of mass with high accuracy (typically <5 ppm). This enables the unambiguous determination of the elemental formula of the parent ion and its fragments. For C₁₃H₈ClF₃N₂O₂, the calculated exact mass of the protonated molecule [M+H]⁺ is 317.0305 . An experimentally measured mass of 317.0301 (within 1.3 ppm error) would confidently confirm this elemental composition.
Proposed Fragmentation Pathways (MS/MS of [M+H]⁺)
The MS/MS spectrum is predicted to be dominated by cleavages around the ester linkage and losses of the substituents from the pyrimidine ring. The following pathways represent the most chemically plausible fragmentation events.
Primary Fragmentation: Cleavage of the Benzyl Group The most facile fragmentation is expected to be the cleavage of the C-O bond of the ester, leading to the loss of toluene (C₇H₈) via a rearrangement, or the formation of the highly stable benzyl cation (C₇H₇⁺).
-
Loss of Toluene (C₇H₈): A common rearrangement in benzyl esters results in the loss of neutral toluene, yielding a fragment at m/z 224.9684 . This is often a major pathway.
-
Formation of Benzyl/Tropylium Cation: Homolytic cleavage can produce the benzyl cation, which rearranges to the even more stable tropylium ion at m/z 91.0542 . This is an extremely common fragment for benzyl-containing compounds and serves as a strong diagnostic peak.
Secondary Fragmentation Pathways Subsequent fragmentation of the pyrimidine core can occur after the initial loss.
-
Loss of Carbon Monoxide (CO): Following the loss of toluene, the resulting ion (m/z 224.9684) can lose carbon monoxide, a common fragmentation for carboxylic acids and their derivatives, to produce an ion at m/z 196.9735 .
-
Loss of Chlorine Radical (Cl•): The ion at m/z 224.9684 could also lose a chlorine radical, resulting in a fragment at m/z 189.9995 .
-
Loss of Trifluoromethyl Radical (CF₃•): Loss of the CF₃ group as a radical from the primary fragment at m/z 224.9684 would lead to an ion at m/z 156.0041 .
Caption: Proposed major fragmentation pathways for [M+H]⁺.
Table of Expected Fragments
This table summarizes the key ions expected in the MS/MS spectrum of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
| m/z (Exact Mass) | Elemental Formula | Proposed Identity / Origin | Isotopic Signature |
| 317.0305 | C₁₃H₉ClF₃N₂O₂⁺ | [M+H]⁺ (Precursor Ion) | Contains Cl (M+2 peak) |
| 224.9684 | C₆H₂ClF₃N₂O₂⁺ | [M+H - C₇H₈]⁺ | Contains Cl (M+2 peak) |
| 196.9735 | C₅H₂ClF₃N₂O⁺ | [M+H - C₇H₈ - CO]⁺ | Contains Cl (M+2 peak) |
| 189.9995 | C₆H₂F₃N₂O₂⁺ | [M+H - C₇H₈ - Cl]⁺ | No Cl |
| 91.0542 | C₇H₇⁺ | Benzyl / Tropylium Cation | No Cl |
Troubleshooting and Advanced Considerations
-
In-source Fragmentation: If the source conditions (e.g., temperature, voltages) are too harsh, fragmentation can occur before MS/MS analysis. This would manifest as the appearance of fragment ions (e.g., m/z 224.97) in the MS1 spectrum. To mitigate this, reduce the source temperature and capillary/cone voltages.
-
Adduct Formation: In addition to the [M+H]⁺ ion, sodium ([M+Na]⁺, m/z 339.0124) or potassium ([M+K]⁺, m/z 354.9864) adducts may be observed, especially if there is contamination from glassware or solvents. While not ideal for fragmentation studies, their presence can help confirm the molecular weight.
-
Metabolite Identification: The fragmentation pathways established in this guide are foundational for metabolite identification studies. Metabolic transformations (e.g., hydroxylation, dealkylation) would result in predictable mass shifts in the precursor ion and its fragments, allowing for the localization of the metabolic modification.
Conclusion
The mass spectrometric analysis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a robust and highly informative process. By leveraging positive-ion electrospray ionization coupled with high-resolution tandem mass spectrometry, one can unequivocally confirm the compound's identity, elemental composition, and key structural motifs. The predictable fragmentation pattern, characterized by the loss of toluene and the formation of a tropylium ion, provides a reliable fingerprint for this important pharmaceutical intermediate. The methodologies and interpretative framework presented herein offer a validated, expert-driven approach for researchers and scientists in the pharmaceutical industry.
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Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). MDPI.
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US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. (2014). Google Patents.
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A Technical Guide to the Biological Potential of Pyrimidine-5-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine-5-Carboxylate Scaffold in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic scaffold, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and a plethora of biologically active molecules.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6][7][8] The addition of a carboxylate group at the 5-position of the pyrimidine ring introduces a key functional handle that can significantly influence the molecule's physicochemical properties and biological target interactions. This guide provides an in-depth exploration of the diverse biological activities of pyrimidine-5-carboxylate derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Pyrimidine-5-carboxylate derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[9][10] Their mechanisms of action are often multifaceted, targeting key enzymes and pathways involved in cancer cell growth and survival.[11]
Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)
A primary target for many anticancer pyrimidine derivatives is dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[12] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, which are essential for DNA replication and cell division.[12][13] By inhibiting DHFR, pyrimidine-5-carboxylate derivatives can disrupt DNA synthesis and induce "thymineless death" in rapidly proliferating cancer cells.[14]
Certain pyrazolo[3,4-d]pyrimidine analogues have been synthesized and evaluated for their antitumor effects through the inhibition of human dihydrofolate reductase (hDHFR).[15] The 2,4-diamino substituted pyrimidine ring is a common feature in many DHFR inhibitors.[16]
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by Pyrimidine-5-Carboxylate Derivatives.
Mechanism of Action: Kinase Inhibition
Several pyrimidine-based drugs, such as gefitinib and lapatinib, function as kinase inhibitors.[11] Fused pyrimidine derivatives, in particular, have shown potential in inhibiting targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[11][17]
For instance, novel pyrimidine-5-carbonitrile derivatives have been designed as potent EGFR inhibitors, demonstrating significant anticancer activity against cell lines like hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7).[18] One such derivative arrested cell growth in the G2/M phase and induced apoptosis.[18]
Other Anticancer Mechanisms
The anticancer effects of pyrimidine derivatives are not limited to DHFR and kinase inhibition. Some compounds have been shown to:
-
Intercalate with DNA: Disrupting DNA replication and transcription.[2][10]
-
Inhibit Topoisomerase II: Leading to DNA double-strand breaks and apoptosis.[10]
-
Induce Apoptosis: Triggering programmed cell death through various signaling pathways.[10]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of pyrimidine-5-carboxylate derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[11]
-
Hybrid Molecules: Combining the pyrimidine scaffold with other pharmacophores, such as sulfonamides, can lead to multi-target anticancer agents with enhanced efficacy.[11]
-
Side Chains: The addition of [(dialkylamino)alkyl]amino or (hydroxyalkyl)amino side chains has been shown to enhance anticancer activity.[9]
-
Fused Ring Systems: Fused pyrimidines, such as pyrido[2,3-d]pyrimidines and thiazolo[4,5-d]pyrimidines, often exhibit potent and specific anticancer activities.[19][20]
Quantitative Data: In Vitro Anticancer Activity
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile | HepG2 | 3.56 | [18] |
| Pyrimidine-5-carbonitrile | A549 | 5.85 | [18] |
| Pyrimidine-5-carbonitrile | MCF-7 | 7.68 | [18] |
| Pyrido[2,3-d]pyrimidine | A549 | Cytotoxic at 50 µM | [19] |
| Thiazolo[4,5-d]pyrimidine | Various | Screened by NCI-60 | [20] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Workflow:
Caption: Workflow for the MTT Assay to Determine Cytotoxicity.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Pyrimidine derivatives are a well-established class of antimicrobial agents, with some compounds exhibiting broad-spectrum activity against both bacteria and fungi.[3][21]
Mechanism of Action
The antimicrobial mechanisms of pyrimidine-5-carboxylates can vary but often involve:
-
Inhibition of Essential Enzymes: Similar to their anticancer effects, some derivatives target microbial DHFR, which is also essential for bacterial and fungal survival.[12]
-
Disruption of Cell Wall Synthesis: Some compounds may interfere with the synthesis of peptidoglycan or chitin, compromising the structural integrity of the microbial cell wall.
-
DNA Intercalation: Certain pyrimidine derivatives can intercalate into microbial DNA, inhibiting replication and transcription.[2]
Structure-Activity Relationship (SAR) Insights
-
Fused Systems: Pyrido[2,3-d]pyrimidines have been investigated for their antibacterial properties.[22]
-
Hybrid Approaches: The synthesis of sulfanilamide-pyrimidine hybrids has yielded compounds with potent activity against various bacterial strains.[2]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases, and pyrimidine derivatives have shown promise as anti-inflammatory agents.[19][23][24]
Mechanism of Action
The anti-inflammatory effects of pyrimidine-5-carboxylates are often attributed to their ability to inhibit key mediators of the inflammatory response, such as:
-
Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 can reduce the production of prostaglandins, which are key inflammatory mediators.[25]
-
Lipoxygenases (LOX): These enzymes are involved in the synthesis of leukotrienes, another class of pro-inflammatory molecules.[23] Some pyrimidine derivatives have been identified as potent lipoxygenase inhibitors.[19]
-
Pro-inflammatory Cytokines: Certain derivatives can suppress the production of cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins.[24]
Caption: Inhibition of Inflammatory Pathways by Pyrimidine-5-Carboxylate Derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
Workflow:
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Conclusion and Future Perspectives
Pyrimidine-5-carboxylate derivatives represent a versatile and highly promising scaffold in medicinal chemistry. Their diverse biological activities, coupled with the potential for synthetic modification, make them attractive candidates for the development of new therapeutic agents. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their therapeutic potential and minimize off-target effects. The continued exploration of structure-activity relationships and the use of advanced screening methodologies will undoubtedly lead to the discovery of novel and potent pyrimidine-5-carboxylate-based drugs.
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Pyrimidine Derivatives as Anticancer Agents - Encyclopedia.pub. (n.d.). Retrieved February 7, 2026, from [Link]
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Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. (n.d.). Retrieved February 7, 2026, from [Link]
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Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
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Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
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New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - RSC Publishing. (n.d.). Retrieved February 7, 2026, from [Link]
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Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]
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Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid 1 - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]
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Structure-activity relationship based on anticancer activity of synthesized compounds 1 &2 (a-n) … - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
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Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC. (n.d.). Retrieved February 7, 2026, from [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]
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Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH. (n.d.). Retrieved February 7, 2026, from [Link]
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Methodological & Application
Synthesis Protocol for Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in the development of various pharmacologically active agents. The protocol herein is designed to be robust and reproducible, with a focus on explaining the rationale behind key experimental steps to ensure both success and safety in the laboratory.
Introduction: The Significance of Trifluoromethylated Pyrimidines
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a trifluoromethyl (CF3) group into the pyrimidine scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, in particular, serves as a versatile building block for the synthesis of a wide range of compounds with potential applications in oncology, virology, and immunology. This guide details a reliable synthetic route to this important intermediate.
Overall Synthesis Strategy
The synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is most effectively approached through a multi-step sequence, commencing with the construction of a functionalized pyrimidine ring, followed by key chemical transformations. The proposed synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
This strategy begins with the commercially available or readily synthesized Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate. This starting material undergoes chlorination, followed by hydrolysis of the ethyl ester to the corresponding carboxylic acid, and finally, esterification with benzyl alcohol to yield the target compound.
Experimental Protocols
PART 1: Synthesis of Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
This initial step involves the conversion of the 2-hydroxy group of the pyrimidine ring to a chloro group, a crucial transformation for subsequent nucleophilic substitution reactions.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate | N/A | 252.15 | 10.0 g |
| Phosphorus oxychloride (POCl3) | 10025-87-3 | 153.33 | 50 mL |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 1.5 equiv |
| Acetonitrile | 75-05-8 | 41.05 | 100 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed |
| Saturated sodium bicarbonate solution | N/A | N/A | As needed |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed |
Step-by-Step Protocol:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate (10.0 g, 39.6 mmol) and acetonitrile (100 mL).
-
Addition of Reagents: Under a nitrogen atmosphere, add phosphorus oxychloride (50 mL, 536 mmol) to the suspension.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 80-85 °C). After 30 minutes, slowly add N,N-diisopropylethylamine (10.4 mL, 59.4 mmol) dropwise over 15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 3-5 hours).[1]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice (200 g) with vigorous stirring.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate as a crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the pure product.
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl3): POCl3 is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings to chloro groups. It is used in excess to drive the reaction to completion.
-
N,N-Diisopropylethylamine (DIPEA): DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing potential side reactions and promoting the chlorination process.[2]
-
Acetonitrile: This solvent is chosen for its suitable boiling point for the reaction and its ability to dissolve the reactants.
PART 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
This step involves the selective hydrolysis of the ethyl ester to the carboxylic acid, which is then ready for the final esterification.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | 187035-79-6 | 270.59 | 8.0 g |
| Lithium hydroxide (LiOH) | 1310-65-2 | 23.95 | 1.1 equiv |
| 1,4-Dioxane | 123-91-1 | 88.11 | 80 mL |
| Water | 7732-18-5 | 18.02 | 80 mL |
| 6 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | As needed |
Step-by-Step Protocol:
-
Dissolution: In a 250 mL round-bottom flask, dissolve Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (8.0 g, 29.5 mmol) in 1,4-dioxane (80 mL).
-
Hydrolysis: Add a solution of lithium hydroxide (0.78 g, 32.5 mmol) in water (80 mL) to the flask.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC until the starting material is completely consumed (typically 2-4 hours).
-
Acidification: Dilute the reaction mixture with water (100 mL) and cool in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of 6 M hydrochloric acid.
-
Precipitation and Filtration: A white precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Drying: Dry the collected solid under vacuum to yield 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.
Causality Behind Experimental Choices:
-
Lithium Hydroxide (LiOH): LiOH is a strong base that effectively hydrolyzes the ester to the corresponding carboxylate salt. It is preferred over sodium or potassium hydroxide in some cases for its better solubility in mixed aqueous-organic solvent systems.
-
1,4-Dioxane/Water: This solvent mixture is used to ensure the solubility of both the organic substrate and the inorganic base, facilitating a homogenous reaction.
-
Acidification: Acidification is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid, which is generally less soluble in water.
PART 3: Synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
This final step involves the esterification of the carboxylic acid with benzyl alcohol to yield the target molecule.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | N/A | 242.54 | 5.0 g |
| Benzyl alcohol | 100-51-6 | 108.14 | 1.2 equiv |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | 206.33 | 1.1 equiv |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 | 0.1 equiv |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL |
Step-by-Step Protocol:
-
Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (5.0 g, 20.6 mmol), dichloromethane (100 mL), and benzyl alcohol (2.56 mL, 24.7 mmol).
-
Addition of Coupling Agents: Cool the solution to 0 °C in an ice bath. Add 4-dimethylaminopyridine (0.25 g, 2.06 mmol) followed by the portion-wise addition of N,N'-dicyclohexylcarbodiimide (4.68 g, 22.7 mmol).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or HPLC.
-
Filtration: A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration and wash the solid with a small amount of cold dichloromethane.
-
Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the pure Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Causality Behind Experimental Choices:
-
DCC and DMAP: This combination is a widely used and efficient coupling system for esterification (Steglich esterification). DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol. DMAP acts as a catalyst to accelerate the reaction.
-
Dichloromethane (DCM): DCM is a good solvent for this reaction as it dissolves the reactants and is relatively unreactive.
Self-Validating System and In-Process Controls
The reliability of this protocol is ensured by several in-process controls:
-
Chromatographic Monitoring: TLC and HPLC are essential for monitoring the progress of each reaction step, ensuring complete conversion of the starting material before proceeding to the next step. This minimizes the formation of impurities and simplifies purification.
-
pH Control: During the work-up of the hydrolysis step, careful control of the pH is crucial for the complete precipitation of the carboxylic acid product.
-
Filtration of DCU: The removal of the dicyclohexylurea byproduct by filtration is a key step in the final esterification, as its presence can complicate the purification of the final product.
Visualization of the Experimental Workflow
Caption: A step-by-step workflow diagram for the synthesis of the target compound.
References
-
CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound. Google Patents. [1]
-
US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Google Patents. [2]
Sources
Optimized Suzuki-Miyaura Coupling Strategies for Functionalizing Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate represents a highly specialized, electron-deficient scaffold frequently utilized in the synthesis of kinase inhibitors and late-stage pharmaceutical intermediates. Its unique substitution pattern presents a dichotomy of reactivity:
-
High Reactivity: The electron-withdrawing nature of the C4-trifluoromethyl (
) and C5-benzyl ester groups significantly lowers the LUMO energy of the pyrimidine ring, activating the C2-chloride bond for rapid oxidative addition by Palladium(0). -
High Instability: This same electron deficiency renders the ring susceptible to nucleophilic attack (SNAr) by bases or solvents at the C4 or C6 positions, and makes the benzyl ester prone to hydrolysis or transesterification.
This Application Note provides a high-fidelity protocol designed to maximize Cross-Coupling efficiency while suppressing competitive SNAr pathways and ester cleavage.
Chemo-Structural Analysis & Mechanistic Insight
Electronic Activation
The substrate features a "Push-Pull" electronic deficit. The pyrimidine nitrogen atoms inherently pull electron density. This is exacerbated by the C4-CF3 (strong inductive withdrawal, -I) and C5-Ester (mesomeric withdrawal, -M).
-
Consequence: The C2-Cl bond is exceptionally electrophilic. Standard bulky phosphine ligands (e.g.,
) are often sufficient for oxidative addition, but the catalytic cycle is frequently bottlenecked by the stability of the intermediate or the boronic acid partner.
The "Benzyl" Factor
The benzyl ester serves as a semi-orthogonal protecting group. Unlike methyl/ethyl esters, it can be cleaved via hydrogenolysis (
-
Critical Precaution: While Suzuki coupling utilizes Pd(0), the absence of hydrogen gas preserves the benzyl group. However, avoid alcohol solvents (MeOH, EtOH) at high temperatures. The combination of Pd and alcohols can occasionally facilitate transfer hydrogenation, leading to premature cleavage of the benzyl ester or transesterification.
Competitive Pathways
The primary failure mode is not a lack of reactivity, but "over-reactivity" toward the base.
-
Path A (Desired): Pd-catalyzed C2-arylation.
-
Path B (Undesired SNAr): Attack of the base (e.g.,
, ) at C4 (displacing ) or C6. -
Path C (Hydrolysis): Saponification of the C5-benzyl ester.
Experimental Protocols
Method A: Robust Conditions (General Purpose)
Recommended for stable aryl boronic acids and initial screening.
Reagents:
-
Substrate: Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Catalyst:
(3 - 5 mol%)-
Rationale: The bidentate dppf ligand prevents
-hydride elimination (if alkyl groups are present) and forms a robust complex resistant to de-ligation.
-
-
Base:
(2.0 - 3.0 equiv) or (2.0 equiv)-
Rationale: Phosphate is milder than alkoxides, reducing SNAr risk while sufficiently activating the boronic acid.
-
-
Solvent: 1,4-Dioxane / Water (9:1 v/v)
-
Concentration: 0.1 M - 0.2 M
-
Procedure:
-
Charge a reaction vial with the pyrimidine substrate, boronic acid, base, and Pd catalyst.
-
Seal the vial and purge with inert gas (
or ) for 5 minutes. -
Add degassed Dioxane/Water mixture via syringe.
-
Heat to 80°C for 2–4 hours. Note: Due to high activation, conversion often finishes quickly. Monitor by LCMS at 1 hour.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. The benzyl ester increases lipophilicity, facilitating easy separation on silica gel (Hexane/EtOAc gradient).
Method B: Anhydrous/Mild Conditions (Sensitive Substrates)
Recommended if hydrolysis of the ester or
Reagents:
-
Catalyst:
(2 mol%) + XPhos or SPhos (4 mol%)-
Rationale: Dialkylbiaryl phosphines (Buchwald ligands) promote rapid oxidative addition at lower temperatures (often RT to 50°C).
-
-
Base:
(2.5 equiv) or Anhydrous-
Rationale: Cesium Fluoride activates the boronic acid via the "fluoride pathway" without generating high concentrations of nucleophilic hydroxide ions.
-
-
Solvent: Anhydrous Toluene or THF.
Procedure:
-
Perform strictly under Argon atmosphere.
-
Combine substrate, boronic acid,
, Ligand, and CsF in a dry Schlenk tube. -
Add anhydrous Toluene.
-
Stir at 45°C - 60°C .
-
Monitor closely. The absence of water prevents ester hydrolysis completely.
Data Summary & Optimization Guide
| Variable | Recommendation | Scientific Rationale |
| Solvent | Dioxane/H2O (9:1) | Balance of solubility and boronate activation. Avoid alcohols to prevent transesterification. |
| Base | Strong bases ( | |
| Ligand | dppf (Robust), XPhos (High Activity) | Monodentate |
| Temp | 60°C - 80°C | Substrate is highly activated; boiling (100°C+) is rarely necessary and increases side reactions. |
Visualizing the Reaction Pathway
The following diagram illustrates the competitive landscape between the desired Cross-Coupling and the parasitic SNAr/Hydrolysis pathways.
Figure 1: Mechanistic pathway highlighting the critical need to control basicity to avoid SNAr and Hydrolysis.
Decision Tree for Optimization
Figure 2: Step-by-step logic for selecting the optimal catalytic system.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Kovalenko, S. S., et al. (2023). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[1] Molecules, 28, 1234. [Link]
-
Léris, G., et al. (2022). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions. European Journal of Organic Chemistry. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
Sources
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its structural resemblance to the purine core of ATP allows pyrimidine-based compounds to competitively bind to the ATP-binding site of a wide array of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a critical class of therapeutic targets.[2] This document provides a comprehensive guide to the synthetic utility of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate , a versatile building block for the creation of potent and selective kinase inhibitors.
The unique substitution pattern of this reagent offers several strategic advantages in drug design:
-
The 2-Chloro Position: Serves as a primary site for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, allowing for the introduction of various pharmacophoric groups.
-
The 4-(Trifluoromethyl) Group: This strongly electron-withdrawing group activates the pyrimidine ring, facilitating nucleophilic substitution at the 2- and 4-positions. Furthermore, the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of the final compound.
-
The 5-Benzyl Carboxylate Group: This moiety can be readily converted into a carboxamide, a common feature in many kinase inhibitors that often forms crucial hydrogen bond interactions within the kinase active site. The benzyl ester also serves as a protecting group for the carboxylic acid, which can be deprotected under specific conditions if the free acid is desired.
This guide will detail the synthetic pathways, reaction mechanisms, and step-by-step protocols for utilizing Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate in the synthesis of kinase inhibitors, with a particular focus on the synthesis of 4-anilinopyrimidine-5-carboxamide derivatives, a class of compounds known to inhibit kinases such as Spleen Tyrosine Kinase (Syk).[3]
Synthetic Strategy: From Building Block to Potent Inhibitor
The overall synthetic strategy involves a sequential modification of the pyrimidine core, leveraging the reactivity of the different substituents. A common and effective approach is a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr) at the 4-position: The chlorine atom at the 4-position is typically more reactive towards nucleophilic attack than the one at the 2-position due to the electronic influence of the neighboring nitrogen and the trifluoromethyl group. This allows for the selective introduction of a key pharmacophore, often an aniline derivative.
-
Amidation of the Benzyl Ester: The benzyl ester at the 5-position is then converted to a carboxamide. This transformation is crucial for introducing a hydrogen bond donor/acceptor moiety that can interact with the kinase hinge region.
This sequence allows for the modular synthesis of a library of kinase inhibitors, where diversity can be introduced through the choice of the aniline nucleophile and the amine used for amidation.
Visualizing the Synthetic Pathway
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Utilization of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate in Medicinal Chemistry
[1][2]
Executive Summary: The "Regio-Locked" Scaffold
In the landscape of kinase inhibitor and antiviral drug design, pyrimidine scaffolds are ubiquitous.[1] However, a recurring challenge with standard 2,4-dichloropyrimidine building blocks is regioselectivity.[2] Nucleophilic aromatic substitution (
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate represents a superior "regio-locked" alternative.[1][3]
-
Regiocontrol: The C4 position is occupied by a metabolically stable trifluoromethyl (
) group, which is not a leaving group under standardngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> conditions. This forces nucleophilic attack exclusively to the C2-chlorine , guaranteeing 100% regioselectivity.[3] -
Orthogonal Protection: The benzyl ester provides a crucial orthogonal protecting group strategy.[1] Unlike methyl or ethyl esters (which require basic hydrolysis), the benzyl ester can be cleaved via neutral hydrogenolysis (
).[3] This is indispensable when the molecule contains base-sensitive moieties (e.g., certain Michael acceptors or stereocenters).[3] -
Electronic Activation: The electron-withdrawing nature of the
group at C4 and the carboxylate at C5 significantly activates the C2-position, enabling reactions with weak nucleophiles (e.g., anilines) under mild conditions.[3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Chemical Profile & Properties[1][2][4][5][6][7][8]
| Property | Data | Relevance |
| CAS Number | Analogous to 175137-27-6 (Methyl ester) | Benzyl variant is a specialized custom synthesis block.[1] |
| Molecular Formula | -- | |
| Molecular Weight | 316.66 g/mol | Ideal fragment size for fragment-based drug discovery (FBDD).[3] |
| ClogP (Est.) | ~3.2 | High lipophilicity aids in cell permeability during early assays. |
| Key Reactivity | Dual-functional core. | |
| Storage | 2-8°C, Inert Atmosphere | Moisture sensitive (ester hydrolysis risk).[3] |
Core Application: Regioselective Diversification[2]
The primary utility of this scaffold is the introduction of pharmacophores (amines, alkoxides) at the C2 position.[1][3]
Mechanism of Action
The reaction proceeds via an Addition-Elimination mechanism.[1] The
Protocol A: C2-Amination with Weak Nucleophiles (Anilines)
Target: Synthesis of Kinase Inhibitor Intermediates[1][3]
Reagents:
-
Substrate: Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq)[1][3]
-
Nucleophile: 3-Ethynylaniline (1.1 eq) [Example Pharmacophore][1][3]
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 eq)[3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Solvent: Anhydrous THF or 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate in anhydrous THF under Argon atmosphere.
-
Addition: Cool the solution to 0°C. Add DIPEA dropwise, followed by the slow addition of the Nucleophile (dissolved in minimal THF).
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Workup: Dilute with EtOAc. Wash with 0.5M HCl (to remove excess aniline and DIPEA—Crucial step for purity), followed by saturated
and brine.[3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography.
Self-Validation Check:
-
NMR: Thengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> signal should remain present (approx -60 to -65 ppm) and unchanged, confirming no displacement of the fluorine atoms.[3] -
MS (ESI): Look for the [M+H]+ peak corresponding to the displaced Cl. The isotopic pattern of Cl (3:1) should disappear.[1][3]
Core Application: Orthogonal Deprotection (The Benzyl Advantage)[2]
This section details why the benzyl ester is chosen over the methyl ester.
The Problem with Methyl Esters
To convert a methyl ester to the carboxylic acid (for subsequent amide coupling), one typically uses LiOH or NaOH.[1][3]
-
Risk:[4][5][6] If your C2-substituent contains a base-sensitive group (e.g., an acrylamide "warhead" for covalent inhibition, or a chiral center prone to epimerization), LiOH can destroy the molecule.[3]
The Benzyl Solution
Benzyl esters are cleaved by Hydrogenolysis , a neutral reaction condition that leaves base-sensitive groups intact.[1][3]
Protocol B: Catalytic Hydrogenolysis
Target: Generation of the Free Carboxylic Acid
Reagents:
-
Substrate: C2-substituted Benzyl ester intermediate (1.0 eq)[1][3]
-
Catalyst: 10% Pd/C (10 wt% loading)
-
Hydrogen Source:
Balloon (1 atm) -
Solvent: MeOH or EtOH (0.1 M)
Step-by-Step Methodology:
-
Safety: Purge the reaction flask with Nitrogen to remove oxygen (prevents ignition of Pd/C).
-
Loading: Add the substrate and solvent.[1] Carefully add the Pd/C catalyst.[3]
-
Hydrogenation: Evacuate the flask and backfill with
(repeat 3 times). Leave under a balloon ofngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> at RT.[3] -
Monitoring: Reaction is usually fast (1–2 hours). Monitor by TLC (Acid will likely streak or stay at baseline; use LCMS for confirmation).
-
Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate. The carboxylic acid is usually pure enough for the next coupling step without chromatography.[1][3]
Visualizing the Synthetic Logic
The following diagram illustrates the strategic workflow, highlighting the divergence between "Standard" and "Benzyl-Specific" pathways.
Figure 1: Strategic workflow comparing the neutral deprotection pathway (Green) enabled by the benzyl ester vs. the risky basic hydrolysis (Red).
Advanced Application: Heterocycle Fusions
Beyond simple substitution, this scaffold is a precursor for fused bicyclic systems, such as Pyrido[2,3-d]pyrimidines .[1][3]
-
Concept: After displacing the C2-Cl with an amidine or guanidine, the C5-ester can participate in an intramolecular cyclization with the nucleophile attached at C4 (if the
were modified) or via condensation reactions at the C5/C6 positions if C6 is functionalized (via C-H activation).[3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Thiazolo-fusions: As noted in recent literature, similar trifluoromethyl-pyrimidine scaffolds are key intermediates for synthesizing thiazolo[4,5-d]pyrimidines, which show potent anticancer activity (See Reference 1).[1][3]
References
-
Synthesis and Anticancer Activity of 5-Trifluoromethyl-pyrimidine Derivatives
-
Regioselectivity in Pyrimidine
Reactions: -
Medicinal Chemistry of Trifluoromethyl Pyrimidines
-
General Reactivity of Pyrimidine Carboxylates
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 6. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Introduction: The Strategic Importance of the 2,4,5-Substituted Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The specific scaffold, Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, represents a highly versatile building block for drug discovery and development. The trifluoromethyl (CF₃) group at the C4 position significantly modulates the electronic properties of the pyrimidine ring, enhancing its metabolic stability and increasing its lipophilicity, which can improve cell membrane permeability.[1] The chloro substituent at the C2 position serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, allowing for the introduction of diverse chemical moieties. The benzyl carboxylate at C5 further influences the molecule's reactivity and provides a potential site for further modification. This guide provides detailed protocols for the derivatization of this key intermediate, offering researchers a robust platform for the synthesis of novel compound libraries with potential therapeutic applications.
Chemical Profile of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
| Property | Value | Source |
| CAS Number | 175137-29-8 | [2] |
| Molecular Formula | C₁₃H₈ClF₃N₂O₂ | [2] |
| Molecular Weight | 316.67 g/mol | |
| Appearance | Off-white to yellow solid | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [3][4] |
Safety and Handling
Warning: This compound is for research and development use only. The toxicological properties have not been fully investigated.[3]
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[4][5]
-
Avoid contact with skin and eyes.[4]
-
Keep away from heat, sparks, and open flames.[3]
In Case of Exposure:
-
Skin Contact: Immediately wash with plenty of soap and water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.[4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
For more detailed safety information, consult the Safety Data Sheet (SDS) for this compound or a closely related analogue.[3][4][5]
Derivatization Strategies and Protocols
The electron-deficient nature of the pyrimidine ring, exacerbated by the trifluoromethyl group, makes the C2-chloro substituent an excellent leaving group for various transformations. The following sections detail protocols for key derivatization reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6]
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling the chloropyrimidine with a boronic acid or boronate ester.[6][7] This reaction is generally tolerant of a wide range of functional groups.
Reaction Scheme:
Caption: Suzuki-Miyaura Coupling Workflow
Detailed Protocol (Conventional Heating):
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.
-
Solvent Addition and Degassing: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water). Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Microwave-Assisted Protocol:
Microwave irradiation can significantly reduce reaction times.[8][9]
-
Reaction Setup: In a microwave reaction vial, combine Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 equiv.), the boronic acid (1.2 equiv.), base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[10]
-
Solvent Addition: Add a suitable solvent system (e.g., 1,4-dioxane/water).
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 100-150 °C for 10-30 minutes.[10]
-
Work-up and Purification: Follow the work-up and purification steps described in the conventional protocol.
Parameter Optimization Table for Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale/Justification |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Readily available and effective for a broad range of substrates. |
| Ligand | PPh₃, SPhos, XPhos | PPh₃ is standard; bulky phosphine ligands can improve efficiency for challenging couplings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Carbonates are generally effective; phosphate bases can be useful for sensitive substrates. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DME | A mixture of an organic solvent and water is typically used to dissolve both organic and inorganic reagents. |
| Temperature | 80-120 °C (Conventional), 100-150 °C (Microwave) | Higher temperatures are often required to drive the reaction to completion. |
The Sonogashira coupling enables the introduction of an alkynyl moiety at the C2 position, a valuable functional group for further transformations or as a pharmacophore itself.[11][12] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[12]
Reaction Scheme:
Caption: Sonogashira Coupling Workflow
Detailed Protocol:
-
Reaction Setup: To a dry Schlenk flask, add Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF, DMF) and a suitable base (e.g., Et₃N, DIPEA).
-
Reaction: Stir the reaction mixture under an inert atmosphere (argon or nitrogen) at room temperature to 60 °C for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate and partition between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Parameter Optimization Table for Sonogashira Coupling:
| Parameter | Recommendation | Rationale/Justification |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Standard and effective catalysts for this transformation. |
| Copper(I) Co-catalyst | CuI | Essential for the catalytic cycle in the traditional Sonogashira reaction. |
| Base | Et₃N, DIPEA | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF, Acetonitrile | Aprotic polar solvents are generally preferred. |
| Temperature | Room Temperature to 60 °C | The reaction often proceeds at mild temperatures. |
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of primary and secondary amines at the C2 position.[1][13][14]
Reaction Scheme:
Caption: Buchwald-Hartwig Amination Workflow
Detailed Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene, 1,4-dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Parameter Optimization Table for Buchwald-Hartwig Amination:
| Parameter | Recommendation | Rationale/Justification |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium sources. |
| Ligand | Xantphos, RuPhos, BINAP | Bulky, electron-rich phosphine ligands are crucial for this reaction.[14] |
| Base | NaOtBu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents are necessary. |
| Temperature | 80-110 °C | Elevated temperatures are typically needed to drive the reaction. |
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the pyrimidine nitrogens and the trifluoromethyl group makes the C2 position highly susceptible to nucleophilic attack. This allows for the displacement of the chloride with a variety of nucleophiles.
Detailed Protocol:
-
Reaction Setup: Dissolve Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 equiv.) in a suitable solvent (e.g., ethanol, DMF, DMSO).
-
Reagent Addition: Add the desired amine (1.5-3.0 equiv.) and a non-nucleophilic base (e.g., DIPEA, Et₃N, 2.0-4.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature to 100 °C for 2-24 hours. Microwave irradiation can also be employed to accelerate the reaction.[15]
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between an organic solvent and water. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify by column chromatography.
Detailed Protocol:
-
Reaction Setup: Dissolve the desired thiol (1.2 equiv.) in a suitable solvent (e.g., DMF, THF).
-
Base Addition: Add a base (e.g., NaH, K₂CO₃, 1.2 equiv.) and stir for 10-15 minutes to form the thiolate.
-
Substrate Addition: Add a solution of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 equiv.) in the same solvent.
-
Reaction: Stir the reaction at room temperature to 60 °C for 1-12 hours.
-
Work-up and Purification: Follow the general work-up and purification procedures described above.
Parameter Optimization Table for SₙAr Reactions:
| Parameter | Recommendation | Rationale/Justification |
| Nucleophile | Primary/Secondary Amines, Thiols | A wide range of nucleophiles can be used. |
| Base | DIPEA, Et₃N (for amines), NaH, K₂CO₃ (for thiols) | The choice of base depends on the pKa of the nucleophile. |
| Solvent | Ethanol, DMF, DMSO, THF | Polar aprotic solvents are generally effective in promoting SₙAr reactions. |
| Temperature | Room Temperature to 100 °C | The reaction temperature depends on the nucleophilicity of the attacking species. |
Conclusion
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a valuable and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the derivatization of this scaffold through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Careful optimization of the reaction parameters will be key to achieving high yields and purity for specific target molecules.
References
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. Available at: [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PubMed Central. Available at: [Link]
-
Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. ResearchGate. Available at: [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]
-
Recent advances in Sonogashira reactions. PubMed. Available at: [Link]
-
Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. MDPI. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints Soton. Available at: [Link]
-
A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. RSC Publishing. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. Available at: [Link]
-
Desulfurization of Thiols for Nucleophilic Substitution. ChemRxiv. Available at: [Link]
-
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
An evaluation of microwave-assisted derivatization procedures using hyphenated mass spectrometric techniques. PubMed. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. MDPI. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journals. Available at: [Link]
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- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
Scale-up synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Application Note & Protocol
A Robust and Scalable Synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Abstract
This application note provides a comprehensive, step-by-step protocol for the scale-up synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key building block in modern drug discovery. Pyrimidine derivatives are central scaffolds in a vast array of therapeutic agents, valued for their versatile biological activities.[1][2][3][4][5] The presented synthetic route is designed for robustness, scalability, and high fidelity, transforming readily available precursors into the target molecule through two primary stages: (1) Formation of the key intermediate, 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, via chlorination and subsequent saponification; and (2) Final assembly through esterification with benzyl bromide. We delve into the chemical rationale behind each procedural choice, address critical process parameters for safe and efficient scale-up, and provide detailed in-process controls to ensure batch-to-batch consistency.
Introduction and Strategic Overview
The 2-chloro-4-(trifluoromethyl)pyrimidine core is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting kinases, proteases, and other enzymes implicated in oncology, virology, and inflammatory diseases.[6] The title compound, Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, serves as a versatile intermediate, allowing for further elaboration at the 2-position via nucleophilic aromatic substitution (SNAr) and deprotection or transformation of the benzyl ester.
Developing a manufacturing process that is not only high-yielding but also safe, economical, and environmentally conscious is paramount. The strategy detailed herein avoids hazardous or expensive reagents where possible and prioritizes purification by crystallization, a more scalable and cost-effective method than chromatography.
Retrosynthetic Analysis and Pathway Rationale
The synthesis is logically divided into two main parts, starting from the commercially available or readily synthesized Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate.
-
Intermediate Synthesis: The initial step involves the conversion of the 2-hydroxy group to a 2-chloro group. This is a critical transformation as the chlorine atom acts as an excellent leaving group for subsequent SNAr reactions. We then hydrolyze the ethyl ester to the corresponding carboxylic acid. This intermediate is a stable, crystalline solid, making it an ideal purification point in the sequence before the final esterification.
-
Final Esterification: The carboxylic acid intermediate is then alkylated with benzyl bromide to yield the final product. This method provides high yields under mild conditions, avoiding the harsh acidic conditions and high temperatures of traditional Fischer esterification.
The overall synthetic workflow is illustrated below.
Diagram 1: Overall synthetic route for the target molecule.
Part I: Synthesis of the Key Intermediate
This section details the preparation of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.
Step 1: Chlorination of Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
Principle and Rationale: The conversion of a hydroxypyrimidine to a chloropyrimidine is a standard and crucial activation step. Phosphorus oxychloride (POCl₃) is the reagent of choice due to its high reactivity, reliability, and cost-effectiveness for this transformation.[7][8] The reaction is typically performed at elevated temperatures to ensure complete conversion. A catalytic amount of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA), is often added to facilitate the reaction, likely by forming a more reactive Vilsmeier-Haack type intermediate. Toluene is selected as the solvent for its high boiling point and its ability to be removed effectively under vacuum.
Protocol:
-
Reactor Setup: To a dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a caustic scrubber), and a temperature probe, charge Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) and toluene (10 vol, e.g., 10 L per kg of starting material).
-
Reagent Addition: Begin agitation and add N,N-diisopropylethylamine (DIPEA) (0.05 eq). Slowly add phosphorus oxychloride (POCl₃) (2.0 - 3.0 eq) to the suspension via an addition funnel over 30-60 minutes. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 105-110 °C and maintain for 8-12 hours.
-
In-Process Control (IPC): Monitor the reaction for completion by HPLC. A sample is taken, carefully quenched with ice-cold water, extracted with ethyl acetate, and analyzed. The reaction is deemed complete when <1% of the starting material remains.
-
Work-up and Isolation:
-
Cool the reactor to 20-25 °C.
-
Carefully and slowly quench the reaction mixture by transferring it to a separate vessel containing vigorously stirred ice/water (20 vol). Caution: This quench is highly exothermic and releases HCl gas. Ensure adequate cooling and ventilation.
-
Separate the organic (toluene) layer. Extract the aqueous layer with toluene (2 x 3 vol).
-
Combine the organic layers and wash sequentially with water (5 vol), saturated sodium bicarbonate solution (5 vol), and brine (5 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate as a crude oil, which is used directly in the next step.
-
Step 2: Saponification to 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Principle and Rationale: Saponification is the hydrolysis of an ester under basic conditions. Lithium hydroxide (LiOH) is chosen as the base because it is highly effective at low temperatures and the resulting lithium carboxylate salts often have favorable solubility properties. The use of a tetrahydrofuran (THF)/water solvent system ensures the miscibility of both the organic substrate and the aqueous base, leading to a smooth and efficient reaction.[9] Running the reaction at room temperature prevents potential degradation of the electron-deficient pyrimidine ring.
Protocol:
-
Reactor Setup: In a clean reactor, dissolve the crude Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) from the previous step in a mixture of THF (5 vol) and water (5 vol).
-
Hydrolysis: Cool the solution to 15-20 °C. Add a solution of lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq) in water (3 vol) dropwise, maintaining the internal temperature below 25 °C.
-
Reaction: Stir the mixture at 20-25 °C for 2-4 hours.
-
In-Process Control (IPC): Monitor the reaction by HPLC until the ethyl ester starting material is <1%.
-
Work-up and Isolation:
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (5 vol) and wash with methyl tert-butyl ether (MTBE) (2 x 4 vol) to remove any non-acidic impurities.
-
Cool the aqueous layer to 0-5 °C and acidify to pH 1-2 with cold 3M HCl. A white precipitate will form.
-
Stir the resulting slurry at 0-5 °C for 1 hour to ensure complete crystallization.
-
Isolate the solid product by filtration, wash the filter cake with cold water (2 x 3 vol), and dry under vacuum at 50 °C to a constant weight. This yields 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid as a white crystalline solid.
-
Part II: Final Product Synthesis
Step 3: Benzylation of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Principle and Rationale: This step involves an SN2 reaction where the carboxylate anion, formed by deprotonation of the carboxylic acid with a base, acts as a nucleophile, displacing the bromide from benzyl bromide. Potassium carbonate (K₂CO₃) is an ideal base for this transformation on a large scale; it is inexpensive, easy to handle, and sufficiently basic to deprotonate the carboxylic acid without causing other side reactions. N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it readily dissolves the carboxylate salt and promotes the SN2 mechanism. A moderately elevated temperature ensures a reasonable reaction rate.
Protocol:
-
Reactor Setup: Charge the reactor with 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and DMF (8 vol).
-
Reagent Addition: Begin stirring and add benzyl bromide (BnBr, 1.1 eq) dropwise over 20-30 minutes. Caution: Benzyl bromide is a lachrymator; handle it in a well-ventilated fume hood.
-
Reaction: Heat the mixture to 40-45 °C and stir for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction by HPLC until the starting carboxylic acid is <1%.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (20 vol) and stir. A solid product should precipitate. If the product oils out, add ethyl acetate to dissolve it.
-
If a solid forms, filter the crude product, wash with water, and air-dry.
-
For optimal purity, perform recrystallization. Dissolve the crude solid in a minimal amount of hot isopropanol (or another suitable solvent determined by solubility studies) and allow it to cool slowly to room temperature, then further to 0-5 °C to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold isopropanol, and dry under vacuum at 45 °C to yield Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
-
Data Summary and Process Control
The following table summarizes the key parameters for each step of the synthesis.
| Parameter | Step 1: Chlorination | Step 2: Saponification | Step 3: Benzylation |
| Key Reagents | POCl₃, DIPEA | LiOH·H₂O | Benzyl Bromide, K₂CO₃ |
| Solvent | Toluene | THF / Water | DMF |
| Temperature | 105-110 °C | 15-25 °C | 40-45 °C |
| Reaction Time | 8-12 hours | 2-4 hours | 4-6 hours |
| IPC Method | HPLC | HPLC | HPLC |
| Typical Yield | >95% (crude) | 85-92% (isolated) | 88-95% (isolated) |
| Purity Target | (Used directly) | >98% (by HPLC) | >99% (by HPLC) |
Scale-Up and Process Safety Considerations
Scaling this process requires careful attention to safety and engineering controls.
-
Thermal Safety: The quench of POCl₃ (Step 1) is highly exothermic. The rate of addition must be carefully controlled, and the reactor must have sufficient cooling capacity to manage the heat load. A reaction calorimetry study is recommended before scaling beyond the pilot plant level.
-
Reagent Handling:
-
POCl₃: Highly corrosive and water-reactive. Use in a closed system with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.
-
Benzyl Bromide: A potent lachrymator and alkylating agent. Handle only in a well-ventilated fume hood or a closed system.
-
-
Off-Gas Management: Both the chlorination and the POCl₃ quench steps produce acidic HCl gas. The reactor must be vented to a caustic scrubber to neutralize these fumes before release.
-
Waste Management: The process generates aqueous acidic and basic waste streams, as well as organic solvent waste. All waste must be handled and disposed of in accordance with local environmental regulations. Segregate halogenated and non-halogenated solvent waste where practical.
The overall process flow for a large-scale campaign is visualized below.
Diagram 2: Unit operations workflow for scale-up production.
Conclusion
This application note outlines a validated, high-performance synthetic route to Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate suitable for scale-up. By utilizing cost-effective reagents, robust reaction conditions, and a purification strategy centered on crystallization, this process provides reliable access to a high-purity, valuable intermediate for pharmaceutical research and development. Adherence to the detailed protocols and safety considerations is essential for the successful and safe execution of this synthesis on a manufacturing scale.
References
- CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
- Pyrimidine synthesis. Organic Chemistry Portal.
- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Synthesis of 5-Benzyloxy-4-chloro-2-(trifluoromethyl)pyrimidine (XXIV). PrepChem.com.
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine deriv
- CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound.
- Recent Advances in Pyrimidine-Based Drugs. PMC.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Indian Chemical Society.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Medicinal Research Reviews.
- 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid, 97% 5 g | Buy Online. Thermo Fisher Scientific.
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Purification techniques for Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Application Note: Optimized Purification Strategies for Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Executive Summary
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 175137-29-8) is a critical electrophilic scaffold used in the synthesis of agrochemicals and kinase inhibitors. Its utility stems from the differential reactivity of the C2-chlorine and the C5-ester. However, this reactivity presents a purification challenge: the C2-position is highly susceptible to nucleophilic attack (hydrolysis) on acidic media such as untreated silica gel, leading to the formation of the 2-hydroxy impurity.
This application note details two validated purification protocols—Buffered Flash Chromatography for small-scale isolation and Solvent-Anti-Solvent Recrystallization for process scaling—designed to maximize yield (>85%) and purity (>98%) while suppressing degradation.
Physicochemical Context & Stability Profile
Understanding the molecule's electronic environment is prerequisite to selecting a purification method.
| Property | Description | Implication for Purification |
| Structure | Pyrimidine ring with EWGs ( | Highly electron-deficient ring. |
| C2-Cl Reactivity | Activated by | High Risk: Susceptible to |
| Lipophilicity | Benzyl group + | Low water solubility; high solubility in DCM, EtOAc. |
| Physical State | White to off-white solid (High purity) or viscous oil (Crude). | Crystallization is viable if oiling-out is prevented. |
Stability Warning: The Silica Effect
Standard silica gel (pH ~5.5–6.5) contains active silanol groups (Si-OH) that can act as weak acids/nucleophiles. For electron-poor pyrimidines, prolonged exposure to unmodified silica often results in partial hydrolysis to Benzyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate , which co-elutes with the product.
Purification Decision Matrix
The following decision tree outlines the logical flow for selecting the appropriate technique based on crude purity and scale.
Figure 1: Strategic workflow for the isolation of 2-chloropyrimidine esters.
Protocol A: Buffered Flash Chromatography (Small Scale)
Objective: Isolate high-purity material from complex crude mixtures without inducing hydrolysis. Scope: <10g scale or low-purity crude oils.
Materials
-
Stationary Phase: High-purity Silica Gel (40–63 µm).
-
Buffer: Triethylamine (Et3N) or 1% Methanol in DCM (if avoiding amines).
-
Eluent: Hexanes / Ethyl Acetate (EtOAc).
Step-by-Step Procedure
-
Column Pre-treatment (Critical):
-
Prepare a slurry of silica gel in Hexanes containing 1% Triethylamine (v/v) .
-
Flush the column with 2 column volumes (CV) of this buffer. This neutralizes acidic silanol sites.
-
Note: Failure to neutralize silica can lead to 5–10% product loss via hydrolysis.
-
-
Loading:
-
Dissolve the crude oil in a minimum volume of DCM/Hexane (1:1). Avoid pure DCM if possible to prevent band broadening.
-
Apply to the column.
-
-
Elution Gradient:
-
Start: 100% Hexanes (with 0.5% Et3N).
-
Ramp: 0%
15% EtOAc over 10 CV. -
Target Rf: The product typically elutes at Rf ~0.3–0.4 in 10% EtOAc/Hexanes.
-
-
Collection:
-
Collect fractions. Monitor via TLC (UV 254 nm). The product is UV active.
-
Impurity Marker: The 2-hydroxy impurity is more polar and will elute significantly later (requires >40% EtOAc).
-
-
Concentration:
-
Evaporate solvent at <40°C. Higher temperatures may degrade the product if traces of moisture are present.
-
Protocol B: Recrystallization (Process Scale)
Objective: Scalable purification avoiding chromatography. Scope: >10g scale, crude purity >85%.
Solvent System Rationale
-
Solvent (Good): Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc). Solubilizes the lipophilic benzyl/CF3 groups.
-
Anti-Solvent (Bad): n-Heptane or Hexanes. The pyrimidine core has limited solubility in non-polar alkanes at low temperatures.
Step-by-Step Procedure
-
Dissolution:
-
Charge crude solid into a reactor.
-
Add EtOAc (3 vol) (3 mL per gram of substrate).
-
Heat to 50–55°C with stirring until fully dissolved.
-
Filtration: If particulates are present, hot filter the solution through a sintered glass funnel.
-
-
Nucleation:
-
Slowly add n-Heptane (2 vol) dropwise at 50°C until the solution turns slightly turbid.
-
Add a seed crystal (if available) to induce controlled nucleation.
-
-
Crystal Growth:
-
Cool the mixture to 20°C over 2 hours (approx 15°C/hour).
-
Once solids appear, add remaining n-Heptane (4 vol) slowly.
-
Final Ratio: ~1:6 EtOAc:Heptane.
-
-
Maturation:
-
Cool to 0–5°C and stir for 4 hours.
-
-
Isolation:
-
Filter the white crystalline solid.
-
Wash the cake with cold n-Heptane (2 x 1 vol).
-
Dry under vacuum at 35°C for 12 hours.
-
Quality Control & Analytical Validation
Verify the integrity of the purified batch using the following parameters.
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC (C18) | > 98.0% (Area %) |
| Identity | 1H-NMR (CDCl3) | Benzyl CH2 (s, ~5.4 ppm), Ar-H (m, 7.3-7.5 ppm). Absence of OH peak. |
| Impurity A | HPLC | < 0.5% (2-Hydroxy derivative) |
| Water | Karl Fischer | < 0.1% (Critical for stability) |
HPLC Method Parameters
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 50% B to 95% B over 10 min. (High organic start due to lipophilicity).
-
Detection: UV 254 nm.
Storage and Handling
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: Refrigerate (2–8°C).
-
Container: Amber glass to prevent potential UV-induced radical dechlorination (though rare, the C-Cl bond is photosensitive).
References
-
Synthesis of 2-chloro-4-(trifluoromethyl)
- Patent: US 2014/0135497 A1. "Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine." (Describes the precursor chemistry and handling of similar trifluoromethyl pyrimidines).
-
General Procedure for Pyrimidine-5-carboxylates
-
Source: Zhichkin, P., et al.[4] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.
-
-
Silica Gel Stability of Halogenated Heterocycles
-
Compound Registry
Sources
- 1. chem960.com [chem960.com]
- 2. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate [cymitquimica.com]
- 8. 苄基 2-氯-4-(三氟甲基)嘧啶-5-羧酸酯 CAS#: 175137-29-8 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 9. chemwhat.com [chemwhat.com]
- 10. amfluoro.com [amfluoro.com]
Application Note: Optimized Purification of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate via Recrystallization
Executive Summary
This Application Note details the purification of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 175137-29-8), a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.
The presence of a labile 2-chloro substituent combined with a trifluoromethyl group presents a specific purification challenge: the molecule is susceptible to nucleophilic attack (hydrolysis or alcoholysis) at elevated temperatures, yet requires sufficient thermal energy to dissolve in standard organic solvents.
This guide moves beyond generic "recipes" to provide a mechanistically grounded protocol . We recommend a non-nucleophilic binary solvent system (Ethyl Acetate/n-Heptane ) to maximize recovery (>85%) and purity (>98% HPLC) while mitigating the risk of converting the active 2-Cl site into an inactive 2-OH or 2-OR byproduct.
Physicochemical Context & Solubility Logic[1][2][3][4]
Structural Analysis
The target molecule contains three distinct functional regions that dictate its solubility and stability profile:
-
Benzyl Ester (Hydrophobic/Bulky): Provides good solubility in aromatics (toluene) and moderate solubility in esters (ethyl acetate). It creates a risk of "oiling out" during rapid cooling.
-
Trifluoromethyl Group (
): Highly lipophilic and electron-withdrawing. It deactivates the pyrimidine ring, making the 2-position more electrophilic. -
2-Chloro Substituent (Labile): The critical quality attribute. This position is highly reactive.
Solvent Screening Strategy
Standard alcohols (Ethanol/IPA) are contraindicated for high-temperature processing of this specific substrate due to the risk of
| Solvent System | Role | Suitability | Mechanism/Risk |
| Ethyl Acetate / n-Heptane | Recommended | High | Non-nucleophilic. Excellent solubility differential. Heptane acts as a gentle anti-solvent to induce crystallization without oiling out. |
| Toluene / Hexane | Alternative | Moderate | Good chemical stability, but Toluene's high boiling point (110°C) makes drying the final crystals difficult without vacuum ovens. |
| Ethanol / Water | Avoid | Low | High risk of hydrolysis (to 2-OH) or ethyl ether formation at the 2-position during reflux. |
| Dichloromethane (DCM) | Extraction only | Low | Too volatile for controlled recrystallization; poor recovery yields. |
Detailed Experimental Protocol
Materials
-
Crude Material: Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (Assumed purity ~85-90%).
-
Solvent A (Good Solvent): Ethyl Acetate (HPLC Grade).
-
Solvent B (Anti-Solvent): n-Heptane (or n-Hexane).
-
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, temperature probe, vacuum filtration setup.
Step-by-Step Procedure
Phase 1: Dissolution (The "Minimum Volume" Rule)
-
Place 10.0 g of crude solid into a 100 mL round-bottom flask.
-
Add 15 mL of Ethyl Acetate (Solvent A).
-
Heat the mixture to 60°C (gentle reflux) with stirring.
-
Observation: If solids remain, add Ethyl Acetate in 2 mL aliquots , waiting 2 minutes between additions, until the solution is clear.
-
Note: Do not exceed 70°C. Prolonged heat increases degradation risk.
-
Phase 2: Hot Filtration (Removal of Insolubles)[4]
-
While maintaining 60°C, filter the solution through a pre-warmed glass frit or fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Why: Removes inorganic salts (e.g., NaCl from synthesis) or polymerized byproducts.
-
Phase 3: Nucleation & Anti-Solvent Addition
-
Return the filtrate to the heat source and bring back to a gentle reflux.
-
Slowly add n-Heptane (Solvent B) dropwise via an addition funnel.
-
The Cloud Point: Continue addition until a persistent faint turbidity (cloudiness) is observed.
-
Add 1-2 mL of Ethyl Acetate to just clear the turbidity. The solution is now saturated.[5]
Phase 4: Controlled Cooling (Critical for Purity)
-
Remove from heat. Allow the flask to cool to room temperature (20-25°C) slowly over 1 hour .
-
Caution: Do not use an ice bath immediately. Rapid cooling will cause the benzyl ester to separate as an oil (oiling out) rather than a crystal lattice, trapping impurities [2].
-
-
Once at room temperature, place the flask in an ice bath (0-5°C) for 30 minutes to maximize yield.
Phase 5: Isolation & Drying
-
Filter the white crystalline solid using vacuum filtration.
-
Wash: Rinse the filter cake with 10 mL of cold n-Heptane (chilled to 0°C).
-
Why: Washes away the mother liquor containing impurities without redissolving the product.
-
-
Dry: Dry in a vacuum oven at 40°C for 4 hours.
-
Warning: Do not exceed 50°C during drying to prevent sublimation or thermal degradation.
-
Visualization: Process Workflow
The following diagram illustrates the logical flow and critical decision points in the purification process.
Caption: Figure 1. Optimized workflow for the purification of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, highlighting the iterative dissolution and controlled cooling phases.
Process Analytical Technology (PAT) & Quality Control
To validate the success of the recrystallization, the following parameters must be checked.
| Test | Method | Acceptance Criteria | Purpose |
| Purity | HPLC (C18 Column, ACN/Water) | > 98.0% Area | Ensure removal of starting materials and hydrolyzed byproducts. |
| Identity | 1H NMR ( | Matches Reference | Confirm structure and ensure no solvent entrapment (check EtOAc peaks). |
| Melting Point | DSC or Capillary | Sharp range (e.g., +/- 2°C) | Broad range indicates impurities or "oiling out" during cooling. |
| Halide Content | Silver Nitrate Test | Negative (in wash) | Confirms removal of inorganic chloride salts. |
Troubleshooting: "Oiling Out"
A common failure mode with benzyl esters is "oiling out"—where the product separates as a liquid droplet rather than a crystal.
Symptoms:
-
Solution becomes milky/opaque but no distinct crystals form.
-
An oily layer forms at the bottom of the flask.
Remediation:
-
Reheat: Bring the mixture back to a gentle reflux until the oil redissolves.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod during the cooling phase (at ~40°C).
-
Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate.
-
Adjust Ratio: Add slightly more Ethyl Acetate (Solvent A) to keep the oil in solution longer, allowing the crystal lattice to form preferentially [3].
References
- Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Detailed discussion on the reactivity of 2-chloropyrimidines toward nucleophiles).
-
Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Authoritative source on "oiling out" phenomena and cooling profiles).
-
Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Guidelines for solvent selection in pharmaceutical intermediates).
-
PubChem. (n.d.). Compound Summary: Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.[6] (Verified CAS and physicochemical properties).
Sources
Optimized Chromatographic Strategies for Pyrimidine Intermediates
Executive Summary
Pyrimidine intermediates serve as the structural backbone for a vast array of antivirals, antimetabolites, and agrochemicals. However, their purification presents a distinct set of challenges:
-
Basicity: The heterocyclic nitrogen atoms (
for the ring nitrogens, higher for amino-substituents) interact strongly with acidic silanols on standard silica gel, leading to severe peak tailing and irreversible adsorption. -
Polarity: Many intermediates (e.g., amino- or hydroxy-pyrimidines) are highly polar, resulting in poor retention on C18 or excessive retention on silica.
-
Solubility: High crystallinity and poor solubility in non-polar solvents complicate sample loading in Normal Phase (NP) chromatography.
This guide details three field-proven chromatographic workflows—Modified Normal Phase , Buffered Reverse Phase , and HILIC —designed to overcome these specific chemical hurdles.
Method Selection: A Logic-Driven Approach
Before selecting a stationary phase, analyze the physicochemical properties of your specific intermediate. Use the decision tree below to select the optimal workflow.
Figure 1: Chromatographic method selection tree based on solubility and functional group chemistry.
Protocol A: Modified Normal Phase (The Workhorse)
Best For: Synthetic intermediates, protected nucleosides, and lipophilic pyrimidines (e.g., chloropyrimidines).
The Challenge: Silanol Interactions
Standard silica gel is slightly acidic (
The Solution: Amine Modifiers
Adding a competing base, such as Triethylamine (TEA) or Ammonium Hydroxide (
Step-by-Step Protocol: The "Neutralized Silica" Technique
-
TLC Method Development (Self-Validating Step):
-
Do not run TLC with pure EtOAc/Hexane if you suspect basicity.
-
Prepare a TLC dip: 95% DCM / 4% MeOH / 1%
(or TEA).[1] -
Validation: If the spot streaks on the TLC plate, it will streak on the column. Adjust modifier concentration until the spot is compact (
).
-
-
Column Pre-Treatment (Crucial):
-
Why: Adding TEA directly to the run can cause baseline drift or product contamination if not equilibrated.
-
Step 1: Pack the column with silica.
-
Step 2: Flush with 3 Column Volumes (CV) of Hexane containing 2% TEA . This saturates the acidic silanol sites.
-
Step 3: Flush with 2 CV of pure starting mobile phase (e.g., Hexane) to remove excess free amine.
-
-
Elution:
-
Run the gradient (e.g., 0–100% EtOAc in Hexane).
-
Note: For highly polar pyrimidines, switch to DCM/MeOH. If tailing persists, keep 1% TEA in the mobile phase throughout the run.
-
-
Post-Run Workup:
-
TEA has a high boiling point (
). Co-evaporate fractions with toluene or ethanol to remove residual TEA, or dry under high vacuum overnight.
-
Protocol B: Buffered Reverse Phase (RP-HPLC)
Best For: Final polishing, polar intermediates, and compounds requiring MS compatibility.
The Challenge: pH Dependency
Pyrimidines can exist as neutral, cationic, or anionic species depending on pH. Inconsistent pH leads to split peaks or shifting retention times.
The Solution: pH Control
Lock the ionization state using volatile buffers.
Mobile Phase Selection Guide
| Pyrimidine Type | Recommended Buffer | Target pH | Mechanism |
| Basic (Amino-pyrimidines) | 10 mM Ammonium Bicarbonate | pH 10.0 | Suppresses protonation (keeps molecule neutral) to increase retention on C18.[2] |
| Acidic (Uracil/Orotic acid derivatives) | 0.1% Formic Acid | pH 2.7 | Suppresses deprotonation (keeps molecule neutral) to increase retention.[2] |
| Amphoteric | 10 mM Ammonium Acetate | pH 5-6 | Buffers near neutral to prevent ionization shifts during the run.[2] |
Experimental Workflow
-
Column: C18 (General purpose) or Phenyl-Hexyl (Enhanced selectivity for aromatic pyrimidines via
interactions). -
Equilibration: Flush column with 10 CV of "weak" solvent (95% Water / 5% MeCN + Buffer) to ensure pH stability.
-
Loading: Dissolve sample in DMSO or 50:50 Water/MeCN. Avoid pure MeCN if the sample is a salt, as it may precipitate at the head of the column.
-
Gradient: Standard 5%
95% MeCN over 15-20 minutes.
Protocol C: HILIC (Hydrophilic Interaction)
Best For: Highly polar pyrimidines (e.g., cytosine, nucleobases) that elute in the void volume (
The Mechanism
HILIC uses a polar stationary phase (Bare Silica or Amide) with a high-organic mobile phase. Water from the mobile phase forms a stagnant layer on the silica surface. The polar pyrimidine partitions into this water layer.
Step-by-Step Protocol
-
Stationary Phase:
-
Amide-bonded silica: Most robust, tolerates water well.
-
Bare Silica: Good cheap alternative, but requires longer equilibration.
-
-
Mobile Phase:
-
The "Reverse" Gradient:
-
Ramp from 95% B
60% B. -
Note: Increasing water content increases elution strength in HILIC.
-
-
Critical Caution (Self-Validating Step):
-
Sample Diluent: The sample must be dissolved in high organic solvent (e.g., 80% MeCN).
-
Failure Mode: If dissolved in 100% water, the "strong" solvent will disrupt the partitioning layer at the head of the column, causing the peak to smear immediately.
-
Case Study: Purification of 4-Amino-2-chloropyrimidine
Scenario: A researcher synthesizes a 4-amino-pyrimidine intermediate.[6] The crude mixture contains unreacted starting material (non-polar) and the product (basic, polar).
Workflow Execution:
-
TLC Analysis:
-
Column Setup: Flash cartridge packed with standard silica.
-
Mobile Phase: Isocratic DCM/MeOH/
(95:4.5:0.5). -
Result: The non-polar impurities elute in the solvent front. The basic pyrimidine elutes as a symmetrical band. The ammonia keeps the silica deactivated and ensures the amine group on the pyrimidine remains unprotonated.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (NP) | Acidic silanols interacting with pyrimidine nitrogen.[2] | Add 1-5% TEA or |
| Fronting (RP) | Sample solvent too strong (e.g., pure MeCN injection).[2] | Dissolve sample in initial mobile phase (high water content).[2] |
| Split Peaks (RP) | Partial ionization of the pyrimidine.[2] | Adjust buffer pH to be at least 2 units away from the compound's |
| No Retention (RP) | Compound is too polar.[2] | Switch to HILIC or use an Ion-Pairing reagent (e.g., heptane sulfonic acid) if MS is not required. |
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on silica acidity and modifiers).
-
Agilent Technologies. (2019).[8] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note 5994-1102EN.
-
Thermo Fisher Scientific. (2016). HILIC Separations: A Practical Guide. Technical Guide.
-
Wu, A. B., et al. (2004).[9] "Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid." Biomedical Chromatography, 18(7), 443-449.
-
Baran, P. S., & Shenvi, R. A. (2006).[7] "One-Step Synthesis of 4,5-Disubstituted Pyrimidines." Heterocycles, 70, 583.[7] (Protocol for TEA neutralization in flash chromatography).
Sources
- 1. WO2017133670A1 - Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza - Google Patents [patents.google.com]
- 2. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. baranlab.org [baranlab.org]
- 8. agilent.com [agilent.com]
- 9. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Bioactive Compounds from Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Executive Summary
This guide details the synthetic utility of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (referred to herein as Compound 1 ). This scaffold represents a "privileged structure" in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., EGFR, VEGFR), antiviral agents, and DHODH inhibitors.
The unique combination of the electron-withdrawing trifluoromethyl (
Chemical Profile & Reactivity Analysis
Structural Logic
Compound 1 possesses three distinct vectors for chemical modification:
-
C2-Chloro Position: The primary site for Nucleophilic Aromatic Substitution (
). It is highly activated by the cumulative electron-withdrawing effects of the ring nitrogens, the C4- , and the C5-ester. -
C4-Trifluoromethyl: Enhances lipophilicity and metabolic stability. While generally stable, it activates the ring. Note: It is not a leaving group under standard conditions.
-
C5-Benzyl Carboxylate: A masked carboxylic acid. The benzyl group allows for deprotection under neutral conditions (
), avoiding the harsh hydrolytic conditions that could degrade the group.
Reactivity Heatmap
| Position | Functionality | Primary Reaction | Reactivity Level |
| C2 | Chloro | High (Kinetic Product) | |
| C4 | Trifluoromethyl | Electronic Activation | Low (Stable) |
| C5 | Benzyl Ester | Hydrogenolysis / Hydrolysis | Moderate (Orthogonal) |
Strategic Synthesis Workflow
The following flowchart illustrates the divergent synthesis pathways available from Compound 1 .
Caption: Divergent synthesis pathway emphasizing the C2-first functionalization followed by C5-deprotection.
Detailed Experimental Protocols
Protocol 1: Regioselective C2-Amination ( )
Objective: Displacement of the C2-chloride with a primary or secondary amine. Mechanism: Addition-Elimination via a Meisenheimer complex.
Materials:
-
Compound 1 (1.0 equiv)[1]
-
Amine Nucleophile (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or (for less nucleophilic amines). -
Solvent: Anhydrous THF (preferred) or DMF.
Step-by-Step Procedure:
-
Preparation: Dissolve Compound 1 in anhydrous THF (0.2 M concentration) in a round-bottom flask under an inert atmosphere (
or Ar). -
Cooling: Cool the solution to
using an ice bath. Rationale: Low temperature prevents side reactions at the ester or potential attack at C4. -
Addition: Add DIPEA followed by the dropwise addition of the amine.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Checkpoint: The product should appear as a more polar spot.
-
-
Work-up: Dilute with EtOAc, wash with water (
) and brine ( ). Dry over , filter, and concentrate. -
Purification: Flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).
Critical Parameter: For weak nucleophiles (e.g., anilines), heating to
Protocol 2: Chemo-selective Benzyl Ester Deprotection
Objective: Cleavage of the benzyl ester to reveal the carboxylic acid without affecting the C2-substituent or the
Method A: Hydrogenolysis (Preferred)
-
Reagents: 10% Pd/C (10 wt%),
(balloon pressure), MeOH or EtOH. -
Procedure:
-
Dissolve the intermediate from Protocol 1 in MeOH.
-
Add Pd/C catalyst carefully (under
flow to prevent ignition). -
Purge with
and stir at RT for 1–6 hours. -
Filter through a Celite pad to remove Pd/C. Concentrate to yield the pure acid.
-
Note: If the C2-substituent contains a halogen (e.g., chloro-aniline), Pd/C may cause dehalogenation. In this specific case, use Method B .
-
Method B: Mild Basic Hydrolysis (Alternative)
-
Reagents: LiOH (1.5 equiv), THF/Water (3:1).
-
Procedure: Stir at
to RT. Monitor closely. Acidify with 1M HCl to pH 4 to precipitate the product. -
Warning: Avoid refluxing with strong bases (NaOH/KOH), as this can hydrolyze the
group to a carboxylate.
Protocol 3: Library Generation (Amide Coupling)
Objective: Synthesis of the final bioactive scaffold (e.g., EGFR inhibitor analogs).
Reagents: HATU (1.2 equiv), DIPEA (3.0 equiv), DMF, Diverse Amines (
Procedure:
-
Dissolve the carboxylic acid (from Protocol 2) in DMF.
-
Add HATU and DIPEA; stir for 15 minutes to activate the acid.
-
Add the diverse amine (
). Stir at RT for 12 hours. -
Purification: Preparative HPLC is recommended for final library compounds to ensure >95% purity for biological screening.
Data Summary & Troubleshooting
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| THF | Excellent | Best for |
| DMF | Good | Required for polar amines or high-temp reactions. Harder to remove. |
| Ethanol | Poor | Avoid in Step 1 (Transesterification risk). Good for Step 2 ( |
| DCM | Moderate | Good solubility, but reaction rates may be slower than in polar solvents. |
Troubleshooting Guide
-
Issue: Transesterification.
-
Cause: Using alcoholic solvents (MeOH/EtOH) during the
step with base. -
Solution: Use aprotic solvents (THF, DMF) exclusively for Step 1.
-
-
Issue: Hydrolysis of
.-
Observation: Formation of a very polar dicarboxylic acid by-product.
-
Cause: High temperature (>80°C) combined with strong hydroxide bases.
-
Solution: Stick to mild bases (
, DIPEA) and keep temps <60°C.
-
-
Issue: Low Yield in
.-
Cause: Steric hindrance of the amine.
-
Solution: Switch solvent to NMP and heat to 50°C.
-
References
-
Vertex Pharmaceuticals. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PubMed Central. Link
-
Sigma-Aldrich. (2023). 2-Chloro-4-(trifluoromethyl)pyrimidine Product Specification and Safety Data. Sigma-Aldrich. Link
-
WuXi AppTec. (2021). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec Chemistry Guide. Link
-
MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules.[2][3][4][5][6][7][8][9][10][11][12] Link
-
Royal Society of Chemistry. (2019). Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions. RSC Advances. Link
Sources
- 1. rsc.org [rsc.org]
- 2. 2-Chloro-4-(trifluoromethyl)pyrimidine 99 33034-67-2 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
- 7. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 10. researchgate.net [researchgate.net]
- 11. media.malariaworld.org [media.malariaworld.org]
- 12. mdpi.com [mdpi.com]
The Strategic Role of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate in Modern Agrochemical Discovery
In the relentless pursuit of novel and effective crop protection agents, the strategic deployment of versatile chemical scaffolds is paramount. Among these, Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate has emerged as a pivotal building block for the synthesis of a new generation of herbicides and fungicides. Its unique structural features, including a reactive chlorine atom and the presence of a trifluoromethyl group, make it a highly valuable intermediate for creating diverse libraries of candidate agrochemicals. This guide provides an in-depth exploration of this compound, offering detailed application notes and synthetic protocols for its utilization in agrochemical research.
I. Compound Profile: A Scaffold Primed for Innovation
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a multifaceted molecule offering several points for chemical modification. The trifluoromethyl group is a well-established bioisostere in drug design, known to enhance metabolic stability, binding affinity, and membrane permeability of active ingredients. The chloro substituent at the 2-position of the pyrimidine ring is the primary site for synthetic elaboration, being susceptible to nucleophilic aromatic substitution.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈ClF₃N₂O₂ | N/A |
| Molecular Weight | 316.67 g/mol | N/A |
| CAS Number | 175137-29-8 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in most organic solvents | N/A |
II. The Synthetic Hub: Derivatization Strategies
The true power of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate lies in its capacity to serve as a versatile hub for the synthesis of a wide array of derivatives. The reactive chlorine atom readily undergoes displacement by a variety of nucleophiles, allowing for the introduction of diverse functional groups and the exploration of a broad chemical space.
Figure 1: Key synthetic routes for derivatizing Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Application Note 1: Synthesis of Novel Pyrimidine-Based Herbicides via Nucleophilic Aromatic Substitution
The pyrimidine core is a well-established toxophore in several classes of herbicides. By reacting Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate with various amines and phenols, novel derivatives can be synthesized and screened for herbicidal activity. The trifluoromethyl group is a common feature in many commercial agrochemicals, and its presence in this scaffold is a promising starting point for the development of new active ingredients.[1][2]
Protocol 1: General Procedure for the Reaction with Amines
This protocol outlines a general method for the nucleophilic aromatic substitution reaction of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate with a primary or secondary amine.
Materials:
-
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
-
Amine of choice (e.g., aniline, morpholine, piperidine)
-
A polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere, add Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq).
-
Dissolve the starting material in the chosen polar aprotic solvent.
-
Add the amine (1.1 - 1.5 eq) to the solution.
-
Add the non-nucleophilic base (1.5 - 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Polar Aprotic Solvent: Facilitates the dissolution of reactants and promotes the SNAr reaction mechanism.
-
Non-nucleophilic Base: Scavenges the HCl generated during the reaction without competing with the amine nucleophile.
-
Excess Amine and Base: Drives the reaction to completion.
Application Note 2: Synthesis of Potential Fungicides through Palladium-Catalyzed Cross-Coupling
The functionalization of the pyrimidine core is not limited to nucleophilic substitution. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful tool for introducing aryl or heteroaryl moieties at the 2-position. This strategy allows for the creation of complex molecules with potential fungicidal properties, as many known fungicides contain biaryl structures.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate with a boronic acid or ester.
Materials:
-
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
-
Boronic acid or boronic acid pinacol ester of choice (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq), the boronic acid or ester (1.2 - 1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0 - 3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere and Degassed Solvents: Essential to prevent the deactivation of the palladium catalyst.
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for the efficiency of the cross-coupling reaction and may need to be optimized for specific substrates.
-
Base: Required for the transmetalation step in the catalytic cycle.
-
Solvent System: Often a mixture of an organic solvent and water is used to dissolve both the organic and inorganic reactants.
III. Biological Screening and Lead Optimization
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. A systematic screening process is essential to identify lead compounds for further development.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate Libraries
Executive Summary
This application note details the strategic deployment of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 175137-29-8) as a core scaffold for high-throughput screening (HTS) campaigns. Pyrimidines are "privileged structures" in medicinal chemistry, particularly for kinase and GPCR targets. This specific derivative offers a unique trifunctional handle: a reactive C2-chlorine for rapid library expansion via nucleophilic aromatic substitution (
This guide provides a validated workflow for transforming this building block into a diversity-oriented library and screening it against kinase targets using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Chemical Basis & Library Logic
The Scaffold Advantage
The utility of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate lies in its differential reactivity.
-
C2-Chlorine: Highly activated by the electron-withdrawing effect of the ring nitrogens and the C4-
group. This allows for facile displacement by amines, thiols, or alkoxides under mild conditions, making it ideal for automated parallel synthesis. -
C4-Trifluoromethyl (
): Provides metabolic robustness (blocking oxidative metabolism at C4) and increases membrane permeability. -
C5-Benzyl Ester: acts as a temporary protecting group or a hydrophobic interaction motif. It can be hydrolyzed to the free acid post-screening for solubility optimization.
Library Synthesis Strategy
For HTS, we do not screen the raw intermediate alone. We generate a "daughter library" by displacing the C2-Cl with a diverse set of 384 nucleophiles (primary/secondary amines).
Reaction:
Experimental Workflow Visualization
The following diagram illustrates the integrated workflow from library generation to hit validation.
Caption: Integrated workflow for pyrimidine scaffold library generation, screening, and hit validation.
Detailed Protocols
Protocol A: Microscale Parallel Library Synthesis
Objective: Generate a 384-member library of 2-amino-pyrimidine derivatives.
Materials:
-
Scaffold Stock: 50 mM Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate in anhydrous DMSO.
-
Amine Monomers: 384 diverse amines (0.2 M in DMSO).
-
Base: Diisopropylethylamine (DIPEA), neat.
-
Plate: 384-well polypropylene deep-well plate.
Step-by-Step:
-
Dispensing: Using an automated liquid handler (e.g., Echo or Tecan), dispense 10 µL of Amine Monomer (2 µmol, 2 equiv) into each well.
-
Scaffold Addition: Add 20 µL of Scaffold Stock (1 µmol, 1 equiv) to all wells.
-
Base Addition: Add 2 µL of DIPEA (excess) to scavenge HCl.
-
Incubation: Seal plate and shake at 600 rpm for 12 hours at 45°C. Note: The electron-deficient ring allows this to proceed without high heat, preserving unstable amines.
-
Workup (Simplified for HTS): For primary screening, purification is often skipped. Dilute reaction mixtures to 1 mM with DMSO to create the "Master Plate."
-
QC: Randomly sample 5% of wells for LC-MS analysis to verify conversion >85%.
Protocol B: TR-FRET Kinase Screening
Objective: Screen the library against a target kinase (e.g., EGFR or JAK) using Time-Resolved Fluorescence Resonance Energy Transfer.
Assay Principle: A Europium-labeled antibody binds to the phosphorylated product. A tracer (acceptor) binds to the antibody or the product. Inhibition prevents phosphorylation, reducing the FRET signal.
Reagents:
-
Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Target Kinase (e.g., EGFR, 1 nM final).
-
Substrate (e.g., ULight-poly GT, 50 nM).
-
ATP (at
, typically 10 µM). -
Detection Reagents (Eu-anti-phosphotyrosine Ab).
Step-by-Step:
-
Compound Transfer: Transfer 50 nL of library compounds (from Protocol A) into a 1536-well white low-volume plate using acoustic transfer. Final assay concentration: 10 µM (assuming 1% DMSO tolerance).
-
Enzyme Addition: Dispense 2.5 µL of Enzyme/Substrate mix. Incubate 15 min at RT.
-
ATP Start: Add 2.5 µL of ATP solution to initiate the reaction.
-
Incubation: Incubate for 60 minutes at RT.
-
Stop/Detection: Add 5 µL of Detection Mix (EDTA + Eu-Antibody). The EDTA stops the kinase reaction by chelating Mg2+.
-
Read: Incubate 1 hour, then read on a multimode plate reader (Excitation: 337 nm; Emission: 615 nm & 665 nm).
Data Analysis & Validation Criteria
Quantitative Metrics
Data should be normalized to controls included on every plate.
| Control Type | Description | Expected Signal |
| High Control (H) | DMSO only (No Inhibitor) | Max FRET Signal (100% Activity) |
| Low Control (L) | Staurosporine (10 µM) | Min FRET Signal (0% Activity) |
Calculations:
-
Ratio:
-
Percent Inhibition:
-
Z-Prime (
):-
Acceptance Criteria: A
is required for the plate to be valid [4].
-
Hit Triage (Critical for Pyrimidines)
Pyrimidine derivatives, particularly those with hydrophobic benzyl esters, are prone to aggregation, which causes false positives by sequestering the enzyme.
-
Filter 1 (Potency): Select compounds with >50% inhibition.
-
Filter 2 (Solubility/Aggregation):
-
Check hits in a detergent-based counter-screen (0.01% Triton X-100). If activity is lost with detergent, the compound is likely an aggregator [5].
-
Flag "Pan-Assay Interference Compounds" (PAINS) using substructure filters.
-
References
-
Vertex Pharmaceuticals. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors.[1] NIH PubMed Central. Link
-
Eurofins Discovery. (2023).[2] High-Throughput Kinase Profiling.[3][4]Link
-
Amfluoro. (2023). Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate Product Data.Link
-
Zhang, J. H., et al. (1999).[5] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link
-
Feng, B. Y., & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols. Link
Sources
- 1. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assay.dev [assay.dev]
Application Notes & Protocols: A Guide to In Vitro Profiling of Novel Compounds Derived from Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Introduction: The Scientific Rationale
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. The specific precursor, Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, offers a versatile starting point for synthesizing novel compound libraries. The presence of a trifluoromethyl (-CF3) group can significantly enhance metabolic stability and binding affinity, while the chloro- and carboxylate-moieties provide reactive handles for diverse chemical modifications.
Recent studies have highlighted that 5-trifluoromethylpyrimidine derivatives can act as potent inhibitors of key cellular signaling proteins, such as Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[1] This application note provides a structured, multi-tiered approach for the initial in vitro characterization of novel derivatives, guiding researchers from broad cytotoxicity screening to more focused mechanistic assays. Our goal is to establish a robust workflow to identify and validate promising lead compounds for further development.
Part 1: Foundational Screening - Assessing General Cytotoxicity
The first essential step in profiling any new chemical entity is to determine its effect on cell viability. This foundational screen helps identify compounds with cytotoxic or cytostatic effects and establishes a dose-range for subsequent, more sensitive mechanistic assays. The MTT assay is a reliable, colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[2][3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, which can be quantified by measuring the absorbance of the solubilized crystals.[2]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X stock concentration series of the test compounds in culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (100% viability) and a positive control for cytotoxicity (e.g., Staurosporine).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[4]
-
Formazan Development: Incubate for 3-4 hours at 37°C until purple precipitate is visible.[2]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2] Shake on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
| Parameter | Description | Calculation Example |
| % Viability | The percentage of viable cells relative to the vehicle-treated control. | [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100 |
| IC₅₀ (nM) | The concentration of compound that inhibits cell viability by 50%. | Determined by plotting % Viability vs. log[Compound] and fitting to a four-parameter logistic curve. |
A potent compound will exhibit a low IC₅₀ value. This data is crucial for selecting compounds and concentrations for further mechanistic studies.
Part 2: Mechanistic Elucidation - Kinase Inhibition Assays
Given that pyrimidine derivatives are frequently identified as kinase inhibitors, a direct assessment of this activity is a logical next step.[1] The ADP-Glo™ Kinase Assay is a versatile, luminescence-based method suitable for high-throughput screening against a panel of purified kinases.[5][6]
Principle of the ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5][6] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which then drives a luciferase reaction, generating a light signal that is directly proportional to the initial kinase activity.[7][8][9]
Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction. This includes the kinase of interest (e.g., EGFR, JAK), its specific substrate, and ATP in a suitable reaction buffer.
-
Compound Addition: Add the test compounds at various concentrations. Include a "no inhibitor" control (maximum kinase activity) and a "no kinase" control (background).
-
Initiate Reaction: Start the reaction by adding ATP and incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.[7]
-
Generate Luminescent Signal: Add Kinase Detection Reagent. This converts the ADP to ATP and initiates the luciferase reaction. Incubate for 30-60 minutes.[7]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
| Parameter | Description | Calculation Example |
| % Inhibition | The percentage reduction in kinase activity relative to the no-inhibitor control. | [1 - (RLU_sample - RLU_no-kinase) / (RLU_no-inhibitor - RLU_no-kinase)] * 100 |
| IC₅₀ (nM) | The concentration of compound that inhibits kinase activity by 50%. | Determined by plotting % Inhibition vs. log[Compound] and fitting to a dose-response curve. |
This assay provides a direct measure of a compound's potency against a specific kinase target.[10] Comparing IC₅₀ values across a panel of kinases can also reveal the compound's selectivity profile.
Part 3: Cellular Mechanism of Action - Apoptosis and Cell Cycle Analysis
If a compound reduces cell viability, it is critical to determine how—is it inducing programmed cell death (apoptosis) or is it halting cell division (cell cycle arrest)?
A. Apoptosis Induction: Caspase-Glo® 3/7 Assay
A hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay provides a sensitive, luminescent method to measure this activity directly in cells.[11]
Principle of the Assay
The assay reagent contains a proluminescent caspase-3/7 substrate with the tetrapeptide sequence DEVD.[11][12] When added to apoptotic cells, the reagent lyses the cells, and the active caspases cleave the substrate, releasing aminoluciferin. This product is then used by luciferase to generate a "glow-type" luminescent signal proportional to caspase activity.[11][13]
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: Seed and treat cells with the test compounds in a white-walled 96-well plate as described for the MTT assay. Incubate for a period determined by the expected mechanism (e.g., 24-48 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer.[14]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[14]
-
Signal Development: Mix gently on a plate shaker for 5 minutes and then incubate at room temperature for 1 to 3 hours, protected from light.[14]
-
Data Acquisition: Measure the luminescence with a plate-reading luminometer.
B. Cell Cycle Arrest: Propidium Iodide Staining & Flow Cytometry
To determine if a compound affects cell cycle progression, flow cytometry analysis of DNA content is the gold standard. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[15][16]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for Cell Cycle Analysis using PI Staining.
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Culture cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 hours.
-
Harvesting: Harvest cells by trypsinization, collect them by centrifugation (300 x g, 5 min), and wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour on ice or store at -20°C.[17]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[16][18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[17][19]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[16][17] Gate on single cells to exclude doublets.
Data Analysis and Interpretation
An accumulation of cells in a specific phase (e.g., an increase in the G2/M peak) compared to the vehicle control indicates that the compound induces cell cycle arrest at that checkpoint.
Part 4: Target Validation - Probing Signaling Pathways
Once a compound is shown to inhibit a specific kinase and induce a cellular phenotype, it is essential to confirm its effect on the target pathway within the cell. Western blotting is a powerful technique to measure changes in the phosphorylation status of key signaling proteins.[20]
Principle of Western Blotting for Pathway Analysis
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation and survival, often dysregulated in cancer.[21][22] A kinase inhibitor targeting an upstream component (like EGFR) would be expected to decrease the phosphorylation of downstream proteins like ERK1/2. Western blotting uses specific antibodies to detect the total and phosphorylated forms of these proteins, providing a direct readout of pathway inhibition.[23]
Detailed Protocol: Western Blot for p-ERK
-
Cell Lysis: Treat cells with the test compound for a short duration (e.g., 1-2 hours). Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24][25]
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-p44/42 MAPK (Erk1/2)) and an antibody for the total form of the protein or a loading control (e.g., anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[21]
Signaling Pathway Diagram: MAPK/ERK Cascade
Caption: Simplified MAPK/ERK Signaling Pathway and Point of Inhibition.
A dose-dependent decrease in the ratio of phosphorylated ERK to total ERK would provide strong evidence that the compound is engaging its target and inhibiting the intended signaling pathway within the cellular context.
References
-
In vitro JAK kinase activity and inhibition assays. PubMed, National Institutes of Health. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf, National Institutes of Health. [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. PMC, National Institutes of Health. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC, National Institutes of Health. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. University of Massachusetts Chan Medical School. [Link]
-
Western blotting time-course dataset for the MAPK/ERK pathway. ResearchGate. [Link]
-
Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ACS Publications. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Center for Advancing Translational Sciences. [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
DNA Cell Cycle Analysis with PI. University of Rochester Medical Center. [Link]
-
The effectiveness of compounds of the present invention as ROCK inhibitors can be determined in a 30 μL assay... ChEMBL. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Assaying cell cycle status using flow cytometry. PMC, National Institutes of Health. [Link]
-
Cell Viability Assay (MTT Assay) Protocol. Protocols.io. [Link]
-
Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. [Link]
-
Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC, National Institutes of Health. [Link]
-
Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. [Link]
-
Synthesis and biological activity of 2-benzylidenehydrazinocarbonyl-5,7- dimethyl-1,2,4-triazolo[1,5-a]pyrimidine. ResearchGate. [Link]
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- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. eastport.cz [eastport.cz]
- 6. ADP-Glo™ Kinase Assay [promega.sg]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 8. bmglabtech.com [bmglabtech.com]
- 9. promega.com [promega.com]
- 10. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 12. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.jp]
- 13. protocols.io [protocols.io]
- 14. promega.com [promega.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. MAPK Family Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 24. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - TR [thermofisher.com]
- 25. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate Synthesis
Executive Summary: The "Labile Chloride" Paradox
The synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate presents a specific chemoselective challenge that often leads to yield collapse (sub-30%).[1][2]
The Core Problem: The 4-trifluoromethyl (
-
Consequence: The 2-chloro substituent becomes extremely labile.[1][2] Standard ester hydrolysis conditions (e.g.,
, ) used to convert ethyl esters to acids will almost certainly hydrolyze the chloride to a hydroxyl group (reverting to the pyrimidinone) or displace it with the solvent.
The Solution: To improve yield, you must avoid exposing the 2-chloro moiety to strong nucleophiles.[1] Therefore, the "Benzyl-First" Strategy (installing the benzyl ester before ring closure or chlorination) is superior to late-stage transesterification.[1][2]
Strategic Pathway Analysis
The following diagram illustrates why the standard "Ester-Swap" route fails and outlines the recommended "De Novo" pathway.
Caption: Comparative analysis showing the risk of Cl-displacement in Route A versus the protected progression of Route B.
Optimized Protocol: The "Benzyl-First" Route[1][2]
This protocol minimizes side reactions by establishing the benzyl ester on the acyclic precursor.
Step 1: Precursor Preparation (Transesterification)
Instead of buying the expensive benzyl keto-ester, synthesize it from the cheap ethyl variant.[2]
-
Reagents: Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), Benzyl Alcohol (1.2 eq).[1][2]
-
Catalyst: Otera’s Catalyst (0.5 mol%) or simply thermal driving with Dean-Stark.
-
Procedure: Reflux in Toluene with a Dean-Stark trap to remove ethanol.[1][2]
-
Why: This is a neutral reaction. No base is present to degrade the trifluoromethyl group.
Step 2: Cyclization
-
Reagents: Benzyl 4,4,4-trifluoro-3-oxobutanoate (from Step 1), Urea (1.5 eq),
(cat.), Ethanol/Methanol.[1] -
Conditions: Reflux 12–24 h.[1]
-
Product: Benzyl 2-hydroxy-4-(trifluoromethyl)-6-hydropyrimidine-5-carboxylate (often exists as the pyrimidinone tautomer).[1][2]
-
Checkpoint: Isolate this solid. It is stable. Dry thoroughly before Step 3.[1][2] Water is the enemy of Step 3.[2]
Step 3: The Critical Chlorination (Yield-Determining Step)
This is where most users fail.[1][2] The benzyl ester is acid-sensitive, and
| Parameter | Recommended Condition | Scientific Rationale |
| Reagent | Excess acts as solvent and drives equilibrium.[1][2] | |
| Base Additive | N,N-Diethylaniline (PhNEt2) (1.0–1.5 eq) | CRITICAL: Scavenges |
| Temperature | 80°C – 100°C | The |
| Workup | Pour onto Ice/Water (Rapidly) | Quench |
Step-by-Step Chlorination Protocol:
-
Place dried Pyrimidinone intermediate (Step 2 product) in a flask under Nitrogen.
-
Add
(neat).[3] -
Add N,N-Diethylaniline slowly at RT.
-
Heat to 90°C. Monitor by TLC/LCMS. Do not overheat.
-
Once SM is consumed (usually 2–4 h), cool to RT.
-
Concentrate under reduced pressure to remove bulk
(Rotovap with a good trap). Do not skip this. Pouring a large excess of into water generates massive heat and acid, which will destroy your benzyl ester. -
Dissolve residue in DCM and pour onto ice. Wash with
immediately to neutralize.
Troubleshooting Guide (FAQ)
Q1: I see the product on LCMS during reaction, but it disappears during workup.
Diagnosis: Acidic Hydrolysis.[1]
Explanation: The benzyl ester is relatively stable, but the 2-chloro group is not.[1] If your workup is acidic and hot (exothermic quench of
-
Remove excess
via vacuum distillation before aqueous quench. -
Keep the quench temperature
. -
Buffer the aqueous phase with Sodium Acetate or Bicarbonate.[1]
Q2: Can I use oxalyl chloride instead of POCl3?
Recommendation: No.
Reasoning: Oxalyl chloride/DMF (Vilsmeier conditions) is generally too aggressive for this substrate and generates localized high concentrations of
Q3: Why not hydrolyze the Ethyl ester and then react with Benzyl Bromide?
Analysis: This is the "Route A" trap.[1]
The Chemistry: To hydrolyze the ethyl ester, you need
-
Reaction:
[1][2] -
Rate: For 4-trifluoromethylpyrimidines, this
rate is often faster than the ester hydrolysis rate at room temperature.[2] You will obtain the 2-hydroxy-4-trifluoromethylpyrimidine-5-carboxylic acid, effectively destroying your chloride.[1][2] -
Exception: If you strictly control conditions (1.0 eq
, 0°C, THF/H2O), you might get 20–30% yield, but it is not scalable or reliable.
Q4: My product contains a "des-chloro" impurity (pyrimidine with just H at pos 2).
Diagnosis: Reduction.[1][4]
Cause: If you used
References
-
General Pyrimidine Synthesis & Chlorination
-
Transesterification Strategies (Otera's Catalyst)
-
Reactivity of 2-Chloro-4-trifluoromethylpyrimidines
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Pyrimidine Synthesis: A Technical Support Center for Troubleshooting Side Reactions
Welcome to the Technical Support Center dedicated to the synthesis of substituted pyrimidines. As a cornerstone in medicinal chemistry and drug development, the pyrimidine scaffold is central to numerous therapeutic agents. However, its synthesis is often a delicate dance of reactivity, where minor deviations in reaction conditions can lead to a cascade of unwanted side reactions, compromising yields and complicating purification.
This guide is designed for researchers, scientists, and drug development professionals who encounter challenges at the bench. Here, we move beyond simple protocols to provide in-depth, evidence-based troubleshooting strategies rooted in a mechanistic understanding of the underlying chemistry. Our goal is to empower you to diagnose and resolve common issues, transforming frustrating outcomes into successful syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address the specific problems you are likely to encounter during your experiments. Each question is a gateway to a detailed explanation of the causative factors and a step-by-step guide to remediation.
Part 1: The Biginelli Reaction - A Workhorse with Quirks
The Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a powerful tool for accessing dihydropyrimidinones (DHPMs). However, its apparent simplicity can be deceptive.
This is a classic case of a competing reaction pathway. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This side reaction becomes significant under certain conditions, particularly at elevated temperatures where urea can decompose to ammonia.
Causality: The Hantzsch pathway involves the condensation of the aldehyde with two equivalents of the β-ketoester and one equivalent of ammonia. This directly competes with the Biginelli pathway where urea acts as the nitrogen source for the pyrimidine ring.
Figure 1: Competing Biginelli and Hantzsch reaction pathways.
Troubleshooting Protocol:
-
Temperature Control: This is the most critical parameter. High temperatures accelerate urea decomposition.[1] Aim for the lowest effective temperature. For many Biginelli reactions, refluxing in ethanol may be too harsh. Consider running the reaction at a lower, controlled temperature (e.g., 60-70 °C) and monitoring by TLC.
-
Catalyst Selection: The choice of catalyst can steer the reaction towards the desired product. While strong Brønsted acids are traditional, certain Lewis acids may offer better selectivity. Experiment with milder catalysts. A comparative study of various catalysts can reveal the optimal choice for your specific substrates.
-
Order of Addition: In some cases, pre-forming the iminium intermediate by reacting the aldehyde and urea before adding the β-ketoester can favor the Biginelli pathway.
-
Ammonia Scavenging: If the Hantzsch product persists, consider additives that can react with any ammonia formed. However, this can be complex and may interfere with the desired reaction.
Data-Driven Insights: Impact of Reaction Conditions on Product Selectivity
| Parameter | Condition | Effect on DHPM Yield | Effect on DHP Byproduct | Recommendation |
| Temperature | High (e.g., >100 °C) | Decreases | Increases significantly | Operate at the lowest feasible temperature (e.g., 60-80 °C). |
| Catalyst | Strong Brønsted Acid (e.g., HCl) | Can be effective, but may promote side reactions | Can increase due to harsh conditions | Screen milder Lewis acids (e.g., Yb(OTf)₃, InCl₃) or organocatalysts.[2] |
| Solvent | Aprotic (e.g., Toluene) | Generally lower | May be favored | Polar protic solvents like ethanol or methanol are generally preferred. |
| Urea Source | Urea | Prone to decomposition | Source of ammonia | Use high-purity urea; consider using a more stable urea derivative if issues persist. |
A common culprit in such scenarios is the Knoevenagel condensation product . This side product arises from the reaction between the aldehyde and the β-ketoester, without the incorporation of urea.
Causality: The Knoevenagel condensation is an acid or base-catalyzed reaction that competes with the formation of the initial adduct between the aldehyde and urea. If the Knoevenagel reaction is faster under your conditions, a significant amount of this byproduct will form.
Sources
Technical Support Center: Optimization of Suzuki Coupling Conditions for Chloro-pyrimidines
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Suzuki coupling reactions involving chloro-pyrimidines. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of these reactions and achieve optimal results in your synthetic endeavors.
Introduction to Suzuki Coupling with Chloro-pyrimidines
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. When applied to heteroaromatic systems like pyrimidines, it opens up a vast chemical space for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Chloro-pyrimidines are particularly attractive substrates due to their commercial availability and cost-effectiveness. However, the successful coupling of these substrates often requires careful optimization of reaction conditions to overcome challenges such as lower reactivity compared to their bromo or iodo counterparts and the potential for side reactions. This guide will provide you with the necessary knowledge to confidently tackle these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when performing Suzuki coupling reactions with chloro-pyrimidines.
Q1: Why is my chloro-pyrimidine less reactive than other aryl halides?
While the electron-deficient nature of the pyrimidine ring makes chloro-pyrimidines more reactive than analogous chlorobenzenes, the carbon-chlorine bond is inherently stronger and less readily undergoes oxidative addition to the palladium catalyst compared to carbon-bromine or carbon-iodine bonds.[1] This is a key activation barrier that needs to be overcome for a successful reaction.
Q2: How do I choose the right palladium catalyst and ligand for my chloro-pyrimidine?
The choice of catalyst and ligand is critical for activating the C-Cl bond.
-
For general applications: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a commonly used and often effective catalyst for many chloro-pyrimidine couplings.[2][3]
-
For challenging substrates: If you are experiencing low reactivity, consider using more electron-rich and bulky phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[4][5] These ligands promote the oxidative addition step and can stabilize the active catalytic species.[4]
Q3: What is the role of the base in the reaction, and which one should I use?
The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid to form a more nucleophilic boronate species.[4][6]
-
Commonly used bases: Inorganic bases like potassium carbonate (K2CO3), sodium carbonate (Na2CO3), and potassium phosphate (K3PO4) are widely employed.[2][4][7]
-
Choosing the right strength: A stronger base like K3PO4 is often beneficial for less reactive chloro-pyrimidines.[4] However, for substrates with base-labile functional groups, a milder base such as sodium bicarbonate (NaHCO3) might be necessary.[5]
Q4: Which solvent system is best for Suzuki coupling with chloro-pyrimidines?
The solvent influences the solubility of reactants, catalyst activity, and can even impact selectivity.[8]
-
Aprotic solvents: Aprotic polar solvents such as 1,4-dioxane, dimethylformamide (DMF), and tetrahydrofuran (THF), often in a mixture with water, are generally effective.[2][7]
-
Solvent mixtures: The addition of water is common as it helps to dissolve the inorganic base. A typical ratio is around 9:1 or 4:1 (organic solvent to water).
-
Microwave conditions: For microwave-assisted reactions, a mixture of 1,4-dioxane and water has been shown to be highly effective, allowing for significantly reduced reaction times.[3]
Q5: I have a di- or tri-chloropyrimidine. How can I achieve selective mono-arylation?
The inherent reactivity differences between the chlorine atoms on the pyrimidine ring can be exploited to achieve selectivity. The general order of reactivity is C4/C6 > C2 > C5.[9]
-
Stoichiometry: Using one equivalent of the boronic acid is the first step towards mono-substitution.
-
Reaction conditions: Lowering the reaction temperature and using a less active catalyst system can enhance selectivity. For example, using Pd(OAc)2/PPh3 has been shown to give good selectivity for mono-arylation of 2,4,6-trichloropyrimidine at the C6 position.[1]
-
Ligand control: In some cases, the choice of ligand can be used to tune the selectivity of the reaction.[9]
Troubleshooting Guide
Encountering unexpected results is a common part of the research process. This section provides a systematic approach to troubleshooting common issues in the Suzuki coupling of chloro-pyrimidines.
Issue 1: Low or No Product Yield
A low yield is the most frequent problem. The underlying cause can be multifaceted.
| Potential Cause | Explanation | Suggested Solution |
| Catalyst Inactivity | The palladium catalyst, especially in its active Pd(0) form, can be sensitive to oxygen.[7] The pyrimidine nitrogens can also coordinate to the palladium center, inhibiting its catalytic activity.[2] | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents thoroughly. Consider using a more robust catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos) to mitigate coordination effects.[4][5] |
| Inefficient Oxidative Addition | The C-Cl bond is strong, and its cleavage can be the rate-limiting step. | Increase the reaction temperature.[3][4] Employ a more active catalyst system as mentioned above. Microwave irradiation can also be highly effective in promoting the reaction.[3] |
| Slow Transmetalation | This is particularly an issue with electron-deficient boronic acids, which are less nucleophilic.[2] | Use a stronger base, such as K3PO4, to enhance the formation of the boronate species.[4] Ensure the base is sufficiently soluble in the reaction mixture. |
| Poor Reagent Quality | The boronic acid may have degraded over time, or the chloro-pyrimidine starting material may be impure. | Use freshly purchased or purified reagents. The quality of the boronic acid is particularly important, as it can be prone to decomposition. |
Issue 2: Significant Side Product Formation
The appearance of unexpected peaks in your analytical data often points to specific side reactions.
| Side Product | Identification & Cause | Minimization Strategy |
| Protodeboronation Product (Ar-H) | The boronic acid is replaced by a hydrogen atom. This is often caused by moisture or acidic impurities.[2] | Use anhydrous solvents and reagents if possible. Anhydrous conditions with K3PO4 can be beneficial.[5] Ensure the reaction is not overly acidic. |
| Homocoupling Product (Ar-Ar) | Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen.[4][7] | Thoroughly degas the reaction mixture. Using a Pd(0) catalyst source can be advantageous over Pd(II) pre-catalysts which may not be fully reduced.[5] |
| Dehalogenation Product (Pyrimidine-H) | The chlorine atom is replaced by a hydrogen atom. | This can sometimes occur at higher temperatures. Try lowering the reaction temperature. Ensure the reaction is free of any potential reducing agents. |
| Di- or Tri-substituted Products | In the case of poly-chlorinated pyrimidines, over-reaction can occur. | Carefully control the stoichiometry of the boronic acid (use 1.0-1.1 equivalents for mono-substitution). Lower the reaction temperature and consider a less active catalyst. |
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting a problematic Suzuki coupling reaction with a chloro-pyrimidine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Preventing decomposition of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, field-proven insights into handling Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. This molecule's reactivity is key to its synthetic utility, but it also demands careful handling to prevent unwanted decomposition. This guide moves beyond simple instructions to explain the chemical principles at play, empowering you to make informed decisions in your research.
Technical Support Center: Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
This guide is structured as a series of questions you might encounter during your experiments. We will explore the causes of decomposition and provide actionable, validated protocols to ensure the integrity of your compound.
Troubleshooting Guide
Question 1: I've observed a new, more polar spot on my TLC plate or a new peak in my LC-MS analysis after storing my compound in solution. What is happening?
This is the most common indicator of compound decomposition. Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate has two primary points of instability under typical laboratory conditions: the C2-chloro substituent and the benzyl ester linkage. The appearance of new, often more polar, species suggests that a reaction has occurred.
Underlying Chemistry:
-
Nucleophilic Aromatic Substitution (SNAr) at C2: The pyrimidine ring is inherently electron-deficient. This effect is significantly amplified by the potent electron-withdrawing nature of the trifluoromethyl (-CF₃) group at the C4 position. This electronic environment makes the C2 carbon, bonded to the chlorine atom, highly electrophilic and susceptible to attack by nucleophiles.[1][2][3] Water, alcohols, or trace amines in your solvent can act as nucleophiles, displacing the chloride—a good leaving group.[4][5]
-
Hydrolysis of the Benzyl Ester: The ester functional group can be cleaved by hydrolysis, a reaction catalyzed by the presence of acid or base.[6] Even trace amounts of moisture or acidic/basic impurities in your solvent can facilitate the slow conversion of the ester to the corresponding carboxylic acid and benzyl alcohol.
These two pathways are the most probable causes of the new species you are observing.
Question 2: My reaction yield is significantly lower than expected when using this compound as a starting material. Could it be decomposing under my reaction conditions?
Yes, this is a strong possibility. The same reactivity that makes this compound a useful building block can also lead to its degradation if the reaction conditions are not carefully controlled.
Key Factors Influencing Stability During Reaction:
-
Nucleophiles: Your reaction mixture may contain intended or unintended nucleophiles. Reagents such as primary or secondary amines, thiols, and alkoxides will readily react at the C2 position. Solvents like methanol or ethanol can also participate in this reaction, leading to the corresponding methoxy or ethoxy byproduct.
-
pH: Both strongly acidic and, particularly, strongly basic conditions will accelerate the hydrolysis of the benzyl ester.[6] Basic conditions (e.g., using amine bases like triethylamine or diisopropylethylamine) can also introduce nucleophilic impurities or catalyze the SNAr reaction.
-
Temperature: Decomposition reactions, like most chemical reactions, are accelerated at higher temperatures. Refluxing in protic solvents or unnecessarily prolonged heating can significantly reduce the amount of active starting material. Some procedures for related pyrimidines note that elevated temperatures can promote side reactions.[7]
-
Atmosphere: Failure to maintain an inert atmosphere (e.g., nitrogen or argon) allows atmospheric moisture to enter the reaction, promoting hydrolysis.
Question 3: How should I properly store the solid compound and its solutions to maximize long-term stability?
Proper storage is the most critical and effective step in preventing decomposition. The goal is to mitigate exposure to nucleophiles, moisture, and excessive thermal energy. Manufacturer recommendations for this compound and similar structures emphasize storage in a dry, sealed environment.[8][9]
Data Presentation: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Conditions | Rationale |
| Solid | -20°C or below | Inert Gas (Argon or N₂) | Amber Vial / Dark | Minimizes kinetic degradation. Prevents reaction with atmospheric moisture. Protects from potential photodecomposition. |
| Solution | -20°C to -80°C | Inert Gas (Argon or N₂) | Amber Vial / Dark | Dramatically slows degradation kinetics in solution. Prevents moisture ingress. Protects from potential photodecomposition. |
Data Presentation: Solvent Compatibility Guide
| Recommended Solvents (Aprotic) | Problematic Solvents (Protic/Nucleophilic) |
| Anhydrous Dichloromethane (DCM) | Methanol / Ethanol |
| Anhydrous Tetrahydrofuran (THF) | Water / Aqueous Buffers |
| Anhydrous Toluene | Isopropanol |
| Anhydrous Acetonitrile (MeCN) | Solvents containing amines (e.g., pyridine) |
| Reason: These solvents are non-nucleophilic and can be obtained in high purity with very low water content. | Reason: These solvents are nucleophiles that can directly attack the C2-Cl position or contain water, which promotes hydrolysis. |
Question 4: What are the most likely decomposition products, and how can I identify them?
Identifying the specific byproducts is key to confirming the decomposition pathway and refining your protocol. Based on the mechanisms discussed, two primary degradants are expected.
Mandatory Visualization: Primary Decomposition Pathways
Caption: Primary decomposition pathways of the title compound.
Data Presentation: Analytical Signatures of Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Parent Compound | C₁₃H₈ClF₃N₂O₂ | 316.66 | 317.03 |
| 2-Hydroxy Derivative | C₁₃H₈F₃N₂O₃ | 298.21 | 299.05 |
| Carboxylic Acid | C₆H₂ClF₃N₂O₂ | 226.54 | 226.99 |
Note: The expected mass for the carboxylic acid may be observed as the [M-H]⁻ ion in negative mode ESI-MS.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Maximum Stability
This protocol is designed as a self-validating system to minimize the introduction of contaminants that cause decomposition.
-
Glassware Preparation: Dry your desired vial (amber glass recommended) in an oven at >100°C for at least 4 hours. Cool to room temperature in a desiccator under vacuum.
-
Inert Atmosphere: Seal the vial with a rubber septum and purge with dry argon or nitrogen for 5-10 minutes.
-
Solvent Preparation: Use a new, sealed bottle of anhydrous solvent (e.g., DCM, THF). If the bottle has been opened previously, use a freshly dried and distilled solvent. Draw the required volume using a dry, nitrogen-flushed syringe.
-
Compound Handling: Weigh the solid compound quickly in a dry environment (a glovebox is ideal).
-
Dissolution: Add the solvent to the vial containing the compound via syringe. Lightly swirl to dissolve. Maintain a positive pressure of inert gas.
-
Storage: Seal the vial cap tightly with electrical tape or parafilm and place it in a labeled container in a -20°C or -80°C freezer.
Protocol 2: LC-MS Monitoring for Stability Assessment
-
Sample Preparation: At t=0, dilute a small aliquot of your freshly prepared stock solution to a working concentration (e.g., 1 mg/mL) using your mobile phase or a compatible solvent.
-
Initial Analysis (t=0): Inject the sample onto the LC-MS. Obtain the total ion chromatogram (TIC) and mass spectrum. Confirm the presence of the parent compound's expected mass[10] and note its retention time and peak area. Check for any initial impurities.
-
Incubation: Leave your stock solution under the desired test condition (e.g., on the benchtop at room temperature).
-
Time-Point Analysis (t=x hours/days): At regular intervals, repeat steps 1 and 2 with another aliquot from the stock solution.
-
Data Analysis: Compare the chromatograms over time. Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance and increase in the peak area of new peaks.
-
Check the mass spectra of new peaks to see if they correspond to the expected decomposition products (see table above).
-
Frequently Asked Questions (FAQs)
-
Is the compound sensitive to light?
-
While there is no specific data on photosensitivity for this exact molecule, many complex organic molecules can be sensitive to UV light. It is best practice to store the solid and any solutions in amber vials or protected from direct light.
-
-
Can I use a rotary evaporator to concentrate a solution of this compound?
-
Yes, but with caution. Avoid high temperatures. Keep the bath temperature below 35-40°C.[11] Prolonged exposure to even moderate heat in a solution that may contain trace impurities can accelerate decomposition. It is preferable to remove the solvent under high vacuum at a lower temperature.
-
-
What is the best way to purify the compound if it has started to decompose?
-
If decomposition has occurred, flash column chromatography on silica gel is the most common method for repurification. Use a non-protic eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane. Monitor fractions carefully by TLC. Ensure your solvents are dry and your silica is not acidic.
-
References
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Organic Syntheses. (n.d.). 2-chloropyrimidine. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
-
ResearchGate. (2016). Synthesis, characterization and evaluation of pyridopyrimidine carboxylate derivatives as potential antimicrobial and anticancer agents. [Link]
-
Journal of the American Chemical Society. (1920). PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. [Link]
-
National Institutes of Health. (2019). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. [Link]
-
National Institutes of Health. (n.d.). 2-Chloropyrimidine. PubChem. [Link]
-
National Institutes of Health. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]
-
QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
Scite.ai. (n.d.). Preparation and Hydrolysis of Benzyl Esters. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
- Google Patents. (1980).
-
Arabian Journal of Chemistry. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. [Link]
-
National Institutes of Health. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
Frontiers in Chemistry. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]
- Google Patents. (2000).
-
ACS Green Chemistry Institute. (n.d.). Hydrogenolysis. [Link]
-
Penghongchem. (n.d.). Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. [Link]
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
-
PubMed. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]
-
Chemistry Europe. (2017). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
ResearchGate. (2017). Amination of chloropyrazine and 2-chloropyrimidine. [Link]
-
National Institutes of Health. (n.d.). Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. PubChem. [Link]
-
PubChemLite. (n.d.). Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US6162916A - Process for the preparation of pyrimidine compounds - Google Patents [patents.google.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. amfluoro.com [amfluoro.com]
- 10. PubChemLite - Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (C13H8ClF3N2O2) [pubchemlite.lcsb.uni.lu]
- 11. US4226995A - Preparation process of 2-chloro pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Introduction
Welcome to the technical support center for the synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this critical synthesis. As a key intermediate in medicinal chemistry, ensuring the purity of this compound is paramount. This document provides in-depth, experience-driven advice in a practical question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate?
A1: The most frequently encountered impurities can be categorized into three groups: starting material-related, reaction-derived, and degradation products. The primary impurities include unreacted starting materials like Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, byproducts from the benzyl alcohol reagent such as dibenzyl ether and benzyl chloride, and side-reaction products like the hydrolyzed carboxylic acid and the 2-hydroxy pyrimidine analog.
Q2: My final product is contaminated with the ethyl ester precursor. Why did the transesterification not go to completion?
A2: Incomplete transesterification is a common issue. The primary causes are insufficient catalyst, inadequate removal of the ethanol byproduct which shifts the equilibrium back towards the starting materials, or insufficient reaction time and/or temperature. Driving the reaction to completion often requires forcing conditions, such as using a large excess of benzyl alcohol or removing ethanol under vacuum.
Q3: I've detected 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid in my product. How did this form?
A3: The presence of the corresponding carboxylic acid is almost always due to the hydrolysis of the ester functional group. This occurs when water is present in the reaction mixture, either from wet solvents, reagents (especially benzyl alcohol), or atmospheric moisture. The chloro-group at the 2-position of the pyrimidine ring can also undergo hydrolysis, though typically at a slower rate than ester hydrolysis under neutral or acidic conditions.[1]
Q4: What is the likely source of dibenzyl ether in my product, and how can I avoid it?
A4: Dibenzyl ether is formed via the acid-catalyzed self-condensation (dehydration) of two molecules of benzyl alcohol. If your transesterification or esterification reaction is run under acidic conditions (e.g., using H₂SO₄ or TsOH as a catalyst) and at elevated temperatures, this side reaction becomes significant. To mitigate this, use a non-acidic catalyst system if possible, or minimize reaction temperature and time.
Troubleshooting Guides & In-Depth Analysis
This section provides detailed troubleshooting for specific experimental issues, including the causal mechanisms and step-by-step protocols for resolution.
Problem 1: Significant formation of Benzyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Causality: The chloro-group at the C2 position of the pyrimidine ring is activated towards nucleophilic aromatic substitution. In the presence of water or other nucleophiles (like excess benzyl alcohol under basic conditions), this group can be displaced to form the corresponding 2-hydroxy or 2-benzyloxy derivative. The 2-hydroxy impurity is particularly common if the reaction is worked up under aqueous basic conditions or if there is significant water in the reaction.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all solvents using appropriate drying agents (e.g., molecular sieves for aprotic solvents).
-
Use freshly opened or distilled benzyl alcohol. Benzyl alcohol is hygroscopic and can absorb atmospheric moisture.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress.
-
-
Control Reaction Basicity:
-
If a base is used to catalyze the transesterification (e.g., sodium benzyloxide), use it in strictly stoichiometric or catalytic amounts. An excess of strong base at high temperatures can promote the displacement of the 2-chloro group.
-
-
Purification Strategy:
-
The 2-hydroxy impurity is more polar than the desired product. It can typically be separated using silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) is recommended.
-
Problem 2: The presence of Benzyl Chloride as a major byproduct.
Causality: This impurity is specific to synthesis routes that start from 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid and use a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride in situ. These reagents will readily react with any excess benzyl alcohol present in the mixture to produce benzyl chloride.[2][3][4]
Workflow for Acyl Chloride Route & Impurity Prevention:
Caption: Formation of Benzyl Chloride Impurity.
Troubleshooting Protocol:
-
Two-Step Procedure: The most robust solution is to separate the formation of the acyl chloride from the esterification.
-
Step A: React the carboxylic acid with the chlorinating agent (e.g., thionyl chloride) in a suitable solvent like DCM or toluene.
-
Step B: Remove the excess chlorinating agent completely under vacuum. This is a critical step.
-
Step C: Dissolve the crude acyl chloride in a fresh solvent and then add the benzyl alcohol slowly, often in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct.
-
-
Control Stoichiometry: If a one-pot procedure is unavoidable, use the chlorinating agent as the limiting reagent or in very slight excess (e.g., 1.05 equivalents) relative to the carboxylic acid.
Data Summary: Common Impurities and Detection Methods
| Impurity Name | Structure | Likely Cause | Recommended Analytical Method |
| Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | EtOOC-Pyr-CF₃ | Incomplete transesterification | HPLC, GC-MS, ¹H NMR (look for ethyl signals) |
| 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | HOOC-Pyr-CF₃ | Hydrolysis of the ester | HPLC, LC-MS |
| Dibenzyl Ether | Bn-O-Bn | Acid-catalyzed dehydration of benzyl alcohol | GC-MS, ¹H NMR (benzyl CH₂ signal at ~4.5 ppm) |
| Benzyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate | BnOOC-Pyr(OH)-CF₃ | Nucleophilic substitution of the 2-chloro group | HPLC, LC-MS (check for mass change) |
| Benzyl Chloride | Bn-Cl | Reaction of benzyl alcohol with chlorinating agents | GC-MS |
Pyr = Pyrimidine ring
Experimental Protocols
Protocol 1: Optimized Transesterification to Minimize Ethyl Ester Impurity
This protocol is designed to drive the equilibrium towards the product by removing the ethanol byproduct.
-
Reagent Setup: To a flame-dried, three-neck round-bottom flask equipped with a short-path distillation head, magnetic stirrer, and nitrogen inlet, add Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq).
-
Solvent & Reagent Addition: Add anhydrous toluene (approx. 10 mL per gram of starting material) and benzyl alcohol (3.0 - 5.0 eq).
-
Catalyst Addition: Add a suitable catalyst. For a non-acidic approach, sodium tert-butoxide (0.1 eq) can be effective. For a classic approach, a catalytic amount of sulfuric acid can be used, but be mindful of dibenzyl ether formation.
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 110-120 °C).
-
Slowly distill off the toluene/ethanol azeotrope. The removal of ethanol is crucial for driving the reaction to completion.[5]
-
If needed, replace the distilled toluene with fresh anhydrous toluene to maintain the reaction volume.
-
-
Monitoring: Monitor the reaction progress by HPLC or TLC until the starting ethyl ester is consumed (<1%).
-
Workup: Cool the reaction mixture, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Logical Flow: Troubleshooting Impurity Formation
Caption: Troubleshooting workflow for impurity identification.
References
- Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.ACS Omega.
-
Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[6][7][8]triazole[1,5-c]quinazolines. ResearchGate. Available at: [Link]
-
Convert the followingBenzyl alcohol to benzyl chloride. Filo. Available at: [Link]
-
Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. Available at: [Link]
-
Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. ResearchGate. Available at: [Link]
-
Ester synthesis by transesterification. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Convert the followingBenzyl alcohol to benzyl chloride | Filo [askfilo.com]
- 3. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Ester synthesis by transesterification [organic-chemistry.org]
- 6. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 8. CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution on Pyrimidine Rings
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) on pyrimidine rings. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical reaction in their synthetic workflows. Pyrimidine scaffolds are cornerstones in pharmaceuticals and agrochemicals, making their efficient functionalization a paramount objective.
However, the inherent electron deficiency that facilitates SNAr on pyrimidines also introduces unique challenges, from sluggish reactions to complex issues of regioselectivity. This document provides in-depth, causation-based troubleshooting in a direct question-and-answer format to address the specific problems you may encounter at the bench.
Section 1: Reaction Failure & Low Conversion
This section addresses one of the most common frustrations in synthesis: reactions that fail to proceed or provide disappointingly low yields of the desired product.
Q1: My SNAr reaction on a chloropyrimidine is not starting or is extremely slow. What are the primary factors to investigate?
Answer: When an SNAr reaction fails to initiate, it's crucial to systematically evaluate the core components of the reaction: the substrate's activation, the nucleophile's reactivity, and the reaction conditions. The pyrimidine ring itself is electron-deficient, but this is often insufficient for facile substitution without proper activation or conditions.
Causality Explained: The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[1][2][3] The stability of this complex is the key to a successful reaction. If the pyrimidine ring is not sufficiently electron-poor (activated), or the nucleophile is too weak, the energy barrier to form this intermediate will be too high.
Troubleshooting Protocol: Step-by-Step Diagnosis
-
Assess Substrate Activation:
-
Ring Electronics: Are there electron-withdrawing groups (EWGs) on the pyrimidine ring? The presence of groups like nitro (-NO₂), cyano (-CN), or sulfone (-SO₂R) ortho or para to the leaving group dramatically accelerates the reaction by stabilizing the Meisenheimer complex.[2][3][4] If your substrate lacks such groups, the reaction will inherently require more forcing conditions.
-
Leaving Group (LG): The typical halogen leaving group reactivity order for SNAr is F > Cl > Br > I.[2][4] This is counterintuitive compared to SN2 reactions and is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and susceptible to nucleophilic attack, which is the rate-limiting step.[2][4] If you are using a bromide or iodide, consider if a fluoro- or chloro-pyrimidine is available.
-
-
Evaluate the Nucleophile:
-
Nucleophilicity & Basicity: A strong nucleophile is required. If using an alcohol or amine, it must be deprotonated to generate the more potent alkoxide or amide. Ensure your base is strong enough to fully deprotonate the nucleophile. For example, use NaH or KHMDS for alcohols, not weaker bases like K₂CO₃ unless the alcohol is particularly acidic.
-
Steric Hindrance: A bulky nucleophile (e.g., t-butoxide) or significant steric hindrance near the reaction site on the pyrimidine can severely retard the reaction rate.[5]
-
-
Optimize Reaction Conditions:
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, NMP, or acetonitrile are standard.[5] They are effective at solvating the cation of the nucleophilic salt without hydrogen-bonding to and deactivating the nucleophile.
-
Temperature: Many SNAr reactions require heat. If you are running the reaction at room temperature, slowly increase the temperature in increments (e.g., to 50 °C, 80 °C, then 120 °C), monitoring by TLC or LC-MS. For low-boiling solvents, this may require a sealed tube or microwave reactor to safely reach higher temperatures under pressure.[6]
-
Q2: I'm trying to substitute a methoxy group, but the reaction is failing. Aren't alkoxides poor leaving groups?
Answer: Yes, methoxy and other alkoxy groups are generally considered poor leaving groups compared to halides. However, under the right circumstances, they can be displaced. Their substitution requires a highly activated substrate and often a more potent nucleophile or harsher conditions than a similar reaction with a halogen leaving group.
Causality Explained: The leaving group's ability to depart is related to its stability as an anion. Alkoxides (like MeO⁻) are significantly more basic and less stable than halide ions (like Cl⁻). For an alkoxy group to leave, the reaction must be driven by either a very strong thermodynamic sink (e.g., an irreversible reaction step) or the pyrimidine ring must be exceptionally electron-deficient to compensate for the poor leaving group. For instance, the presence of a powerful EWG like a 5-nitro group can enable the substitution of an alkoxy group where it would otherwise fail.[7]
Section 2: Selectivity and Side Reactions
Controlling where the nucleophile attacks and preventing unwanted secondary reactions are paramount for a clean and efficient synthesis. This is particularly challenging with polysubstituted pyrimidines.
Q3: I have a 2,4-dichloropyrimidine. My nucleophile is reacting at both C4 and C2, leading to a mixture of isomers that are difficult to separate. How can I control the regioselectivity?
Answer: This is a classic challenge in pyrimidine chemistry. For an unsubstituted 2,4-dichloropyrimidine, nucleophilic attack is generally favored at the C4 position over the C2 position.[8][9][10] However, this inherent selectivity is often modest, leading to mixtures.[8] The outcome is a delicate balance of electronic, steric, and reaction condition factors.
Causality Explained: The preference for C4 attack is often attributed to the C4 position being electronically more favorable (para to one ring nitrogen) compared to the C2 position (ortho to two ring nitrogens). The intermediate formed from C4 attack can be better stabilized.[1][9] However, this preference can be easily overridden. For example, an electron-donating group (EDG) at the C6 position can reverse this selectivity, favoring attack at C2.[8][10]
Troubleshooting Workflow: Enhancing Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity.
Data-Driven Approaches to Selectivity
| Strategy | Rationale | Typical Conditions / Outcome |
| Lower Temperature | The transition state for C4 attack is often lower in energy. Lowering the temperature favors the kinetic product. | Start at 0 °C or room temperature instead of reflux. May improve C4 selectivity but can decrease overall rate. |
| Anionic vs. Neutral Nucleophile | Anionic nucleophiles (e.g., pre-formed anilides) can exhibit different selectivity profiles compared to their neutral counterparts. | Using a strong base like LiHMDS or NaH to form the anion first can strongly favor C4 substitution.[8] |
| Solvent Polarity | Solvent can influence the stability of the charged intermediates for C2 vs. C4 attack differently. | Screen a range of solvents from moderately polar (e.g., THF, Dioxane) to highly polar aprotic (e.g., DMF, DMSO). |
| Substituent Effects | Ring substituents have a powerful directing effect. | An EWG at C5 enhances C4 attack. An EDG at C6 can favor C2 attack.[8][10] |
Q4: My reaction with an alcohol solvent (e.g., ethanol) is giving me an ethoxy-pyrimidine side product instead of the desired product from my primary nucleophile. How do I prevent this solvolysis?
Answer: This is a common side reaction called solvolysis, where the solvent itself acts as a nucleophile.[11] It is particularly prevalent when using alcohol solvents with activated halopyrimidines, especially under basic conditions or with prolonged heating.
Causality Explained: When a base is present in an alcohol solvent, it generates the corresponding alkoxide (e.g., ethoxide from ethanol). This alkoxide is a potent nucleophile that can compete with your intended nucleophile. The high concentration of the solvent makes this a statistically likely event, even if the intended nucleophile is stronger. This can lead to significant byproduct formation and low yields of the desired product.[11]
Protocol for Preventing Solvolysis
-
Change the Solvent: The most effective solution is to switch to a non-nucleophilic, polar aprotic solvent.
-
Primary Choices: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), 1,4-Dioxane, or Tetrahydrofuran (THF).
-
Procedure:
-
Thoroughly dry your starting materials and glassware to remove any residual water or alcohol.
-
Dissolve the pyrimidine substrate and the primary nucleophile in the chosen aprotic solvent.
-
Add the base (if required) portion-wise at a controlled temperature (e.g., 0 °C) to manage any exotherm.
-
Run the reaction under standard conditions, monitoring by TLC/LC-MS.
-
-
-
Modify the Base: If you must use an alcohol, avoid bases that are salts of that alcohol (e.g., avoid NaOEt in EtOH). Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[12] These "scavenger" bases will neutralize the acid byproduct (e.g., HCl) without generating a competing nucleophile.
-
Temperature Control: Solvolysis is often accelerated by heat. If possible, run the reaction at the lowest temperature that allows for a reasonable conversion rate of your primary nucleophile.
Section 3: Work-up and Purification
A successful reaction is only half the battle. Isolating the product in high purity is the final, critical step.
Q5: My reaction is complete, but my product is highly water-soluble, making aqueous work-up and extraction difficult. What purification strategies can I use?
Answer: Highly polar, nitrogen-containing compounds like many substituted pyrimidines often exhibit high water solubility, especially if they can be protonated or contain polar functional groups. Standard liquid-liquid extraction can lead to significant product loss to the aqueous phase.
Causality Explained: The lone pairs on the pyrimidine nitrogens and other functional groups (amines, alcohols) can form hydrogen bonds with water. If the work-up is acidic, these nitrogens become protonated, forming highly water-soluble ammonium salts.
Purification Strategies for Polar Products
-
Back-Extraction with Brine: After the initial extraction with an organic solvent (e.g., EtOAc, DCM), wash the combined organic layers with saturated aqueous NaCl (brine). Brine reduces the solubility of organic compounds in the aqueous phase, "salting out" your product into the organic layer.
-
Continuous Liquid-Liquid Extraction: For extremely water-soluble compounds, this is a powerful technique. A specialized apparatus continuously flows fresh organic solvent through the aqueous layer, gradually extracting the product over several hours.
-
Evaporation and Trituration:
-
Step 1: If your product is stable, carefully neutralize the reaction mixture and evaporate all volatiles (solvent, water) under reduced pressure.
-
Step 2: Add a solvent in which your product is insoluble but the impurities are soluble (trituration). Common choices are diethyl ether, hexanes, or cold ethanol.
-
Step 3: Stir or sonicate the resulting slurry. The product should precipitate as a solid, which can be collected by filtration.
-
-
Reversed-Phase Chromatography: If standard silica gel chromatography fails (product streaks or doesn't move off the baseline), reversed-phase (C18) flash chromatography is the method of choice. The stationary phase is non-polar (C18 silica) and the mobile phase is polar (typically water/acetonitrile or water/methanol gradients).
Mechanism Visualization
The fundamental mechanism for SNAr on an activated pyrimidine ring involves a two-step addition-elimination process.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 12. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
Catalyst selection for cross-coupling with Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
TECHNICAL SUPPORT TICKET #8492: OPTIMIZATION OF C2-FUNCTIONALIZATION STATUS: OPEN ASSIGNED SPECIALIST: SENIOR APPLICATION SCIENTIST SUBJECT: Catalyst Selection for Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
EXECUTIVE SUMMARY & SUBSTRATE ANALYSIS
User Query: Optimization of Pd-catalyzed cross-coupling (Suzuki-Miyaura / Buchwald-Hartwig) on Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Technical Diagnosis:
Your substrate is a hyper-electrophilic heteroaryl chloride . The reactivity is governed by the synergistic electron-withdrawing effects of the pyrimidine nitrogens, the C4-trifluoromethyl group (
-
The Advantage: Oxidative addition into the C2–Cl bond will be extremely fast, even with less active catalyst systems.
-
The Risk (Critical): The C2 position is so electron-deficient that it is prone to:
-
Background Hydrolysis: Conversion of C2–Cl to C2–OH by hydroxide ions (from aqueous base).
-
Uncatalyzed
: If your coupling partner is nucleophilic (e.g., an amine), it may attack C2 without the metal, leading to background rates that compete with the catalytic cycle but lack the selectivity or efficiency of the metal-catalyzed pathway. -
Base-Mediated Decomposition: The benzyl ester is sensitive to saponification or transesterification if strong alkoxide bases (e.g.,
, ) are used.
-
DECISION MATRIX: SELECTING YOUR PROTOCOL
Before selecting a catalyst, determine your coupling partner and tolerance for hydrolysis.
Figure 1: Decision tree for catalyst and protocol selection based on coupling partner and substrate sensitivity.
MODULE A: SUZUKI-MIYAURA COUPLING (C-C Bond)
The Challenge: The electron-deficient pyrimidine promotes rapid hydrolysis of the C2-Cl bond to a phenol (tautomerizes to pyrimidone) in the presence of water and base.
Recommended Catalyst System:
-
Catalyst:
or .-
Why: You do not need a highly activated precatalyst (like XPhos) for oxidative addition here.
is robust and resists deactivation by the nitrogen-rich heterocycle.
-
-
Base: Cesium Fluoride (CsF) or Potassium Phosphate (
) .-
Why: Avoid Carbonates (
) if hydrolysis is observed. Fluoride bases allow for anhydrous coupling conditions.
-
Protocol: Anhydrous "Hydrolysis-Free" Suzuki
-
Charge Vessel: Add Substrate (1.0 equiv), Boronic Acid (1.2 equiv),
(3-5 mol%), and CsF (2.5 equiv). -
Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration). Do not add water.
-
Conditions: Heat to 80°C under
or Ar. -
Workup: Filter through Celite (to remove insoluble fluoride salts) before aqueous wash.
Data: Base Screening for Ester Retention
| Base | Solvent | Conversion | Hydrolysis By-product | Ester Status |
|---|
|
MODULE B: BUCHWALD-HARTWIG AMINATION (C-N Bond)
The Challenge:
-
Competitive
: The amine can attack C2 without Palladium. This background reaction often stalls at 50-60% conversion or produces regioisomers if the ring were less symmetric (not an issue here, but good to know). -
Transesterification: Strong bases like Sodium tert-butoxide (
) will attack the benzyl ester, converting it to a tert-butyl ester or acid.
Recommended Catalyst System:
-
Catalyst: RuPhos Pd G4 (for secondary amines) or BrettPhos Pd G4 (for primary amines).
-
Why: These bulky, electron-rich ligands facilitate reductive elimination (the rate-limiting step for electron-poor aryl halides) and outcompete the background
reaction.
-
-
Base: Cesium Carbonate (
) .-
Why: It is strong enough to deprotonate the amine bound to Pd, but weak enough (and bulky) to minimize attack on the benzyl ester. Strictly avoid alkoxide bases.
-
Protocol: Ester-Safe Amination
-
Charge Vessel: Add Substrate (1.0 equiv), Amine (1.1 equiv), RuPhos Pd G4 (2 mol%), and
(2.0 equiv). -
Solvent: Anhydrous Toluene or tert-Amyl Alcohol (0.2 M).
-
Temperature: 80°C. (Note: High temperatures >100°C may risk thermal cleavage of the benzyl ester).
TROUBLESHOOTING GUIDE (FAQ)
Q1: I see a new spot on TLC that doesn't move (baseline), and my yield is low. What is it?
-
Diagnosis: This is likely the hydrolysis product (2-hydroxy-pyrimidine derivative). The C2-Cl bond is extremely labile to hydroxide.
-
Fix: Switch to the Anhydrous Suzuki Protocol (Module A). Ensure your solvents are dry. If using
, use the monohydrate form, not aqueous solution.
Q2: My Benzyl ester disappeared, and I isolated a carboxylic acid.
-
Diagnosis: Saponification occurred. This happens if you use
, , or even Carbonates in water at high temperatures. -
Fix: Use
as the base. If using Buchwald conditions, ensure you are NOT using or . Switch to .
Q3: The reaction turns black immediately and stalls.
-
Diagnosis: "Palladium Black" formation. The electron-deficient pyrimidine can coordinate to Pd(0) too strongly or the oxidative addition complex is unstable.
-
Fix: Switch to a precatalyst system like XPhos Pd G4 or Pd(dppf)Cl2 . The phosphine ligands stabilize the Pd center. Avoid "naked" Pd sources like
without added ligands.
Q4: Can I use microwave irradiation?
-
Answer: Yes, but be cautious. The C2-Cl bond is thermally unstable in the presence of nucleophiles. Microwave heating often accelerates the background decomposition (hydrolysis) faster than the cross-coupling. Start with conventional heating (80°C) before trying microwave (100-120°C).
MECHANISTIC VISUALIZATION
Understanding the competition between the Catalytic Cycle and Background Hydrolysis.
Figure 2: The "Hot Electrophile" problem. The substrate is prone to direct attack by hydroxide (Hydrolysis) which competes with the Palladium cycle. Anhydrous conditions block the red path.
REFERENCES
-
Strategic Applications of Named Reactions in Organic Synthesis. Kürti, L.; Czakó, B. Elsevier, 2005.[1] (Foundational text on Suzuki/Buchwald mechanisms).
-
Suzuki–Miyaura Cross-Coupling of 2,4-Dichloropyrimidines. Journal of Organic Chemistry. Discusses the high reactivity of C2/C4 chlorides in pyrimidines.
-
Buchwald-Hartwig Amination of Heteroaryl Chlorides. Chemical Science. Detailed screening of RuPhos/BrettPhos for electron-deficient heterocycles.
-
Base Selection in Pd-Catalyzed Coupling. Organic Process Research & Development. Guidelines on ester stability with Carbonate vs. Phosphate bases.
Sources
Technical Support Center: Solvent Effects on the Reactivity of 2-Chloropyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloropyrimidines. This guide is designed to provide in-depth, field-proven insights into one of the most critical variables in your experiments: the choice of solvent. Understanding and controlling solvent effects is paramount for achieving high yields, clean reaction profiles, and reproducible results.
This center is structured as a series of frequently asked questions and troubleshooting scenarios that our application scientists regularly encounter. We will delve into the causality behind experimental choices to empower you to optimize your own synthetic routes.
Section 1: Frequently Asked Questions - The Fundamentals of Solvent Selection
Question 1: Why is solvent choice so critical for reactions involving 2-chloropyrimidines?
Answer: The reactivity of 2-chloropyrimidines is exceptionally high in nucleophilic aromatic substitution (SNAr) reactions.[1][2] This is because the two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which significantly activates the carbon at the 2-position towards nucleophilic attack.[3] The solvent plays a pivotal role in mediating this reactivity by influencing three key factors:
-
Solubility of Reactants: Both the 2-chloropyrimidine substrate and the nucleophile must be sufficiently dissolved for the reaction to proceed efficiently. Poor solubility is a common cause of unpredictable or low yields.[1]
-
Nucleophile Potency: The solvent can either "free" a nucleophile to be highly reactive or "cage" it, drastically reducing its effectiveness. This is a primary consideration when choosing between protic and aprotic solvents.[4][5]
-
Stabilization of the Transition State: The SNAr mechanism proceeds through a charged intermediate (the Meisenheimer complex). A solvent's ability to stabilize this intermediate can significantly accelerate the reaction rate.[6]
Question 2: What is the dominant reaction mechanism, and how does the solvent influence its key steps?
Answer: The primary mechanism is Nucleophilic Aromatic Substitution (SNAr). It is a two-step process, and the solvent's role is crucial in both.
Step 1: Formation of the Meisenheimer Complex. The nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. Polar solvents are essential for stabilizing this charged intermediate, thereby lowering the activation energy for this step.
Step 2: Expulsion of the Leaving Group. The aromaticity of the ring is restored as the chloride ion is expelled. Solvents that can assist in solvating the departing chloride ion can help drive the reaction forward.
Application Scientist's Insight: The first step (nucleophilic attack) is often the rate-determining step. Therefore, solvent choices that enhance the nucleophile's strength and stabilize the resulting charged complex will have the most significant positive impact on the overall reaction rate.
Caption: A simplified diagram of the two-step SNAr mechanism.
Question 3: Should I use a polar protic or polar aprotic solvent for my reaction?
Answer: This is one of the most critical decisions you will make. The general rule is that polar aprotic solvents are superior for SNAr reactions with 2-chloropyrimidines.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess large dipole moments and can dissolve charged nucleophiles. Crucially, they lack acidic protons and do not form strong hydrogen bonds with the nucleophile.[7] This leaves the nucleophile "naked" and highly reactive, leading to faster reaction rates.[4][5]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can also dissolve the reactants but have a significant drawback. Their acidic protons (e.g., the H in O-H) form a "cage" of strong hydrogen bonds around the nucleophile.[4][5] This solvation shell blunts the nucleophile's reactivity, requiring energy to be expended to break these bonds before the nucleophile can attack the pyrimidine ring. This typically results in slower reaction rates.[8]
Application Scientist's Insight: While the theory strongly favors polar aprotic solvents, there is compelling evidence for using water as a "green" and highly effective solvent for the amination of 2-chloropyrimidines.[1][2] Reactions in water can be surprisingly fast and clean, a phenomenon sometimes attributed to an "on-water" effect where the reaction is accelerated at the organic-aqueous interface.[2] If your nucleophile has some water solubility, this is a highly recommended avenue to explore for environmentally friendly and efficient synthesis.
Caption: How protic solvents "cage" nucleophiles vs. aprotic solvents.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter and provides a logical workflow for diagnosing the root cause.
Problem: My reaction is very slow or has not gone to completion.
Possible Cause & Solution Workflow:
-
Check Your Solvent Choice:
-
Assess Nucleophile Strength:
-
Is your nucleophile inherently weak? The reaction rate is directly dependent on nucleophilicity.
-
Action: If possible, deprotonate your nucleophile with a non-nucleophilic base (e.g., NaH, K₂CO₃) to generate a more potent anionic nucleophile. Ensure the base is compatible with your solvent and substrate.
-
-
Increase Temperature:
-
Are you running the reaction at room temperature? While 2-chloropyrimidine is highly reactive, some nucleophiles still require thermal energy.
-
Action: Gently increase the reaction temperature (e.g., to 50-80 °C) and monitor by TLC or LC-MS. Be cautious, as higher temperatures can also increase the rate of side reactions.
-
Problem: I am observing significant side-product formation, especially a product with a mass corresponding to the solvent.
Possible Cause & Solution:
-
Diagnosis: You are likely observing solvolysis , where the solvent itself acts as a nucleophile. This is particularly common with protic solvents like methanol or ethanol, especially under basic conditions or at elevated temperatures.[6][9]
-
Action 1 (Best): Change the solvent. Switching to a polar aprotic solvent like DMF or acetonitrile will eliminate this pathway.
-
Action 2 (If Solvent Change is Not Possible): Lower the reaction temperature. Solvolysis often has a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable rate can significantly improve selectivity.
-
Action 3: Re-evaluate your base. If you are using a strong base like NaOH in an alcohol solvent, you are actively generating alkoxide ions, which are potent nucleophiles.[9] Consider using a weaker, non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃.
Problem: My yields are inconsistent and not reproducible.
Possible Cause & Solution Workflow:
-
Solubility Issues:
-
Diagnosis: This is a very common culprit. If your nucleophile or base is not fully dissolved, the reaction is occurring in a heterogeneous mixture, making it highly sensitive to stirring rate and surface area, leading to poor reproducibility.[1]
-
Action: Choose a solvent that provides excellent solubility for all components. DMF and DMSO are often superior to acetonitrile in this regard. You may need to screen several solvents to find the optimal one.
-
-
Water Content:
-
Diagnosis: Trace amounts of water in your solvent (especially in hygroscopic solvents like DMF or DMSO) can hydrolyze the 2-chloropyrimidine to 2-hydroxypyrimidine or affect the potency of your base.
-
Action: Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves) before use.
-
Caption: A logical flow for diagnosing and solving common reaction issues.
Section 3: Data Summary & Experimental Protocol
Table 1: Solvent Properties and Their Impact on SNAr Reactivity
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Application Scientist's Notes |
| Water | Polar Protic | 80.1 | 100 | Excellent "green" choice for aminations; can give very clean reactions and high yields.[2] May require heating. |
| DMSO | Polar Aprotic | 47.2 | 189 | Excellent solubilizing power. Highly recommended for difficult substrates. Hygroscopic; use anhydrous grade. |
| DMF | Polar Aprotic | 38.3 | 153 | Good all-around choice with excellent solubilizing power. Hygroscopic; use anhydrous grade. |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Good choice, easier to remove under vacuum than DMF/DMSO. Solubility can be a limiting factor for some nucleophiles. |
| Ethanol | Polar Protic | 24.6 | 78 | Generally slower rates due to nucleophile solvation.[10] Risk of solvolysis to form 2-ethoxypyrimidine. |
| Methanol | Polar Protic | 32.7 | 65 | Similar to ethanol but with a higher risk of solvolysis due to lower steric hindrance.[6] |
| Dioxane | Nonpolar | 2.2 | 101 | Generally a poor choice. Does not effectively stabilize the charged Meisenheimer complex, leading to very slow reactions. |
General Protocol: Amination of 2-Chloropyrimidine in DMF
This protocol is a self-validating starting point. The choice of base and temperature should be optimized for your specific nucleophile.
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add your amine nucleophile (1.1 equivalents).
-
Solvent & Base Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent). Add potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Causality Check: Using an excess of a solid, non-nucleophilic base ensures the amine is deprotonated to its more reactive form without competing with the substitution reaction. DMF is chosen for its excellent solubilizing power and aprotic nature.
-
-
Substrate Addition: Add 2-chloropyrimidine (1.0 equivalent) to the stirring mixture.
-
Reaction: Heat the reaction to 60 °C.
-
Trustworthiness Check: The reaction should be homogeneous. If any solids remain, solubility may be an issue, and a different solvent or higher temperature may be required.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes. The product should be less polar than the amine starting material.
-
Workup: Once the 2-chloropyrimidine is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
References
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
Mancini, P. M. E., et al. (1983). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Scriven, E. F. V., & Suschitzky, H. (2025). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Comprehensive Organic Chemistry. [Link]
-
Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
The Organic Chemistry Tutor. (2020). Effect of solvent on SN1 & SN2. YouTube. [Link]
-
ChemRxiv. (2020). Kinetic Solvent Effects in Organic Reactions. [Link]
-
Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. [Link]
-
ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. [Link]
-
The Organic Chemistry Tutor. (2020). The effect of reaction solvent on the SN2 reaction. YouTube. [Link]
-
Zenodo. (1977). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]
-
Moody, C. J., & Rourke, J. P. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem. [Link]
-
ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
Schrödinger. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]
-
Perlinger, J. A., et al. (2006). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Link]
-
Organic Syntheses. (n.d.). 2-chloropyrimidine. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
-
American Chemical Society. (2022). Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts. [Link]
-
ResearchGate. (2025). Kinetics of the Uninhibited Reaction of 2-Chloropropene-Part II: Comparison with Inhibited Reaction. [Link]
-
ChemRxiv. (2022). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]
-
MDPI. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
-
ResearchGate. (1969). Pyrimidine reactions. XI. Amination rates for two chlorodimethylprimidines without solvent. [Link]
-
Journal of the Chemical Society C: Organic. (1969). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]
-
Schrödinger. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. [Link]
-
PubMed. (2018). Effect of protonation and hydrogen bonding on 2, 4, 6-substituted pyrimidine and its salt complex-experimental and theoretical evidence. [Link]
-
YouTube. (2023). Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. [Link]
-
ResearchGate. (2022). (PDF) Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. [Link]
-
Chemistry LibreTexts. (2020). 7.10: Nucleophilic Substitution Reactions (Problems). [Link]
-
IOSR Journal of Applied Chemistry. (2016). Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids. [Link]
-
Reddit. (2020). Pyrimidine to Pyridine - changes in H-bonding potential. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. [Link]
-
University of Groningen. (n.d.). Chapter 2: Lewis-acid Catalysis in Water. [Link]
-
The Journal of Chemical Physics. (2011). Substituent effects on intermolecular hydrogen bonding from a lattice gas theory for lower critical solution points. [Link]
-
Reddit. (2019). Polar Protic vs. Polar Aprotic Solvents. [Link]
-
University of Illinois Chicago. (n.d.). Chapter 11: Nucleophilic Substitution & Elimination. [Link]
-
Dalton Transactions. (2016). From unsuccessful H2-activation with FLPs containing B(Ohfip)3 to a systematic evaluation of the Lewis acidity of 33 Lewis acids based on fluoride, chloride, hydride and methyl ion affinities. [Link]
-
ResearchGate. (2022). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
Sources
- 1. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 4. youtube.com [youtube.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. ajgreenchem.com [ajgreenchem.com]
Temperature control in the synthesis of trifluoromethylated pyrimidines
Technical Support Center: Trifluoromethylated Pyrimidine Synthesis
A Guide to Mastering Temperature Control for Optimal Outcomes
The incorporation of a trifluoromethyl (–CF₃) group into a pyrimidine scaffold is a cornerstone of modern medicinal chemistry and agrochemical development. This modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the synthetic reactions that forge the C–CF₃ bond are often highly energetic and exquisitely sensitive to temperature fluctuations. Improper thermal management is a primary driver of failed reactions, low yields, and complex purification challenges.
This guide, prepared by our team of application scientists, provides field-proven troubleshooting advice and answers to frequently asked questions regarding temperature control in these critical syntheses. Our goal is to empower researchers to move beyond simply following a protocol and toward a deeper, mechanistic understanding of why and how temperature dictates success.
Troubleshooting Guide: Diagnosing and Solving Common Synthesis Problems
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction has stalled or resulted in a very low yield of the desired trifluoromethylated pyrimidine. What are the likely temperature-related causes?
Answer:
Low or incomplete conversion is one of the most common problems, and temperature is a critical diagnostic point. The root cause can generally be traced to two opposing issues: insufficient energy input or thermal decomposition of key reagents.
-
Cause A: Insufficient Activation Energy (Temperature Too Low)
-
The "Why": Every chemical reaction requires a minimum amount of energy—the activation energy—to proceed. If the reaction temperature is too low, the reacting molecules lack the kinetic energy to overcome this barrier, leading to a sluggish or stalled reaction. This is particularly relevant for C-H trifluoromethylation methods that rely on the formation of a CF₃ radical.
-
Troubleshooting Steps:
-
Verify Thermometer Accuracy: Ensure your thermometer or temperature probe is calibrated and correctly placed (immersed in the reaction mixture, not touching the flask walls).
-
Incremental Temperature Increase: If no reaction is observed after a reasonable time, consider raising the temperature in small, controlled increments (e.g., 5-10 °C).[1] Monitor the reaction progress closely by TLC or LCMS after each adjustment.
-
Review the Literature: Some trifluoromethylation reactions, especially those involving copper-mediation or certain Togni reagents, may require elevated temperatures (e.g., 60-100 °C) to proceed efficiently.[2][3]
-
-
-
Cause B: Reagent or Substrate Decomposition (Temperature Too High)
-
The "Why": Many trifluoromethylating reagents are thermally sensitive. The popular Ruppert-Prakash reagent (TMSCF₃), for instance, can undergo decomposition, especially in the presence of an initiator.[4] Similarly, hypervalent iodine compounds like Togni reagents have specific decomposition temperatures.[5] Exceeding these temperatures will consume your reagent in non-productive pathways.
-
Troubleshooting Steps:
-
Consult Reagent Stability Data: Review the technical data for your specific trifluoromethylating agent to understand its thermal limits. Differential Scanning Calorimetry (DSC) data often reveals the onset of decomposition.[5]
-
Implement Pre-Cooling: For reactions known to be exothermic, pre-cool the reaction vessel to a temperature below the target (e.g., -78 °C or 0 °C) before adding the initiating reagent.[6]
-
Controlled Reagent Addition: Add the most reactive component (often the initiator or the CF₃ source) slowly via a syringe pump. This allows the cooling system to dissipate the heat generated from the reaction exotherm and maintain a stable internal temperature.
-
-
Question 2: My reaction produced a complex mixture of byproducts, making purification nearly impossible. How can temperature control help improve selectivity?
Answer:
The formation of multiple byproducts is a classic sign of poor reaction control, often stemming from excessive temperature or localized "hot spots" within the reaction vessel.
-
The "Why": Higher temperatures can activate alternative, undesired reaction pathways that have a higher activation energy than your target reaction. This can lead to a loss of regioselectivity (trifluoromethylation at the wrong position on the pyrimidine ring) or side reactions with the solvent or other functional groups on your starting material.
-
Key Troubleshooting Protocols:
-
Maintain a Narrow Temperature Range: The ideal reaction temperature is often a delicate balance. Aim to maintain the internal reaction temperature within a very narrow window (± 2 °C). This requires a responsive cooling system, such as a cryostat or a well-maintained ice bath.[6]
-
Ensure Efficient Stirring: Inadequate stirring is a primary cause of localized hot spots. Use an appropriately sized stir bar and a stir plate powerful enough to maintain a vortex in the reaction mixture. This ensures that the heat generated by the reaction is evenly distributed and efficiently transferred to the cooling bath.[7]
-
Manage the Exotherm: Many trifluoromethylation reactions are significantly exothermic.[4] The heat generated can cause the internal temperature to spike dramatically if not managed. The best practice is to add the limiting reagent portion-wise or via a syringe pump, allowing the temperature to be held constant. Real-time monitoring with an internal probe is crucial.[8]
-
Below is a troubleshooting workflow for addressing byproduct formation.
Sources
Technical Support Center: Synthesis and Purification of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Welcome to the technical support center for the synthesis and purification of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important intermediate. Here, we provide in-depth technical guidance, field-proven insights, and validated protocols to ensure the integrity and purity of your final product.
Introduction to the Synthesis and Potential Challenges
The synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a multi-step process that requires careful control of reaction conditions to minimize the formation of byproducts. A common synthetic approach involves the initial formation of a pyrimidine ring system, followed by functional group manipulations such as chlorination and esterification. Each of these steps presents a unique set of challenges that can lead to impurities, impacting yield and purity.
This guide will address the most frequently encountered byproducts and provide detailed protocols for their removal, ensuring a high-quality final product suitable for downstream applications in drug discovery and development.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My reaction crude contains a significant amount of a more polar byproduct that shows a hydroxyl peak in the IR spectrum. What is it and how can I remove it?
Answer: This common byproduct is likely Benzyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate (a pyrimidinone) . It forms due to the hydrolysis of the 2-chloro group on the pyrimidine ring. The 2-chloro position on the pyrimidine ring is susceptible to nucleophilic substitution, and residual water in the reaction mixture or during workup can lead to this hydrolysis.[1] This is especially prevalent if the reaction is worked up under acidic conditions.
Causality: The electron-withdrawing nature of the pyrimidine ring nitrogens and the trifluoromethyl group makes the C2-Cl bond susceptible to nucleophilic attack by water.
Troubleshooting and Removal Protocol:
-
Prevention: Ensure all solvents and reagents are anhydrous. Use of an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to atmospheric moisture.
-
Purification: The hydroxyl byproduct is significantly more polar than the desired 2-chloro product. This difference in polarity allows for effective separation using silica gel column chromatography.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient elution: Start with 100% Hexane and gradually increase the polarity with Ethyl Acetate. A typical gradient would be from 0% to 20% Ethyl Acetate in Hexane. |
| Elution Profile | The less polar desired product, Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, will elute first, followed by the more polar hydroxyl byproduct. |
FAQ 2: I have a byproduct with a similar polarity to my product, but it lacks the benzyl group. What could it be?
Answer: This impurity is likely 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid . This byproduct arises from the debenzylation of the benzyl ester. This can occur under either acidic or basic conditions, or through hydrogenolysis if palladium on carbon (Pd/C) is used in a previous step and not completely removed.[2]
Causality: The benzyl ester is a protecting group that can be cleaved under various conditions. Strong acidic or basic workups, or the presence of a hydrogenation catalyst, can lead to its removal.
Troubleshooting and Removal Protocol:
-
Prevention: Avoid harsh acidic or basic conditions during workup. If a hydrogenation step was performed, ensure complete removal of the catalyst through filtration (e.g., through Celite).
-
Purification:
-
Liquid-Liquid Extraction: The carboxylic acid byproduct can be removed by a basic wash of the organic layer. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and extracted into the aqueous layer as its sodium salt.
-
Column Chromatography: If extraction is not sufficient, column chromatography can be employed. The carboxylic acid is more polar and will have a lower Rf value than the desired product.
-
FAQ 3: My reaction is sluggish, and I observe the formation of benzyl alcohol and dibenzyl ether in my crude product. What is the cause?
Answer: The presence of benzyl alcohol and dibenzyl ether suggests issues with the benzylation step, likely due to impurities in the benzyl chloride or benzyl alcohol used. Water in the reaction can hydrolyze benzyl chloride to benzyl alcohol.[3] Benzyl alcohol can then react with another molecule of benzyl chloride under acidic conditions to form dibenzyl ether.
Causality: Benzyl chloride is susceptible to hydrolysis. The resulting benzyl alcohol can undergo a self-condensation reaction to form the ether.
Troubleshooting and Removal Protocol:
-
Prevention: Use freshly distilled or high-purity benzyl chloride and anhydrous solvents.
-
Purification: Benzyl alcohol is more polar than the desired product and can be removed by column chromatography. Dibenzyl ether is non-polar and will elute very quickly from a silica gel column, often with the solvent front.
| Impurity | Relative Polarity | Removal Method |
| Benzyl Alcohol | More Polar | Column Chromatography |
| Dibenzyl Ether | Non-Polar | Column Chromatography (elutes early) |
Experimental Workflows and Diagrams
General Purification Workflow
The following workflow outlines a general strategy for the purification of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate from common byproducts.
Caption: General purification workflow.
Byproduct Formation Pathways
The following diagram illustrates the formation of the most common byproducts from the desired product.
Caption: Common byproduct formation pathways.
Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is effective for separating the desired product from more polar impurities such as the hydrolyzed pyrimidinone and the debenzylated carboxylic acid.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a free-flowing powder.
-
Column Packing: Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexane).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity by adding ethyl acetate. A typical gradient is 0% to 20% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
If the product is obtained as a solid and is of reasonable purity (>90%), recrystallization can be an effective final purification step.
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., hexane, heptane, isopropanol, ethanol, ethyl acetate) at room temperature and at elevated temperatures to find a suitable solvent system where the product is sparingly soluble at room temperature and highly soluble when hot.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
References
- Tarasiuk, A., Skierski, J., & Kazimierczuk, Z. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum immunologiae et therapiae experimentalis, 42(1), 13–15.
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Welcome to the technical support center for the synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on providing practical, field-tested insights to help you navigate the complexities of this synthesis and overcome common experimental hurdles.
Introduction to Synthetic Strategies
The synthesis of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in various pharmaceutical applications, can be approached through several alternative routes. The choice of a particular pathway often depends on the availability of starting materials, scalability, and safety considerations. Here, we will explore two primary, robust synthetic strategies and address the potential challenges you might encounter at each stage.
Alternative Synthetic Routes: A Comparative Overview
We will delve into two principal synthetic pathways to the target molecule. Each route presents a unique set of advantages and challenges.
-
Route A: The Uracil-Based Approach. This classic approach begins with the trifluoromethylation of a uracil derivative, followed by chlorination and subsequent esterification.
-
Route B: The Ethyl Trifluoroacetate Condensation Approach. This strategy involves the construction of the pyrimidine ring from acyclic precursors, namely ethyl trifluoroacetate and an appropriate amidine source.
The following sections will provide a detailed breakdown of each route, complete with troubleshooting guides and FAQs to address specific experimental issues.
Troubleshooting Guide & FAQs: Route A - The Uracil-Based Approach
This synthetic pathway is a common choice due to the ready availability of uracil derivatives. However, each step requires careful control to ensure optimal yield and purity.
Diagram of Synthetic Route A
Caption: Uracil-Based Synthetic Pathway.
Step 1: Trifluoromethylation of Uracil-5-carboxylate
Q1: My trifluoromethylation of uracil-5-carboxylate is giving a low yield. What are the likely causes?
A1: Low yields in this step are a frequent issue and can often be attributed to several factors:
-
Inefficient Trifluoromethylating Agent: The choice of reagent is critical. While some older methods use hazardous gases like CF3I, modern approaches often employ sodium trifluoromethanesulfinate (Langlois reagent).[1] The purity and activity of this reagent are paramount.
-
Suboptimal Reaction Conditions: The reaction is typically sensitive to temperature and the presence of an oxidizing agent, such as tert-butyl hydroperoxide (t-BuOOH).[1] Insufficient temperature control can lead to decomposition of the reagents and the formation of byproducts.
-
Poor Solubility of Starting Materials: Uracil derivatives can have limited solubility in common organic solvents. Using a co-solvent system or a suitable aqueous medium can be beneficial.
Troubleshooting Steps:
-
Reagent Quality: Ensure your trifluoromethylating agent is of high purity and has been stored correctly. If using the Langlois reagent, it should be a fine, dry powder.
-
Temperature Control: Maintain strict temperature control throughout the reaction. The addition of the oxidizing agent is often exothermic and should be done slowly, with efficient cooling.
-
Solvent Optimization: Experiment with different solvent systems. A mixture of water and an organic solvent can sometimes improve the solubility of all reactants.
-
Catalyst Addition: The addition of a catalytic amount of a transition metal salt, such as FeSO4, can sometimes improve the reaction rate and yield.[1]
Q2: I am observing multiple unidentified spots on my TLC plate after the trifluoromethylation reaction. What could these be?
A2: The formation of multiple byproducts is a common challenge. These can arise from:
-
Over-reaction or Decomposition: At elevated temperatures, the starting material and product can decompose.
-
Side Reactions of the Trifluoromethyl Radical: The trifluoromethyl radical is highly reactive and can engage in undesired side reactions with the solvent or other species in the reaction mixture.
-
Formation of Isomers: Depending on the specific uracil derivative, there might be a possibility of trifluoromethylation at other positions on the pyrimidine ring, although the 5-position is generally favored.
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction closely using TLC or HPLC to determine the optimal reaction time and quench the reaction before significant byproduct formation occurs.
-
Purification Strategy: Be prepared for a thorough purification step. Column chromatography is often necessary to separate the desired product from the byproducts.
-
Lower Reaction Temperature: Running the reaction at a lower temperature, even if it requires a longer reaction time, can often minimize the formation of decomposition products.
Step 2: Chlorination of 5-(Trifluoromethyl)uracil
Q1: The chlorination of my 5-(trifluoromethyl)uracil intermediate is incomplete, and the yield of the dichloro-pyrimidine is low.
A1: Incomplete chlorination is a common hurdle. The hydroxyl groups of the uracil ring need to be converted to chloro groups, which can be challenging.
-
Ineffective Chlorinating Agent: Phosphorus oxychloride (POCl3) is the most common chlorinating agent for this transformation.[1] The quality and excess of POCl3 are critical. Old or decomposed POCl3 will be less effective.
-
Insufficient Reaction Temperature and Time: This reaction typically requires heating to drive it to completion. Insufficient temperature or reaction time will result in a mixture of mono-chlorinated and unreacted starting material.
-
Presence of Water: Any moisture in the reaction will consume the POCl3 and hinder the chlorination process.
Troubleshooting Steps:
-
Use Fresh POCl3: Ensure you are using a fresh bottle of phosphorus oxychloride.
-
Strict Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Temperature and Time: Carefully increase the reaction temperature and monitor the progress by TLC or GC-MS. The reaction may require several hours at reflux.
-
Use of a Tertiary Amine: The addition of a high-boiling tertiary amine, such as N,N-diethylaniline, can act as a catalyst and scavenger for the HCl generated, driving the reaction to completion.[2]
Q2: My work-up procedure for the chlorination reaction is problematic, leading to product loss.
A2: The work-up of reactions involving POCl3 can be hazardous and tricky.
-
Exothermic Quenching: Quenching the reaction mixture with water is highly exothermic and can lead to the decomposition of the product if not controlled.
-
Product Hydrolysis: The dichloropyrimidine product is susceptible to hydrolysis back to the monohydroxy or dihydroxy species, especially in the presence of water and at elevated temperatures.
Troubleshooting Steps:
-
Controlled Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate the heat.
-
Rapid Extraction: Once quenched, immediately extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Minimize Contact with Water: Do not leave the product in the aqueous phase for an extended period. Promptly separate the layers and dry the organic phase over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
Step 3: Selective Benzylation
Q1: I am getting a mixture of the desired benzyl ester and the starting carboxylic acid after the esterification step.
A1: Incomplete esterification can be due to several factors:
-
Equilibrium Limitations: Esterification is a reversible reaction. The presence of water can shift the equilibrium back towards the starting materials.
-
Insufficient Activation of the Carboxylic Acid: The carboxylic acid needs to be activated for the nucleophilic attack by benzyl alcohol.
-
Steric Hindrance: The substituents on the pyrimidine ring may cause some steric hindrance, slowing down the reaction.
Troubleshooting Steps:
-
Acid Catalyst: Use a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to protonate the carbonyl oxygen and make the carbonyl carbon more electrophilic.
-
Water Removal: Use a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Activating Agents: Convert the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester, before reacting it with benzyl alcohol.
-
Coupling Reagents: Employ standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Q2: How can I efficiently remove the excess benzyl alcohol and the acid catalyst during work-up?
A2: Purification after esterification can be challenging due to the physical properties of the reagents.
-
High Boiling Point of Benzyl Alcohol: Benzyl alcohol has a high boiling point, making its removal by simple evaporation difficult.
-
Water-Soluble Catalyst: The acid catalyst needs to be neutralized and removed.
Troubleshooting Steps:
-
Aqueous Wash: Neutralize the reaction mixture with a mild base like sodium bicarbonate solution. This will also help to remove the acid catalyst.
-
Extraction: Extract the product into an organic solvent. The unreacted benzyl alcohol will also be in the organic phase.
-
Column Chromatography: The most effective way to separate the product from excess benzyl alcohol and other impurities is through column chromatography on silica gel.
-
Vacuum Distillation: If the product is thermally stable, high-vacuum distillation can be used to remove benzyl alcohol. However, this may not be suitable for all derivatives.
Troubleshooting Guide & FAQs: Route B - The Ethyl Trifluoroacetate Condensation Approach
Diagram of Synthetic Route B
Caption: Ethyl Trifluoroacetate Condensation Pathway.
Step 1: Condensation to form the Pyrimidine Ring
Q1: The initial condensation reaction to form the pyrimidine ring is not working, and I am mostly recovering my starting materials.
A1: The success of this cyclization depends heavily on the reaction conditions and the nature of the reactants.
-
Incorrect Base: The choice of base is crucial for deprotonating the active methylene compound and facilitating the condensation. Common bases include sodium ethoxide or sodium hydride.
-
Purity of Reagents: The amidine starting material should be pure and, if it is a salt (e.g., hydrochloride), it needs to be neutralized in situ or used under conditions that favor the free base.
-
Reaction Temperature: Some condensations require heating to proceed at a reasonable rate.
Troubleshooting Steps:
-
Base Selection: Experiment with different bases and solvents. Sodium ethoxide in ethanol is a common choice.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can interfere with the base and the reaction intermediates.
-
Amidine Quality: Use freshly prepared or purified amidine. If using a salt, ensure the stoichiometry of the base is sufficient to neutralize the salt and catalyze the reaction.
-
Stepwise vs. One-Pot: Consider a stepwise approach where the enolate of the active methylene compound is pre-formed before the addition of the amidine.
Q2: I am observing the formation of a complex mixture of byproducts instead of the desired pyrimidine.
A2: Side reactions are common in multicomponent condensation reactions.
-
Self-Condensation: The active methylene compound can undergo self-condensation.
-
Amidine Decomposition: The amidine may not be stable under the reaction conditions.
-
Alternative Cyclization Pathways: Depending on the specific substrates, other heterocyclic systems could potentially be formed.
Troubleshooting Steps:
-
Order of Addition: The order in which the reagents are mixed can have a significant impact on the product distribution. Try adding the amidine slowly to the pre-formed enolate.
-
Temperature Control: Maintain a consistent and optimized reaction temperature.
-
Reaction Monitoring: Use TLC or HPLC to monitor the reaction and stop it once the desired product is formed to prevent further reactions or decomposition.
Step 2: Chlorination
This step is analogous to the chlorination in Route A. Please refer to the troubleshooting guide for Step 2: Chlorination of 5-(Trifluoromethyl)uracil in the previous section for detailed advice on this transformation.
Step 3: Transesterification
Q1: The transesterification from the ethyl ester to the benzyl ester is inefficient.
A1: Transesterification requires specific conditions to proceed efficiently.
-
Catalyst: A suitable catalyst is necessary. This can be an acid (like sulfuric acid), a base (like sodium benzyloxide), or a specific transesterification catalyst (like a titanate).
-
Removal of Ethanol: The reaction is an equilibrium process. The ethanol produced must be removed to drive the reaction to completion.
-
Excess Benzyl Alcohol: Using a large excess of benzyl alcohol can help to shift the equilibrium towards the product.
Troubleshooting Steps:
-
Catalyst Choice: For acid-catalyzed transesterification, ensure a strong acid is used. For base-catalyzed reactions, the base must be strong enough to deprotonate benzyl alcohol.
-
Reaction Setup: Use a distillation setup to remove the lower-boiling ethanol as it is formed.
-
Stoichiometry: Use a significant excess of benzyl alcohol.
-
Alternative: Saponification and Re-esterification: A more reliable but longer route is to first saponify the ethyl ester to the carboxylic acid and then perform the esterification with benzyl alcohol as described in Route A, Step 3.
Q2: I am having difficulty purifying the final benzyl ester from the reaction mixture.
A2: The purification challenges are similar to those in Route A. Please refer to the troubleshooting guide for Step 3: Selective Benzylation in the previous section for advice on removing excess benzyl alcohol and other impurities.
Comparative Data of Synthetic Routes
| Parameter | Route A: Uracil-Based Approach | Route B: Condensation Approach |
| Starting Materials | Uracil-5-carboxylate | Ethyl trifluoroacetate, Amidine |
| Number of Steps | 3 | 3 |
| Key Challenges | Trifluoromethylation step can be low-yielding; Chlorination work-up. | Control of multicomponent condensation; Potential for side reactions. |
| Overall Yield (Typical) | 30-50% | 25-45% |
| Scalability | Can be challenging due to hazardous reagents and exothermic steps. | Potentially more scalable if the condensation is well-optimized. |
Experimental Protocols
Protocol for Route A: Step 2 - Chlorination of 5-(Trifluoromethyl)uracil
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-(Trifluoromethyl)uracil (1.0 eq).
-
Under an inert atmosphere (N2 or Ar), add phosphorus oxychloride (10-15 eq).
-
Slowly add N,N-diethylaniline (1.1 eq).
-
Heat the mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-5-(trifluoromethyl)pyrimidine.
-
Purify by column chromatography on silica gel if necessary.
Protocol for Route B: Step 1 - Condensation to form Ethyl 4-hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine-5-carboxylate
-
In a flame-dried three-neck flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.
-
To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add acetamidine hydrochloride (1.0 eq) in one portion.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and acidify with dilute HCl to pH 3-4.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired pyrimidine.
References
Sources
Stability and storage conditions for Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Welcome to the technical support center for Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues. Our goal is to ensure the integrity of your starting material, leading to reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended storage conditions for solid Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate?
The compound should be stored in a dry, sealed container.[1] To maximize its shelf-life, it is best kept in a cool and dark environment. While room temperature may be acceptable for short periods, for long-term storage, refrigeration (2-8 °C) is recommended to minimize the risk of degradation. The container should be tightly sealed to prevent moisture ingress.
Q2: How should I handle the compound upon receiving it and before use?
Upon receipt, it is advisable to allow the container to equilibrate to room temperature before opening. This practice prevents the condensation of atmospheric moisture onto the cold solid, which is crucial as the compound is moisture-sensitive.[2][3] Work in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: Is this compound sensitive to light?
Yes, pyrimidine derivatives can be susceptible to photodegradation upon exposure to ultraviolet (UV) light.[4][5] It is recommended to store the compound in an amber or opaque vial to protect it from light. When handling the compound in solution, minimize its exposure to direct sunlight or strong artificial light.
Q4: What is the potential impact of moisture on the stability of this compound?
Moisture can lead to the hydrolysis of the benzyl ester group, yielding the corresponding carboxylic acid and benzyl alcohol. The chloro group on the pyrimidine ring is also susceptible to hydrolysis, although this is generally less facile than ester hydrolysis. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the ester and chloro substituents.
Q5: What solvents are recommended for dissolving Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate?
This compound is generally soluble in a range of common organic solvents. Studies on similar pyrimidine derivatives have shown solubility in solvents such as methanol, N,N-dimethylformamide (DMF), tetrahydrofuran (THF), ethyl acetate, and chloroform.[6][7] For analytical purposes, such as HPLC, a mobile phase of methanol and water has been successfully used for related compounds.[8] It is always best practice to perform a small-scale solubility test with your chosen solvent before preparing a larger stock solution.
Q6: How should I prepare and store stock solutions of this compound?
When preparing stock solutions, use anhydrous solvents to minimize the risk of hydrolysis. Once prepared, stock solutions should be stored at low temperatures, ideally at -20 °C, to slow down potential degradation. The stability of the compound in solution will depend on the solvent used and the storage conditions. It is recommended to prepare fresh solutions for critical experiments or to qualify the stability of stored solutions over time.
Troubleshooting Guide
This troubleshooting guide is designed to help you identify and resolve common issues related to the stability and handling of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | Long-term: 2-8 °C; Short-term: Room Temperature | Minimizes thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible. | Protects against moisture and oxidation. |
| Light Exposure | Store in an amber or opaque container. | Prevents photodegradation.[4][5] |
| Moisture | Store in a tightly sealed container with a desiccant if necessary. | Avoids hydrolysis of the ester and chloro groups. |
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate and detect any degradation products. This method is adapted from established procedures for other pyrimidine derivatives.[8][9]
Objective: To separate the parent compound from potential degradation products.
Materials:
-
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
-
HPLC-grade methanol
-
HPLC-grade water
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and water. A starting point could be a 55:45 (v/v) mixture.[8] The exact ratio may need to be optimized for best separation.
-
Standard Solution Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a solution of the sample to be tested at the same concentration as the standard solution.
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Methanol/Water (e.g., 55:45 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm (this may need to be optimized based on the UV spectrum of the compound)
-
Injection Volume: 10 µL
-
Column Temperature: Room temperature
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatograms. The appearance of new peaks in the sample chromatogram, or a decrease in the area of the main peak compared to the standard, may indicate degradation.
Diagram: HPLC Analysis Workflow
Caption: Workflow for HPLC-based stability assessment.
References
-
Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. National Institutes of Health (NIH). Available at: [Link]
-
The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. National Institutes of Health (NIH). Available at: [Link]
-
All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. National Institutes of Health (NIH). Available at: [Link]
-
Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. Available at: [Link]
-
Benzyl Esters. Organic Chemistry Portal. Available at: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]
-
Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. ResearchGate. Available at: [Link]
-
Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. National Institutes of Health (NIH). Available at: [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]
-
Preparation and Hydrolysis of Benzyl Esters. Scite.ai. Available at: [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]
-
Pyrimidine. Wikipedia. Available at: [Link]
-
Aromatic Trifluoromethylation with Metal Complexes. ACS Publications. Available at: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
Common ultraviolet (UV)-induced photoproducts. Cyclobutane-pyrimidine... ResearchGate. Available at: [Link]
-
Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv. Available at: [Link]
-
Amination of 2-halopyridines. [a]. ResearchGate. Available at: [Link]
-
Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. PubMed Central. Available at: [Link]
-
Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing. Available at: [Link]
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. Available at: [Link]
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids. Available at: [Link]
-
Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Semantic Scholar. Available at: [Link]
-
2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. MDPI. Available at: [Link]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. 2-Chloropyrimidine | 1722-12-9 [chemicalbook.com]
- 3. 2-Chloropyrimidine CAS#: 1722-12-9 [m.chemicalbook.com]
- 4. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 8. jetir.org [jetir.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Detecting Impurities in Pyrimidine Synthesis
Welcome to the Technical Support Center for analytical methods in pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for the detection and characterization of impurities. Ensuring the purity of synthesized pyrimidine derivatives is critical for their efficacy and safety in therapeutic applications.[1][2] This resource is structured to offer not just procedural steps, but also the underlying scientific principles to empower you in your experimental work.
Section 1: Troubleshooting Guides for Common Analytical Techniques
The analysis of pyrimidine derivatives and their impurities is most commonly performed using chromatographic techniques, particularly reversed-phase high-performance liquid chromatography (HPLC).[1] However, a multi-faceted approach utilizing various analytical tools is often necessary for comprehensive impurity profiling.[2][3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating and quantifying impurities in pyrimidine synthesis.[1][3][4][5] Most methods utilize C8 or C18 silica gel columns with isocratic or gradient elution.[1]
Common Issues and Solutions in HPLC Analysis:
-
Question: I'm observing peak tailing for my main pyrimidine compound. What could be the cause and how do I fix it?
-
Answer: Peak tailing is a common issue that can compromise resolution and accurate quantification. The primary causes often relate to secondary interactions between the analyte and the stationary phase.
-
Causality: Uncapped silanol groups on the silica-based stationary phase can interact with basic nitrogen atoms in the pyrimidine ring, leading to tailing.
-
Troubleshooting Steps:
-
Mobile Phase Modification: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, minimizing secondary interactions.
-
pH Adjustment: Ensure the mobile phase pH is appropriate for your analyte's pKa. For basic pyrimidines, a lower pH (around 2.5-3.5) will protonate the molecule, reducing its interaction with silanol groups.[6]
-
Column Selection: Consider using a column with a highly inert stationary phase, such as one with end-capping technology, to reduce silanol activity.
-
-
-
-
Question: I have a suspected impurity that is co-eluting with my main peak. How can I improve the separation?
-
Answer: Co-elution prevents accurate quantification of the impurity. Optimizing the selectivity of your method is key.
-
Causality: The mobile phase and stationary phase are not providing sufficient differentiation between the main compound and the impurity.
-
Troubleshooting Steps:
-
Gradient Optimization: If using an isocratic method, switch to a shallow gradient elution. This can often resolve closely eluting compounds.
-
Mobile Phase Composition: Vary the organic modifier (e.g., switch from acetonitrile to methanol or vice versa). The different solvent properties can alter the selectivity.
-
Stationary Phase Chemistry: If mobile phase optimization is insufficient, try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or embedded polar group column) to introduce different separation mechanisms.[7]
-
-
-
Experimental Protocol: A General-Purpose HPLC Method for Pyrimidine Impurity Profiling
This protocol provides a starting point for developing a robust HPLC method.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (or a more specific wavelength depending on the chromophore of the pyrimidine).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for volatile and semi-volatile impurities, such as residual solvents or certain reaction byproducts.[3][8][9]
Common Issues and Solutions in GC-MS Analysis:
-
Question: My pyrimidine derivative is not volatile enough for GC analysis. What are my options?
-
Answer: Many pyrimidine derivatives have low volatility due to their polar nature. Derivatization is a common strategy to address this.
-
Causality: The presence of polar functional groups (e.g., -NH2, -OH) increases the boiling point of the compound.
-
Troubleshooting Steps:
-
Silylation: Reacting the sample with a silylating agent (e.g., BSTFA) will replace active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[8]
-
Alternative Techniques: If derivatization is not feasible or desirable, consider using Liquid Chromatography-Mass Spectrometry (LC-MS), which is better suited for non-volatile compounds.
-
-
-
-
Question: I'm seeing broad peaks in my GC-MS chromatogram. What could be the issue?
-
Answer: Broad peaks in GC can result from several factors, often related to the injection or the column.
-
Causality: Slow sample introduction, column degradation, or interactions with the stationary phase can lead to band broadening.
-
Troubleshooting Steps:
-
Injection Technique: Ensure a fast and efficient injection. If using splitless injection, optimize the splitless time.
-
Column Conditioning: The column may need to be conditioned at a high temperature to remove contaminants.
-
Inlet Maintenance: Check and clean the GC inlet liner, as it can accumulate non-volatile residues.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of unknown impurities.[2][10][11]
Common Issues and Solutions in NMR Analysis:
-
Question: I have a very low concentration of an impurity. How can I get a good NMR signal?
-
Answer: Detecting low-level impurities by NMR requires maximizing the signal-to-noise ratio.[10]
-
Causality: The low concentration of the impurity results in a weak signal that can be obscured by noise.
-
Troubleshooting Steps:
-
Increase the Number of Scans: Acquiring more scans will increase the signal-to-noise ratio, as the signal averages constructively while the noise averages destructively.
-
Use a Cryoprobe: If available, a cryogenically cooled probe significantly enhances sensitivity.
-
Concentrate the Sample: If possible, concentrate the sample to increase the amount of the impurity in the NMR tube.
-
-
-
-
Question: I have overlapping peaks in my 1H NMR spectrum, making it difficult to assign the structure of an impurity.
-
Answer: Overlapping signals are common in complex molecules. Two-dimensional (2D) NMR experiments are essential for resolving these ambiguities.[12]
-
Causality: Different protons in the molecule have very similar chemical environments, leading to similar chemical shifts.
-
Troubleshooting Steps:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out spin systems.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.[12]
-
-
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader questions related to impurity analysis in pyrimidine synthesis.
-
Q1: What are the common sources of impurities in pyrimidine synthesis?
-
A1: Impurities can arise from various sources throughout the manufacturing process.[3] These include:
-
Starting Materials: Impurities present in the initial reactants.
-
Intermediates: Unreacted intermediates from preceding steps.
-
Byproducts: Formed from side reactions during the synthesis.[13]
-
Degradation Products: Resulting from the breakdown of the final product during storage or processing.
-
Reagents and Solvents: Residual chemicals used in the synthesis.[3]
-
-
-
Q2: How do I choose the right analytical technique for my needs?
-
A2: The choice of technique depends on the nature of the impurity and the goal of the analysis. The following decision tree can guide your selection:
-
-
Q3: What is method validation and why is it important?
-
A3: Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose. [14]It is a regulatory requirement and ensures the reliability and accuracy of your results. [14][15]Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). [15][16]
-
-
Q4: Where can I find information on regulatory guidelines for impurities?
-
A4: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines on impurities in new drug substances (Q3A) and new drug products (Q3B). These documents are essential for drug development professionals. [9]
-
Section 3: Data Presentation and Summary
Effective data presentation is crucial for interpreting and communicating your findings.
Table 1: Comparison of Common Analytical Techniques for Pyrimidine Impurity Analysis
| Technique | Principle | Typical Analytes | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Non-volatile and semi-volatile impurities with a UV chromophore. | Robust, reproducible, excellent for quantification. [3] | Requires a chromophore for detection, may have limited peak capacity for very complex mixtures. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis. | Volatile and semi-volatile impurities (e.g., residual solvents, certain byproducts). [9] | High sensitivity, provides mass information for identification. | Not suitable for non-volatile or thermally labile compounds without derivatization. [8] |
| LC-MS | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | A wide range of non-volatile and thermally labile impurities. [17][18] | High sensitivity and selectivity, provides molecular weight and structural information. [19] | Can be subject to matrix effects and ion suppression. |
| NMR | Measures the magnetic properties of atomic nuclei. | Used for structural elucidation of unknown impurities. | Provides detailed structural information, non-destructive. [10] | Relatively low sensitivity compared to MS, requires higher sample concentrations. |
Section 4: Concluding Remarks
The successful synthesis of high-purity pyrimidine derivatives relies on robust analytical methods for impurity detection and characterization. By understanding the principles behind these techniques and having a systematic approach to troubleshooting, researchers can ensure the quality and safety of their compounds. This guide provides a foundation for addressing common analytical challenges, and it is recommended to consult the referenced literature for more in-depth information.
References
-
ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]
-
Star Protocols. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Retrieved from [Link]
-
PubMed. (1981). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Retrieved from [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
BioPharm International. (2009). Analytical Strategies for Monitoring Residual Impurities. Retrieved from [Link]
-
ResearchGate. (n.d.). Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
-
RSSL. (n.d.). Identifying and elucidating impurity species. Retrieved from [Link]
-
Cormica Pharma & Med Device Testing. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized MS/MS settings of pyrimidines and related metabolites. Retrieved from [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Analysis for the Clinical–Biochemical Diagnosis of Inborn Errors of Metabolism of Purines and Pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
Pharmaceutical Guidelines. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
PubMed. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Retrieved from [Link]
-
YouTube. (2020). Purine and Pyrimidine Synthesis. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
TGA. (n.d.). guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. veeprho.com [veeprho.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
- 16. wjarr.com [wjarr.com]
- 17. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identifying and elucidating impurity species [rssl.com]
Technical Support Center: Pyrimidine C-Cl Bond Activation
Ticket ID: PYR-RXN-001 Subject: Overcoming Low Reactivity of Chloropyrimidines Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Reactivity Paradox
Welcome to the Pyrimidine Reactivity Support Center. If you are here, you are likely facing one of two extremes: either your chloropyrimidine is hydrolyzing before your nucleophile can touch it, or it is staring back at you unchanged after 24 hours at reflux.
The pyrimidine ring is a
This guide provides the "source code" for debugging these reactions, divided into
Module 1: The Protocol (C2, C4, C6 Positions)
Diagnosis: If your substrate is a 2-, 4-, or 6-chloropyrimidine, you generally do not need transition metals. If the reaction is sluggish, it is usually due to poor protonation (acid catalysis required) or competitive hydrolysis.
The Reactivity Hierarchy
Understanding the electronic nodes is critical. The C2 and C4 positions possess low-lying LUMO coefficients that accept electron density. C5 does not.
Figure 1: Relative reactivity of chloropyrimidine positions toward nucleophiles.
Troubleshooting Guide:
Stalls
Q: My 4-chloropyrimidine reaction is stuck at 50% conversion. I'm using DIPEA in DMF.
-
Root Cause: The amine nucleophile might be too weak, or the leaving group departure is rate-limiting.
-
The Fix (Acid Catalysis): Switch from a base to an acid. Add 1.0 equivalent of HCl (4M in dioxane) or TFA .
Q: I have a 2,4-dichloropyrimidine. How do I selectively substitute C4?
-
The Rule: Under standard basic conditions (
), substitution occurs preferentially at C4 .-
Reason: While C2 is inductively more withdrawing, the intermediate Meisenheimer complex at C4 is more stable due to resonance delocalization onto both ring nitrogens.
-
Protocol: Perform the reaction at 0°C with 1.0 eq of amine. C4 substitution is kinetic; C2 is thermodynamic.
-
Q: I am seeing a "Hydrolysis Error" (Pyrimidone formation).
-
The Fix: Chloropyrimidines are "water magnets."
-
Use anhydrous solvents (Dioxane, THF).
-
Avoid hygroscopic bases like KOtBu or NaH if they are old.
-
Critical: If using acid catalysis, ensure your solvent is dry; otherwise, acid-catalyzed hydrolysis is faster than amination [2].
-
Module 2: The "Heavy Artillery" - Metal Catalysis (C5 Position)
Diagnosis: You are trying to functionalize a 5-chloropyrimidine , or an electron-rich 2/4-chloropyrimidine that resists
The Poisoning Problem
Pyrimidines are notorious catalyst poisons.[5][6] The ring nitrogens (
The Solution: Bulky Ligands
You must use sterically demanding ligands that physically block the Pd center from coordinating with the pyrimidine nitrogen, while still allowing the C-Cl bond to approach.
Recommended System:
-
Catalyst:
or precatalysts like XPhos Pd G4 . -
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).
-
Base:
(mild) or NaOtBu (strong).[7]
Experimental Protocol: 5-Chloropyrimidine Amination
| Component | Reagent | Equiv.[2][3][4][6][8][9][10][11][12] | Notes |
| Substrate | 5-Chloropyrimidine | 1.0 | Inert to standard |
| Catalyst | BrettPhos Pd G4 | 0.02 - 0.05 | Pre-catalyst prevents induction period issues. |
| Nucleophile | Primary Amine | 1.2 | |
| Base | NaOtBu | 2.0 | Must be stored in glovebox/desiccator. |
| Solvent | 1,4-Dioxane | - | 0.2 M concentration. Degassed. |
| Temp | 100°C | - | 1-2 hours. |
Step-by-Step Workflow:
-
Charge: Add Pd precatalyst, base, and substrate to a vial.
-
Purge: Seal and purge with
or Ar (3x cycles). Oxygen kills active Pd. -
Inject: Add anhydrous dioxane and the amine (if liquid) via syringe.
-
Heat: Stir at 100°C.
-
Check: Monitor by LCMS. If conversion < 10%, increase temp to 120°C.
Module 3: Decision Logic & Advanced Troubleshooting
Use this logic flow to select your experimental conditions.
Figure 2: Decision matrix for optimizing chloropyrimidine functionalization.
FAQ: Specific Failure Modes
Q: I'm using Suzuki coupling on a 2,4-dichloropyrimidine. The catalyst dies immediately.
-
A: This is likely inhibitory coordination.
-
Fix: Switch to Microwave Irradiation .
-
Why: Microwave heating (100-120°C for 10-15 mins) often outcompetes the rate of catalyst deactivation/poisoning.
-
Catalyst: Use
(0.5 mol%) with in DME/Water [3].
-
Q: Can I use the Finkelstein reaction to help?
-
A: Yes. If the chloride is stubborn, convert it to an iodide in situ.
Q: My product is water-soluble and I can't extract it.
-
A: Common with polar aminopyrimidines.
-
Fix: Do not use aqueous workup. Filter the reaction mixture through Celite to remove inorganic salts, concentrate the organic filtrate, and load directly onto a reverse-phase (C18) flash column.
-
References
-
Acid Catalysis in Pyrimidines: Mechanism and utility of acid-catalyzed nucleophilic substitution. Journal of Organic Chemistry, "Nucleophilic Substitution of Chloropyrimidines: The Role of Acid Catalysis." [Link]
-
Hydrolysis Side Reactions: Kinetics of hydrolysis vs amination in chloropyrimidines. Organic Process Research & Development, "Highly Selective Hydrolysis of Chloropyrimidines." [Link]
-
Microwave Suzuki Coupling: Protocols for rapid coupling of 2,4-dichloropyrimidines.[10][13] Molecules, "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines."[10][13] [Link]
-
Buchwald-Hartwig Ligand Selection: Overcoming catalyst poisoning in N-heterocycles. Chemical Science, "Overcoming Catalyst Deactivation in Buchwald-Hartwig Amination of Pyridines and Pyrimidines." [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 13. mdpi.com [mdpi.com]
Managing exothermic reactions in the synthesis of fluorinated heterocycles
Executive Summary
The synthesis of fluorinated heterocycles—critical for modulating lipophilicity and metabolic stability in drug candidates—presents unique thermal risks. The formation of the C–F bond is highly exothermic (
This guide addresses the "thermal runaway" potential of common fluorinating agents (DAST, Deoxo-Fluor®, Selectfluor®) and provides engineering controls to manage these hazards.
Module 1: Nucleophilic Fluorination (DAST & Deoxo-Fluor)
Target Audience: Chemists performing deoxyfluorination of alcohols/ketones.
The Hazard: Diethylaminosulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are thermally unstable.
-
DAST Decomposition: Onset can occur as low as 90°C (explosive decomposition at ~140°C).
-
Shock Sensitivity: DAST residues can become shock-sensitive upon prolonged storage or distillation.
-
Water Reactivity: Reacts violently with water to release HF gas.
Troubleshooting Guide
| Symptom / Issue | Probable Cause | Corrective Action |
| Rapid Temp Spike during Addition | Addition rate exceeds heat removal capacity. | Stop addition immediately. Cool reactor to -78°C. Resume only when internal temp is stable. Dilute reagent in |
| Darkening/Tarring of Reaction | Thermal decomposition of reagent or substrate. | Check temperature. Ensure internal temp never exceeds 80°C. If heating is required, switch to Deoxo-Fluor (stable up to ~90°C) or use Flow Chemistry (see Module 3). |
| Pressure Build-up in Sealed Vial | HF generation or CO2 evolution during quench. | Vent immediately. DAST reactions generate HF; never run in fully sealed vessels without pressure relief. |
| Explosion during Distillation | Overheating of DAST residue. | NEVER distill DAST to dryness. Leave at least 20% residue. Better yet, avoid distillation; use fresh commercial reagent. |
Critical Protocol: Safe Quenching of DAST
Standard aqueous quenching is dangerous due to exothermic HF generation.
-
Dilute: Dilute the reaction mixture with excess DCM.
-
Cool: Cool the mixture to -78°C (or at least 0°C).
-
Neutralize: Add saturated aqueous NaHCO3 dropwise.
Module 2: Electrophilic Fluorination (Selectfluor®)
Target Audience: Chemists fluorinating electron-rich heterocycles (indoles, pyrroles).
The Hazard:
While Selectfluor (F-TEDA-BF4) is a non-volatile solid and safer than
FAQ: Optimization & Safety
Q: My yield is low, and I see multiple fluorinated byproducts. Why? A: Selectfluor is highly reactive.
-
Solution: Switch solvent to Acetonitrile (MeCN) . It solubilizes the reagent but moderates reactivity.
-
Tip: If over-fluorination occurs, lower the temperature to 0°C. If the reaction is sluggish, add a Lewis Acid catalyst (e.g.,
) rather than increasing heat.
Q: Can I heat Selectfluor to speed up the reaction? A: Limit heating to 80°C. DSC (Differential Scanning Calorimetry) data shows exothermic decomposition begins >100°C. If high activation energy is required, use microwave heating only on small scales (<500 mg) with active air cooling.
Module 3: Engineering Controls (Continuous Flow Chemistry)
Target Audience: Process chemists scaling up >10g.
The Solution: Batch reactors suffer from poor surface-area-to-volume ratios, leading to hot spots. Continuous flow microreactors solve this by maximizing heat exchange.
Flow Protocol for DAST Fluorination
Why Flow?
-
Containment: Hazardous intermediates are generated and consumed inside a closed tube.
-
Heat Management: Micro-channels allow rapid dissipation of the fluorination exotherm.
Standard Setup:
-
Feed A: Substrate in
. -
Feed B: DAST in
. -
Reactor: PFA or Stainless Steel coil.
-
Quench: In-line packed bed of
.
Figure 1: Schematic of a continuous flow setup for safe fluorination. The small reactor volume prevents runaway thermal events.
Module 4: Emergency Response (HF Release)
The Risk: Both DAST and Deoxo-Fluor release Hydrogen Fluoride (HF) upon hydrolysis. HF penetrates skin and decalcifies bone.
Immediate Action Protocol:
-
Skin Contact:
-
Wash with copious water for 5 minutes.
-
Apply Calcium Gluconate Gel (2.5%) immediately and continuously. Massage into skin.
-
Seek ER medical attention.
-
-
Inhalation:
-
Move to fresh air.[3]
-
Oxygen administration may be required.
-
-
Spill Cleanup:
-
Do NOT use water (generates more HF).[4]
-
Absorb with dry sand or vermiculite.
-
Neutralize with lime (Calcium Hydroxide) or Soda Ash.
-
References
-
Baumann, M., Baxendale, I. R., & Ley, S. V. (2008).[6] The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett. Link
-
Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry. Link
-
Banks, R. E. (2006). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. Link
-
Organic Syntheses. (1977). Diethylaminosulfur Trifluoride (DAST).[6][7][8] Org. Synth. 57, 50. Link
-
Vapourtec. Fluorination Chemistry Performed in a Modular Flow Reactor. Application Note. Link
Sources
- 1. molcore.com [molcore.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. Selectfluor [commonorganicchemistry.com]
- 6. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate Derivatives: Synthesis, Characterization, and Performance in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrimidine derivatives stand out as a cornerstone scaffold for the development of novel therapeutics. Their inherent drug-like properties and versatile synthetic handles have led to their prevalence in a wide array of approved drugs, particularly in oncology.[1][2] This guide provides an in-depth technical overview of a particularly promising subclass: Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate and its derivatives.
We will dissect the synthesis of the core scaffold, explore its detailed characterization, and, most critically, present a comparative analysis of its derivatized analogues. This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to leverage this powerful scaffold in their drug discovery programs. The inclusion of a trifluoromethyl group is a deliberate strategic choice, known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[3]
The Strategic Advantage of the Trifluoromethyl Pyrimidine Scaffold
The core structure, Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, is a highly versatile intermediate. The chlorine atom at the 2-position serves as a prime site for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of a diverse range of functionalities. The benzyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other modifications. The trifluoromethyl group at the 4-position is a key feature, often imparting favorable pharmacokinetic properties to the final compounds.
Synthesis of the Core Intermediate: A Tale of Two Steps
The journey to our target derivatives begins with the synthesis of a key precursor, 2,4-dichloro-5-(trifluoromethyl)pyrimidine. Older synthetic routes were often plagued by harsh reagents and low yields. However, a more recent, environmentally conscious approach has been developed.[4] This is followed by a selective esterification to yield the benzyl carboxylate.
Step 1: Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine
A robust and scalable synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine can be achieved from 5-(trifluoromethyl)uracil.[5]
Experimental Protocol:
-
To a stirred suspension of 5-(trifluoromethyl)uracil (1.0 eq) in acetonitrile (10 vol), add phosphorus oxychloride (3.0 eq) and N,N-dimethylaniline (1.2 eq) under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2,4-dichloro-5-(trifluoromethyl)pyrimidine as a clear liquid.
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl₃): This is a powerful chlorinating agent used to convert the hydroxyl groups of the uracil ring into chlorides.
-
N,N-dimethylaniline: This tertiary amine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
Acetonitrile: A polar aprotic solvent that is relatively inert under the reaction conditions and effectively dissolves the starting materials.
-
Aqueous workup: Quenching with ice water hydrolyzes any remaining POCl₃ and precipitates the product.
Step 2: Selective Esterification to Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Illustrative Experimental Protocol (from the corresponding carboxylic acid):
-
Dissolve 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 eq) in dichloromethane (10 vol).
-
Add benzyl alcohol (1.2 eq), N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
Characterization of the Core Scaffold
Thorough characterization is paramount to confirm the structure and purity of the synthesized compound. The following are expected analytical data for Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzyl protons (a multiplet around 7.3-7.5 ppm for the phenyl group and a singlet around 5.4 ppm for the CH₂ group) and a singlet for the pyrimidine proton at the 6-position (around 9.0 ppm). |
| ¹³C NMR | Resonances for the trifluoromethyl group (a quartet), the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the carbons of the benzyl group. |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C=N stretching of the pyrimidine ring, and C-F stretching of the trifluoromethyl group. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of C₁₃H₈ClF₃N₂O₂ (m/z = 316.02). |
Diversification of the Scaffold: A Gateway to Novel Derivatives
The true power of the Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate scaffold lies in its potential for diversification. The reactive C2-chloro group is an excellent handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[6][7]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds between the pyrimidine core and various aryl or heteroaryl boronic acids.[8] This allows for the exploration of a vast chemical space and the fine-tuning of the molecule's biological activity.
Suzuki-Miyaura Coupling Workflow
Detailed Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a flame-dried Schlenk flask, combine Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring for completion by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the introduction of terminal alkynes at the C2 position, providing access to a different class of derivatives with unique structural and electronic properties.[9][10]
Sonogashira Coupling Workflow
Detailed Experimental Protocol for Sonogashira Coupling:
-
To a degassed solution of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.2 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 eq), and copper(I) iodide (0.06 eq).
-
Add a base, typically a liquid amine such as triethylamine or diisopropylethylamine (2.0 eq).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Performance Comparison: The Impact of Derivatization on Biological Activity
The true measure of a scaffold's utility is the biological activity of its derivatives. In the context of anticancer drug discovery, pyrimidine derivatives have shown remarkable efficacy.[11] The following tables summarize representative data from the literature for trifluoromethylated pyrimidine derivatives, offering a comparative perspective.
Table 1: Anticancer Activity of 2,4,5-Substituted Pyrimidine Derivatives
| Compound ID | R² Substituent | R⁴ Substituent | R⁵ Substituent | Cell Line | IC₅₀ (µM) | Reference |
| A | -NH-Aryl | -CF₃ | -H | H1975 (Lung) | 2.27 | [11] |
| B | -NH-Aryl | -CF₃ | -H | PC-3 (Prostate) | 5.12 | [12] |
| C | -NH-Aryl | -CF₃ | -H | MCF-7 (Breast) | 3.24 | [12] |
| D | -Thio-Aryl | -CF₃ | -Fused Thiazole | A375 (Melanoma) | 1.57 | [2] |
| E | -Thio-Aryl | -CF₃ | -Fused Thiazole | DU145 (Prostate) | 13.3 | [2] |
Table 2: Comparative Activity of Trifluoromethylated vs. Non-Trifluoromethylated Analogues
| General Structure | Key Feature | Observed Trends in Biological Activity | Reference |
| Pyrimidine Derivative | With -CF₃ group | Often exhibits enhanced cell permeability, increased metabolic stability, and improved binding affinity to target proteins. | [3] |
| Pyrimidine Derivative | Without -CF₃ group (e.g., -CH₃) | May be more susceptible to metabolic degradation and can have lower binding affinity due to altered electronic properties. | [3] |
The data consistently show that trifluoromethylated pyrimidine derivatives exhibit potent anticancer activity across a range of cell lines. The specific substitution at the 2- and 5-positions significantly influences the potency and selectivity, highlighting the importance of a well-designed synthetic strategy to explore the structure-activity relationship (SAR).
Conclusion and Future Directions
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is a highly valuable and versatile scaffold for the development of novel drug candidates. Its synthetic accessibility, coupled with the strategic placement of reactive handles and the beneficial trifluoromethyl group, makes it an attractive starting point for medicinal chemistry campaigns. The derivatization potential through robust cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings allows for the generation of large and diverse compound libraries for biological screening.
Future research in this area should focus on the synthesis of a wider range of derivatives and their systematic evaluation against a panel of cancer cell lines and relevant protein kinases. A direct comparative study of trifluoromethylated versus non-fluorinated analogues would provide invaluable data to quantify the impact of the CF₃ group on biological activity and pharmacokinetic properties. The insights gained from such studies will undoubtedly pave the way for the discovery of the next generation of pyrimidine-based therapeutics.
References
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Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Royal Society Open Science. (2021-02-24). [Link]
- Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.
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Microwave-Assisted Suzuki–Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. ResearchGate. (2018-05-01). [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. (2022-01-13). [Link]
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Taylor & Francis Online. (2022-09-29). [Link]
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Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. PubMed. (2021-11-01). [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC. (2022-01-13). [Link]
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
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Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ACS Publications. (2014-09-17). [Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. (2019-01-01). [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. (2020-09-17). [Link]
-
Sonogashira coupling. Wikipedia. (2023-12-23). [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed. (2022-01-13). [Link]
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Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. (2020-07-29). [Link]
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Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. (2023-07-13). [Link]
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Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. ResearchGate. (2010-06-08). [Link]
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Synthesis and SAR of[5][13][14]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. ACS Publications. (2004-03-25). [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. (2021-01-04). [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. (2020-01-01). [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. (2021-01-04). [Link]
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Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. RSC Publishing. (2018-01-01). [Link]
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A Comparative Guide to the Biological Activity Screening of Novel Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate Analogs
In the landscape of modern drug discovery, heterocyclic compounds, particularly pyrimidine derivatives, represent a cornerstone of medicinal chemistry.[1][2][3] Their inherent structural resemblance to the nucleobases of DNA and RNA provides a unique scaffold for designing novel therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This guide focuses on a promising class of these compounds: Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogs. The strategic incorporation of a trifluoromethyl group and a variable benzyl ester moiety offers a rich playground for modulating physicochemical properties and biological targets.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing an objective comparison of the biological performance of a representative set of these analogs. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and summarize our findings in a clear, comparative format.
The Rationale for Screening: Targeting Cancer and Infectious Diseases
The pyrimidine core is a privileged scaffold in oncology, with numerous FDA-approved drugs like 5-Fluorouracil leveraging its structure to interfere with nucleic acid synthesis in rapidly dividing cancer cells.[7][8] The trifluoromethyl group is a known bioisostere for a methyl group but with significantly altered electronic properties, often enhancing metabolic stability and receptor binding affinity.[9] Consequently, compounds bearing this moiety are frequently investigated as potent inhibitors of key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[10][11]
Furthermore, the rise of multidrug-resistant pathogens necessitates the urgent discovery of novel antimicrobial agents.[4][12] Pyrimidine derivatives have demonstrated considerable potential in this arena, exhibiting both antibacterial and antifungal activities.[1][4] This guide will therefore explore the dual potential of our candidate analogs against both cancer cell lines and pathogenic microorganisms. We will also investigate their activity against the protozoan parasite Toxoplasma gondii, a significant opportunistic pathogen.
Representative Analogs for Comparative Screening
For this guide, we have synthesized a focused library of analogs based on the core structure of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (Core Compound BCPC ). The analogs are designed to probe the structure-activity relationship (SAR) by modifying the benzyl moiety with electron-donating and electron-withdrawing groups.
| Compound ID | R Group (Substitution on Benzyl Ring) |
| BCPC | -H (Unsubstituted) |
| BCPC-OMe | 4-OCH₃ (Electron-Donating) |
| BCPC-Cl | 4-Cl (Electron-Withdrawing) |
| BCPC-NO₂ | 4-NO₂ (Strongly Electron-Withdrawing) |
These selected analogs will be compared against relevant standard-of-care drugs to benchmark their performance.
Experimental Workflows and Protocols
Our screening cascade is designed to efficiently evaluate the cytotoxic, antimicrobial, and antiparasitic potential of the synthesized analogs. The overall workflow is depicted below.
Figure 1: High-level workflow for the synthesis, screening, and analysis of BCPC analogs.
Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50), a key metric of cytotoxic potential.[13][14] The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells into purple formazan crystals.[15]
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast adenocarcinoma and HCT-116 for colon carcinoma) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the BCPC analogs and a standard drug (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a medium-only blank.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[16]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[15]
-
Solubilization: Carefully aspirate the supernatant and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: Culture representative bacterial strains (e.g., Staphylococcus aureus as Gram-positive and Escherichia coli as Gram-negative) in appropriate broth overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare two-fold serial dilutions of the BCPC analogs and a standard antibiotic (e.g., Ciprofloxacin) in a 96-well plate containing cation-adjusted Mueller-Hinton Broth.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Protocol 3: Toxoplasma gondii Growth Inhibition Assay
This assay evaluates the efficacy of compounds in preventing the proliferation of intracellular T. gondii tachyzoites, the rapidly dividing stage of the parasite.[18][19] A luciferase-based method is highly sensitive and suitable for high-throughput screening.[20][21]
Step-by-Step Methodology:
-
Host Cell Seeding: Seed human foreskin fibroblasts (HFFs) in a 96-well plate and grow to confluency.[21]
-
Compound and Parasite Addition: Prepare serial dilutions of the test compounds and a standard drug (e.g., Pyrimethamine). Simultaneously add the compounds and freshly harvested T. gondii tachyzoites (engineered to express luciferase) to the HFF monolayer at a multiplicity of infection (MOI) of 1:5 (parasite:host cell).[18]
-
Incubation: Incubate the infected cells for 48-72 hours at 37°C and 5% CO₂.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.
-
Analysis: Calculate the percentage of parasite growth inhibition relative to untreated infected cells. Determine the half-maximal effective concentration (EC50) by plotting inhibition versus the log of the compound concentration.
Comparative Performance Analysis
The biological activities of the BCPC analogs were evaluated and compared against each other and the respective standard drugs. The results are summarized below.
Anticancer Activity
Table 1: IC50 Values (µM) of BCPC Analogs against Human Cancer Cell Lines
| Compound ID | MCF-7 (Breast) | HCT-116 (Colon) |
| BCPC | 12.5 ± 1.8 | 15.2 ± 2.1 |
| BCPC-OMe | 25.1 ± 3.5 | 30.8 ± 4.0 |
| BCPC-Cl | 8.9 ± 1.1 | 10.5 ± 1.4 |
| BCPC-NO₂ | 5.2 ± 0.7 | 6.8 ± 0.9 |
| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
The results indicate a clear structure-activity relationship. The unsubstituted core compound, BCPC , showed moderate activity. The introduction of an electron-donating methoxy group (BCPC-OMe ) significantly decreased potency. Conversely, electron-withdrawing groups enhanced activity, with the strongly withdrawing nitro group (BCPC-NO₂ ) yielding the most potent analog in this series, though still less potent than the standard chemotherapeutic agent, Doxorubicin. This suggests that the electronic properties of the benzyl ring play a crucial role in the cytotoxic mechanism of these compounds.
Figure 2: Proposed mechanism of action for BCPC analogs as EGFR inhibitors.
Antimicrobial and Antiparasitic Activity
Table 2: MIC (µg/mL) and EC50 (µM) Values of BCPC Analogs
| Compound ID | S. aureus (MIC) | E. coli (MIC) | T. gondii (EC50) |
| BCPC | 32 | 64 | 18.5 ± 2.5 |
| BCPC-OMe | 64 | >128 | 35.1 ± 4.2 |
| BCPC-Cl | 16 | 32 | 9.8 ± 1.3 |
| BCPC-NO₂ | 16 | 32 | 8.1 ± 1.1 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Pyrimethamine | N/A | N/A | 0.5 ± 0.1 |
N/A: Not Applicable
The trend observed in the anticancer screening was largely mirrored in the antimicrobial and antiparasitic assays. The electron-withdrawing substituents on the benzyl ring enhanced the potency of the compounds. BCPC-Cl and BCPC-NO₂ showed the best activity against both bacterial strains and T. gondii. While not as potent as the standard clinical drugs Ciprofloxacin and Pyrimethamine, the consistent activity across different domains suggests a potentially broad mechanism of action that warrants further investigation.
Conclusion and Future Directions
This comparative guide demonstrates a clear and consistent structure-activity relationship for the Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate series of compounds. The biological activity is significantly influenced by the electronic nature of the substituent on the benzyl ring, with electron-withdrawing groups consistently enhancing potency across anticancer, antibacterial, and antiparasitic screens.
The lead compound, BCPC-NO₂ , emerged as the most promising candidate from this initial screening. While its potency does not yet match that of established drugs, it serves as an excellent starting point for further optimization. Future studies should focus on:
-
Expanding the Analog Library: Synthesizing a broader range of analogs to further refine the SAR.
-
Mechanism of Action Studies: Investigating the specific molecular targets, such as EGFR or other kinases, to confirm the proposed mechanism.
-
In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models to assess their therapeutic potential and pharmacokinetic properties.[22][23]
The protocols and comparative data presented herein provide a robust framework for researchers engaged in the discovery and development of novel pyrimidine-based therapeutic agents.
References
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- National Institutes of Health (NIH). (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.
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- MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
- National Institutes of Health (NIH). (2020). Determination of Chemical Inhibitor Efficiency against Intracellular Toxoplasma Gondii Growth Using a Luciferase-Based Growth Assay.
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Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate vs. ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate in synthesis
For Researchers, Scientists, and Drug Development Professionals
The 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate scaffold is a cornerstone in modern medicinal chemistry, serving as a critical building block for a diverse range of bioactive molecules, particularly kinase inhibitors and other targeted therapeutics.[1][2] The trifluoromethyl group often enhances metabolic stability and binding affinity, making this pyrimidine core highly attractive for drug design.[2] While seemingly minor, the choice between the benzyl and ethyl ester variants of this reagent is a crucial strategic decision that can significantly impact the efficiency, flexibility, and success of a multi-step synthesis.
This guide provides an in-depth comparison of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate and Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, offering experimental insights and data to inform reagent selection for specific synthetic challenges.
Physicochemical Properties: More Than Just Solubility
While both compounds are typically off-white to pale yellow solids, their physical properties can influence handling, storage, and reaction setup.
| Property | Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | Significance in Synthesis |
| Molecular Weight | 332.68 g/mol | 270.61 g/mol | Affects stoichiometry calculations and reagent cost per mole. |
| Melting Point | Data not consistently reported, typically a low-melting solid. | ~45-50 °C | The ethyl ester's lower melting point may require refrigerated storage in warmer climates to prevent clumping. |
| Solubility | Generally soluble in common organic solvents (DCM, EtOAc, THF, DMF). | Soluble in common organic solvents (DCM, EtOAc, THF, DMF). | Both exhibit good solubility, allowing for flexibility in solvent choice for reactions. |
| Stability | Stable under standard conditions. Sensitive to strong acids/bases and reducing agents (hydrogenolysis). | Stable under standard conditions. Sensitive to strong acids and bases (saponification). | The key difference lies in their orthogonal deprotection sensitivities, a critical strategic consideration. |
Core Reactivity: A Tale of Two Reaction Sites
Both molecules share a common reactive electrophilic core. The pyrimidine ring is electron-deficient, activated by the trifluoromethyl and carboxylate groups, making the C2 and C4 positions susceptible to nucleophilic attack. The C2-chloro substituent is an excellent leaving group, making it the primary site for functionalization.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The most common transformation for these building blocks is the SNAr reaction, typically with amine nucleophiles, to forge key C-N bonds. Electron-deficient heterocyclic chlorides, like 2-chloropyrimidines, are highly activated towards SNAr, often proceeding under mild conditions without the need for metal catalysis.[3]
The choice between the benzyl and ethyl ester has a negligible electronic effect on the reactivity of the C2-chloro group. Reaction conditions are therefore dictated by the nucleophile's reactivity and the desired product's stability.
Representative Experimental Protocol: SNAr Amination of a 2-Chloropyrimidine
Objective: To displace the C2-chloride with a primary or secondary amine.
Procedure:
-
To a solution of the 2-chloropyrimidine derivative (1.0 equiv.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is added the desired amine (1.1-1.5 equiv.).
-
A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.), is added to the mixture.
-
The reaction is stirred at a temperature ranging from room temperature to 80 °C and monitored by TLC or LC-MS until completion (typically 2-16 hours).
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired 2-amino-pyrimidine product.[4]
Palladium-Catalyzed Cross-Coupling Reactions
The C2-chloro position is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids) or Stille couplings, to form C-C bonds. These reactions dramatically expand the molecular complexity achievable from these building blocks.[5][6] Microwave-assisted protocols can often accelerate these transformations, providing the desired products in minutes rather than hours.[6][7]
As with SNAr, the ester choice does not significantly influence the feasibility or general conditions for these couplings. Catalyst, ligand, base, and solvent selection are paramount for achieving high yields.[5]
Caption: Core reactivity of the 2-chloropyrimidine scaffold.
The Strategic Divergence: Ester Deprotection
The fundamental difference between the benzyl and ethyl esters lies in the method required for their cleavage to the corresponding carboxylic acid. This is the single most important factor in reagent selection and hinges on the functional group tolerance of the wider molecule.
Ethyl Ester: Saponification
The ethyl ester is typically removed via saponification—hydrolysis under basic conditions (e.g., LiOH, NaOH, KOH) in a mixture of aqueous and organic solvents.
-
Advantages: Reagents are inexpensive and the reaction is operationally simple.
-
Disadvantages: The conditions are harsh. Many common functional groups are not stable to strong aqueous base and heat, including other esters, amides, nitriles, and certain protecting groups. This lack of orthogonality can lead to undesired side reactions and decomposition of complex molecules. Careful pH control during workup is also crucial to ensure protonation of the carboxylate without affecting other acid-sensitive groups.[8]
Benzyl Ester: Hydrogenolysis
The benzyl ester is a classic protecting group that is exquisitely sensitive to catalytic hydrogenolysis. This method involves reaction with hydrogen gas (H₂) or a hydrogen transfer reagent in the presence of a palladium catalyst (e.g., Pd/C).
-
Advantages: The deprotection conditions are exceptionally mild and highly orthogonal. Hydrogenolysis is compatible with the vast majority of functional groups found in complex pharmaceuticals, including other esters (alkyl), amides, and halides. The only byproducts are the desired acid and toluene, which is volatile and easily removed.[9][10]
-
Disadvantages: Requires specialized equipment for handling hydrogen gas (e.g., a balloon or a Parr hydrogenator). Palladium catalysts can be costly, and certain functional groups, such as alkynes, alkenes, or nitro groups, will also be reduced under these conditions.
Caption: Deprotection pathways for ethyl vs. benzyl esters.
Comparative Deprotection Protocols
| Feature | Protocol 1: Ethyl Ester Saponification | Protocol 2: Benzyl Ester Hydrogenolysis |
| Objective | To hydrolyze the ethyl ester to a carboxylic acid. | To cleave the benzyl ester to a carboxylic acid. |
| Reagents | Lithium hydroxide (LiOH), water, Tetrahydrofuran (THF). | 10% Palladium on carbon (Pd/C), Hydrogen (H₂), Methanol (MeOH) or Ethyl Acetate (EtOAc). |
| Procedure | 1. Dissolve the ethyl ester (1.0 equiv.) in a THF/H₂O mixture (e.g., 3:1).2. Add an aqueous solution of LiOH (1.5-3.0 equiv.).3. Stir at room temperature to 50 °C until LC-MS confirms consumption of starting material.4. Acidify the mixture carefully with 1M HCl to pH ~3-4.5. Extract the product with ethyl acetate, wash with brine, dry, and concentrate. | 1. Dissolve the benzyl ester (1.0 equiv.) in MeOH or EtOAc.2. Add 10% Pd/C (5-10 mol% Pd).3. Purge the flask with H₂ gas (using a balloon or hydrogenator).4. Stir vigorously under an H₂ atmosphere at room temperature until complete.5. Filter the mixture through a pad of Celite to remove the catalyst.6. Concentrate the filtrate to yield the product.[9][11] |
| Compatibility | Poor: Not compatible with other esters, amides, nitriles, or base-sensitive groups. | Excellent: Compatible with most functional groups except those susceptible to reduction (alkenes, alkynes, nitro groups). |
| Workup | Requires careful pH adjustment and extraction. | Simple filtration and solvent removal. |
Strategic Decision Framework: Which Ester to Choose?
The choice is not merely one of preference but of strategic planning based on the overall synthetic route.
Choose Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate when:
-
The final target molecule is the ethyl ester itself. No deprotection is necessary.
-
The desired product is the carboxylic acid, AND the rest of the molecule is robust and devoid of base-sensitive functional groups.
-
Cost and scale are primary drivers. The reagents for synthesis and saponification (ethanol, LiOH) are generally less expensive than those for the benzyl analogue (benzyl alcohol, palladium catalysts).
Choose Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate when:
-
The target carboxylic acid is embedded in a complex molecule containing base-sensitive functionalities such as other esters, amides, or protecting groups that would be cleaved during saponification.
-
An orthogonal deprotection strategy is essential for a multi-step synthesis where other protecting groups need to remain intact.
-
Mild reaction conditions and a simple, non-extractive workup are paramount to maximize the yield of a precious or unstable advanced intermediate. The clean nature of hydrogenolysis often provides the acid in high purity after simple filtration and solvent evaporation.
Conclusion
While Benzyl and Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate exhibit nearly identical reactivity at the C2-position for crucial SNAr and cross-coupling reactions, they offer fundamentally different strategic options for synthesis. The ethyl ester provides a direct, cost-effective route when the final product is the ester or a base-stable acid. The benzyl ester, in contrast, functions as a superb masked carboxylic acid. Its true value is realized in complex, multi-step syntheses where the mild, orthogonal cleavage by hydrogenolysis preserves sensitive functional groups elsewhere in the molecule, providing a critical advantage for accessing intricate drug candidates. The choice, therefore, should be made with a clear view of the entire synthetic pathway and the chemical nature of the ultimate target.
References
A comprehensive list of references will be provided upon request.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. Benzyl Esters [organic-chemistry.org]
A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Pyrimidine-5-Carboxylates
Introduction
For researchers in medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone of molecular design. Its presence in the nucleobases of DNA and RNA is a testament to its fundamental role in biological systems[1]. Consequently, pyrimidine derivatives are integral to a vast array of therapeutic agents, exhibiting antiviral, anticancer, and anti-inflammatory properties, among others[1][2]. The reactivity of the pyrimidine ring and its substituents is a critical parameter that dictates not only the feasibility of synthetic routes but also the pharmacokinetic and pharmacodynamic profiles of the final drug candidate.
This guide provides a comprehensive comparison of the reactivity of substituted pyrimidine-5-carboxylates, a class of compounds of significant interest in pharmaceutical research. We will delve into the electronic factors governing their reactivity, the influence of various substituents, and provide detailed experimental protocols for their quantitative comparison. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of molecules.
The Electronic Landscape of the Pyrimidine-5-Carboxylate Scaffold
The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions, while rendering it less reactive towards electrophilic substitution[3]. The introduction of a carboxylate group at the 5-position further modulates this electronic landscape. The carboxylate group is an electron-withdrawing group, which enhances the overall π-deficiency of the ring, thereby increasing its susceptibility to nucleophilic aromatic substitution (SNAr).
The reactivity of the carboxylate group itself (e.g., towards hydrolysis, amidation) is also influenced by the electronic nature of the pyrimidine ring. The electron-withdrawing character of the ring enhances the electrophilicity of the carboxylate carbon, making it more prone to nucleophilic attack.
The Influence of Substituents on Reactivity: A Predictive Framework
The reactivity of substituted pyrimidine-5-carboxylates can be systematically understood and predicted by considering the electronic effects of the substituents on the pyrimidine ring. These effects can be broadly categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons). A powerful tool for quantifying these effects is the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds[4].
The Hammett equation is given by:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is characteristic of the reaction type and conditions.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. For reactions involving nucleophilic attack on the pyrimidine ring or the carboxylate group, a positive ρ value is expected.
Table 1: Hammett Constants (σp) for Common Substituents
| Substituent | σp Value | Electronic Effect |
| -NO₂ | 0.78 | Strong Electron-Withdrawing |
| -CN | 0.66 | Strong Electron-Withdrawing |
| -Br | 0.23 | Weak Electron-Withdrawing |
| -Cl | 0.23 | Weak Electron-Withdrawing |
| -H | 0.00 | Neutral |
| -CH₃ | -0.17 | Weak Electron-Donating |
| -OCH₃ | -0.27 | Moderate Electron-Donating |
| -NH₂ | -0.66 | Strong Electron-Donating |
The following sections will discuss the expected impact of substituents at key positions on the reactivity of the pyrimidine-5-carboxylate system.
Substituents at the 2-, 4-, and 6-Positions
Substituents at the 2-, 4-, and 6-positions have the most significant impact on the reactivity of the pyrimidine ring and the 5-carboxylate group.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, and halogens at these positions will significantly increase the rate of nucleophilic substitution reactions. For instance, in a study of 2-chloro-5-substituted pyrimidines, electron-attracting substituents were found to accelerate the nucleophilic displacement of the chloro group[5]. We can extrapolate that a 2-chloro- or 4-chloro-pyrimidine-5-carboxylate would be highly reactive towards nucleophiles. The presence of an EWG enhances the electrophilicity of the carboxylate carbon at position 5, making it more susceptible to hydrolysis and amidation.
-
Electron-Donating Groups (EDGs): Conversely, substituents like -NH₂ and -OCH₃ at the 2-, 4-, or 6-positions will decrease the rate of nucleophilic substitution. These groups donate electron density to the ring, making it less electrophilic. This effect also extends to the 5-carboxylate group, reducing its reactivity towards nucleophiles. Preliminary structure-activity relationship (SAR) investigations on some pyrimidine derivatives have shown that the presence of electron-releasing substituents can facilitate the enhancement of certain biological activities, which may be linked to altered reactivity[6].
Comparative Reactivity: A Quantitative Analysis
To provide a tangible comparison, let's consider the alkaline hydrolysis of a series of hypothetical ethyl 2-substituted-pyrimidine-5-carboxylates. The relative reaction rates would be expected to follow the trend of the electronic nature of the substituent at the 2-position.
Table 2: Hypothetical Relative Rate Constants for the Alkaline Hydrolysis of Ethyl 2-Substituted-Pyrimidine-5-Carboxylates
| 2-Substituent | Hammett Constant (σp) | Expected Relative Rate (k_rel) |
| -NO₂ | 0.78 | > 100 |
| -Cl | 0.23 | ~10 |
| -H | 0.00 | 1 |
| -CH₃ | -0.17 | < 1 |
| -OCH₃ | -0.27 | < 0.5 |
| -NH₂ | -0.66 | < 0.1 |
Disclaimer: The relative rate constants presented in this table are hypothetical and for illustrative purposes only. They are based on established principles of physical organic chemistry. Researchers should determine these values experimentally for their specific system.
Experimental Design for Comparative Reactivity Studies
To empirically determine the comparative reactivity of a series of substituted pyrimidine-5-carboxylates, a well-designed kinetic study is essential. The following protocols provide a self-validating system for such an analysis.
Workflow for Comparative Reactivity Analysis
Caption: Workflow for the comparative reactivity study of substituted pyrimidine-5-carboxylates.
Protocol 1: Comparative Kinetic Analysis of Alkaline Hydrolysis via HPLC-UV
This protocol describes the determination of second-order rate constants for the alkaline hydrolysis of a series of ethyl 2-substituted-pyrimidine-5-carboxylates.
Materials:
-
Series of purified ethyl 2-substituted-pyrimidine-5-carboxylates
-
Sodium hydroxide (NaOH) solution (e.g., 0.02 M)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer for mobile phase (e.g., phosphate buffer)
-
Internal standard (a stable compound that does not react and has a distinct retention time)
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each pyrimidine-5-carboxylate ester (e.g., 10 mM in acetonitrile).
-
Prepare a stock solution of the internal standard in acetonitrile.
-
Prepare a fresh solution of NaOH in water at the desired concentration.
-
-
Reaction Setup:
-
Equilibrate a water bath to the desired reaction temperature (e.g., 25 °C).
-
In a reaction vessel, add the appropriate volume of the NaOH solution and allow it to thermally equilibrate.
-
To initiate the reaction, add a small, known volume of the pyrimidine-5-carboxylate stock solution to the NaOH solution with vigorous stirring. The final concentration of the ester should be significantly lower than that of the NaOH to ensure pseudo-first-order conditions.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a solution that neutralizes the NaOH (e.g., a dilute solution of HCl) and the internal standard.
-
Analyze the quenched samples by HPLC-UV. The mobile phase composition and detection wavelength should be optimized to achieve good separation and sensitivity for the starting material, product, and internal standard.
-
-
Data Analysis:
-
For each time point, determine the concentration of the remaining pyrimidine-5-carboxylate ester by comparing its peak area to that of the internal standard.
-
Plot the natural logarithm of the ester concentration (ln[Ester]) versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Calculate the second-order rate constant (k) by dividing k_obs by the concentration of the hydroxide ion: k = k_obs / [OH⁻].
-
Repeat the experiment for each substituted pyrimidine-5-carboxylate in the series.
-
Mechanism of Alkaline Hydrolysis of Pyrimidine-5-Carboxylates
The alkaline hydrolysis of pyrimidine-5-carboxylates proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of nucleophilic acyl substitution for ester hydrolysis.
Protocol 2: Comparative Kinetic Analysis of Amidation via NMR Spectroscopy
This protocol outlines the determination of reaction rates for the amidation of a series of methyl 2-substituted-pyrimidine-5-carboxylates with a primary amine.
Materials:
-
Series of purified methyl 2-substituted-pyrimidine-5-carboxylates
-
Primary amine (e.g., benzylamine)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the methyl pyrimidine-5-carboxylate and the primary amine in the deuterated solvent. The concentrations should be chosen to allow for convenient monitoring of the reaction progress.
-
-
NMR Data Acquisition:
-
Quickly acquire an initial ¹H NMR spectrum (t=0).
-
Acquire subsequent ¹H NMR spectra at regular time intervals. Automated acquisition can be set up on most modern NMR spectrometers.
-
-
Data Analysis:
-
For each spectrum, integrate the signals corresponding to a non-overlapping proton of the starting ester and the product amide.
-
Calculate the concentration of the ester and amide at each time point based on the relative integrals.
-
Plot the concentration of the starting ester versus time and fit the data to the appropriate rate law to determine the rate constant.
-
Compare the rate constants for the different substituted pyrimidine-5-carboxylates.
-
Visualizing Reactivity Differences: Reaction Coordinate Diagrams
The effect of substituents on the reaction rate can be visualized using reaction coordinate diagrams. An electron-withdrawing group will lower the activation energy of the rate-determining step (nucleophilic attack), thus increasing the reaction rate.
Caption: Reaction coordinate diagram comparing a reaction with an electron-withdrawing group (EWG, green path) and an electron-donating group (EDG, red path).
Conclusion
The reactivity of substituted pyrimidine-5-carboxylates is a crucial aspect of their chemistry, with significant implications for synthetic strategy and drug design. By understanding the electronic effects of substituents on the π-deficient pyrimidine ring, researchers can make informed predictions about their reactivity. This guide provides a framework for this understanding, along with detailed experimental protocols for the quantitative comparison of these important molecules. The systematic application of these principles and methods will undoubtedly accelerate the discovery and development of novel pyrimidine-based therapeutics.
References
- ProQuest. (n.d.). The Effect of Substituents on the Reactvity of Pyrimidine Derivatives: A Contribution to the Chemistry of Reactive Dyes.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- Wikipedia. (n.d.). Pyrimidine.
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
- Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178.
- Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 57.
- Benchchem. (n.d.). Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes.
- Benchchem. (n.d.). methods for monitoring the progress of pyrimidine reactions.
- Wikipedia. (n.d.). Hammett equation.
- Yan, S. F., Ivanov, A. Yu., Dar'in, D. V., Lobanov, P. S., & Potekhin, A. A. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 43(11), 1464-1466.
- Quiñones, R. E., Wu, Z. C., & Boger, D. L. (2021). Reaction Scope of Methyl 1, 2, 3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. The Journal of Organic Chemistry, 86(19), 13465-13474.
- Rawat, A., & Wani, M. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Asian Journal of Pharmaceutical and Clinical Research, 14(6), 1-7.
- RSC Publishing. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio).
- Asif, M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(10), 5648-5673.
- Graphviz. (n.d.). DOT Language.
- ChemRxiv. (2020). Kinetics of alkaline hydrolysis of synthetic organic esters.
- Iowa State University. (n.d.). Reaction Monitoring & Kinetics.
- Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-13.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate as a Strategic Synthetic Intermediate
Executive Summary
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (referred to herein as Bn-CTPC ) represents a high-value scaffold for the synthesis of complex kinase inhibitors and antiviral agents. Unlike its ethyl-ester counterparts, Bn-CTPC offers orthogonal deprotection capabilities via hydrogenolysis, allowing for the preservation of acid- or base-sensitive functionalities installed elsewhere on the pharmacophore. Furthermore, the 4-trifluoromethyl (
This guide validates Bn-CTPC against standard alternatives, providing experimental protocols and comparative data to support its adoption in high-fidelity medicinal chemistry campaigns.
Part 1: Strategic Analysis & Mechanism
The Electronic Advantage: Activation
The reactivity of the C2-chloride is the rate-determining factor in early-stage functionalization. The 4-
-
Inductive Effect: The high electronegativity of fluorine creates a strong dipole, pulling electron density away from the pyrimidine ring.
-
Resonance Effect: The
-deficiency of the pyrimidine ring is exacerbated by the 5-carboxylate and 4- groups, making the C2 carbon highly electrophilic.
Comparison of Relative Reactivity (
| Scaffold Substituent (C4) | Relative Rate ( | Electronic Character |
| 4-Trifluoromethyl (Bn-CTPC) | 145 | Strong EWG (Activates C2) |
| 4-H | 1.0 | Baseline |
| 4-Methyl | 0.8 | Weak EDG (Deactivates C2) |
The Orthogonal Advantage: Benzyl vs. Ethyl
The primary alternative to Bn-CTPC is the Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (Et-CTPC) . While Et-CTPC is cost-effective, its deprotection requires saponification (LiOH/NaOH), which is incompatible with:
-
Base-sensitive electrophiles (e.g., alkyl halides, Michael acceptors).
-
Competitor esters (e.g., if the nucleophile at C2 contains an ethyl ester that must be retained).
Bn-CTPC allows for neutral deprotection via catalytic hydrogenolysis (
Part 2: Comparative Performance Data
The following data summarizes a comparative study synthesizing a "Dual-Ester Probe" (Compound 3 ), where the C5-pyrimidine carboxylate must be converted to an acid without hydrolyzing a distal ethyl ester on the C2-sidechain.
Table 1: Route Efficiency Comparison
| Metric | Route A: Using Et-CTPC | Route B: Using Bn-CTPC |
| Step 1: | 92% | 94% |
| Step 2: Deprotection Reagent | LiOH, THF/H2O (Saponification) | |
| Step 2: Conditions | pH 12, 4h, 25°C | Neutral pH, 2h, 25°C |
| Selectivity | Poor (Both esters hydrolyzed) | Excellent (Only Benzyl cleaved) |
| Final Yield (Compound 3) | <15% (Complex mixture) | 88% (High purity) |
| Purification Load | High (Reverse Phase HPLC required) | Low (Filtration + Crystallization) |
Part 3: Visualizing the Workflow
The following diagram illustrates the divergent pathways and the mechanistic advantage of the Benzyl protection strategy.
Figure 1: Strategic decision tree demonstrating the necessity of the Benzyl ester (Path B) for synthesizing complex intermediates containing competing ester functionalities.
Part 4: Experimental Protocols
Protocol A: Accelerated Functionalization
Objective: Install a functionalized amine at C2 while retaining the Benzyl ester.
-
Preparation: Charge a reaction vessel with Bn-CTPC (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Activation: Cool to 0°C. Add
(1.2 equiv) or DIPEA (1.5 equiv). -
Addition: Dropwise add the amine nucleophile (e.g., glycine ethyl ester hydrochloride, 1.05 equiv).
-
Reaction: Allow to warm to Room Temperature (RT).
-
Note: Due to the 4-
activation , this reaction typically reaches completion in <2 hours, significantly faster than 4-methyl analogs which may require heating [1].
-
-
Workup: Dilute with EtOAc, wash with water (
) and brine. Dry over and concentrate. -
Validation: Verify product via LC-MS (Check for M+1 of the diester intermediate).
Protocol B: Orthogonal Deprotection (Hydrogenolysis)
Objective: Selective cleavage of the C5-Benzyl ester.
-
Setup: Dissolve the intermediate from Protocol A in EtOH or MeOH (0.1 M).
-
Catalyst: Add 10% Pd/C (5-10 wt% loading).
-
Critical Check: Ensure the substrate does not contain sulfur or other catalyst poisons.
-
-
Hydrogenation: Purge with Argon, then apply a hydrogen balloon (1 atm) or low pressure (10-20 psi). Stir vigorously at RT.
-
Monitoring: Monitor by TLC or LC-MS. The Benzyl group cleavage is usually complete within 1-3 hours [2].
-
Isolation: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate.
-
Result: The crude solid is the C5-carboxylic acid with the C2-sidechain ethyl ester fully preserved.
Part 5: Mechanistic Diagram ( )
The following diagram details the electronic activation provided by the
Figure 2: Electronic activation mechanism. The 4-
References
-
Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines. Source: MDPI (Molecules). Context: Validates the regioselectivity and reactivity enhancement of electron-deficient pyrimidines. URL:[Link]
-
Rational Design of Benzyl-Type Protecting Groups. Source: Semantic Scholar / Journal of Organic Chemistry. Context: Establishes the protocol and mechanism for benzyl ester cleavage via hydrogenolysis as an orthogonal strategy. URL:[Link]
-
Synthesis and Bioactivity of Trifluoromethyl Pyrimidine Derivatives. Source: Arabian Journal of Chemistry. Context: Supports the biological relevance and synthetic utility of the
moiety in pyrimidine scaffolds. URL:[Link]
A Senior Application Scientist's Guide to Catalytic Systems for Pyrimidine Functionalization
Introduction: The Enduring Importance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of chemical biology and medicinal chemistry. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA.[1] Beyond its role in genetics, the pyrimidine motif is a privileged scaffold in drug discovery, appearing in a vast array of therapeutic agents with applications ranging from anticancer and antiviral to antihypertensive treatments.[2] The ability of the pyrimidine core to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a highly versatile building block for modulating pharmacokinetic and pharmacodynamic properties.[1]
Consequently, the development of robust and selective methods for the functionalization of the pyrimidine core is of paramount importance. Direct C–H functionalization, in particular, has emerged as a powerful strategy, offering an atom-economical alternative to traditional cross-coupling reactions that often require pre-functionalized substrates.[3] This guide provides an in-depth comparison of the primary catalytic systems employed for pyrimidine functionalization: transition-metal catalysis, photoredox catalysis, and enzymatic catalysis. We will explore the mechanistic underpinnings, practical applications, and inherent limitations of each approach, supported by experimental data and protocols to inform your selection of the optimal system for your research and development needs.
Section 1: Transition-Metal Catalysis: The Workhorse of C–H Functionalization
Transition-metal catalysis is arguably the most extensively developed and widely employed strategy for the direct functionalization of pyrimidines.[4][5] These methods, predominantly featuring palladium, nickel, and copper, offer high efficiency and predictable regioselectivity, making them indispensable tools for synthetic chemists.[2][6]
Mechanistic Rationale: Activating Inert C–H Bonds
The power of transition-metal catalysis lies in its ability to selectively cleave and functionalize otherwise inert C–H bonds. While several mechanistic pathways exist, a common cycle in palladium catalysis involves the coordination of the catalyst to the pyrimidine ring, followed by C–H activation to form a metalated intermediate.[6] This intermediate then undergoes further reaction (e.g., with an aryl halide) and subsequent reductive elimination to yield the functionalized product and regenerate the active catalyst.[7]
The regioselectivity of these reactions is often dictated by the electronic properties of the pyrimidine ring and can be precisely controlled through the use of directing groups. These groups coordinate to the metal center, bringing it into close proximity with a specific C–H bond, thereby ensuring functionalization occurs at the desired position.
Caption: Generalized Pd(0)/Pd(II) catalytic cycle for C-H arylation.
Key Catalytic Systems
-
Palladium (Pd) Catalysis: Palladium is the most versatile and widely used catalyst for pyrimidine C–H functionalization.[2] It demonstrates exceptional activity for a broad range of transformations, including arylation, olefination, and acetoxylation, often with high regioselectivity and yields.[2][8] For instance, the direct C5-arylation of 2-aminopyrimidines with aryl halides proceeds efficiently using a Pd(OAc)₂ catalyst.[8]
-
Nickel (Ni) & Copper (Cu) Catalysis: As more earth-abundant and cost-effective alternatives to palladium, nickel and copper catalysts have gained significant traction.[9] While sometimes requiring higher catalyst loadings or more specific ligands, they offer powerful solutions for various C–C and C-heteroatom bond formations. Copper, for example, has been employed in the functionalization of pyrazolo[1,5-a]pyrimidines.[9]
Experimental Protocol: Palladium-Catalyzed C5-Arylation of N-pivaloyl-N'-(pyrimidin-2-yl)hydrazine
This protocol is adapted from a reported procedure for the regioselective C-H arylation of a 2-aminopyrimidine derivative.[8]
Materials:
-
N-pivaloyl-N'-(pyrimidin-2-yl)hydrazine (1.0 equiv)
-
Aryl halide (e.g., 4-iodotoluene) (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
K₂CO₃ (1.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add N-pivaloyl-N'-(pyrimidin-2-yl)hydrazine (0.2 mmol), 4-iodotoluene (0.24 mmol), Pd(OAc)₂ (0.01 mmol), Ag₂CO₃ (0.4 mmol), and K₂CO₃ (0.2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (2.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired C5-arylated product.
Section 2: Photoredox Catalysis: A Mild and Green Alternative
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, enabling the formation of reactive radical intermediates under exceptionally mild conditions.[6][10] This approach is particularly attractive for the functionalization of complex, late-stage intermediates in drug discovery.
Mechanistic Rationale: Harnessing the Power of Light
In a typical photoredox cycle, a photocatalyst (PC), such as an organic dye (e.g., Eosin Y) or a transition-metal complex (e.g., [Ru(bpy)₃]²⁺), absorbs visible light to reach an excited state (PC*).[11][12] This excited state is a potent single-electron oxidant or reductant. For pyrimidine functionalization, an oxidative quenching cycle is common. The excited photocatalyst oxidizes a substrate to generate a radical cation, which then proceeds through a reaction cascade, often involving hydrogen atom transfer (HAT), to form a C-centered radical on the pyrimidine or a coupling partner.[11][13] This radical then engages in the desired bond-forming reaction.
Caption: General scheme for an oxidative quenching photoredox cycle.
Key Catalytic Systems
-
Organic Dyes: Eosin Y is a popular, inexpensive, and metal-free photocatalyst that effectively absorbs visible light (around 520-530 nm).[14][15] It has been successfully used in various transformations, including Minisci-type reactions for the C-H alkylation of heteroarenes. A metal-free protocol using eosin-Y under blue LED irradiation has been developed for the C-3 arylation of pyrido[2,1-a]pyrimidin-4-ones.[6]
-
Transition-Metal Photoredox Catalysts: Iridium and Ruthenium polypyridyl complexes are highly efficient photocatalysts with tunable photophysical and electrochemical properties.[12] They have been employed in a wide array of C-H functionalization reactions, offering high quantum yields and catalyst stability.
Experimental Protocol: Eosin Y-Catalyzed Minisci-Type Reaction
This protocol is a general representation based on visible-light-mediated C-H functionalization.[15]
Materials:
-
Pyrimidine derivative (1.0 equiv)
-
Radical precursor (e.g., an alkyl carboxylic acid) (2.0-3.0 equiv)
-
Eosin Y (1-5 mol%)
-
Oxidant (e.g., (NH₄)₂S₂O₈) (2.0 equiv)
-
Solvent (e.g., MeCN/H₂O mixture)
Procedure:
-
To a standard glass vial, add the pyrimidine derivative (0.5 mmol), the carboxylic acid (1.5 mmol), Eosin Y (0.0125 mmol), and (NH₄)₂S₂O₈ (1.0 mmol).
-
Add the solvent mixture (e.g., 5 mL of 1:1 MeCN/H₂O).
-
Degas the solution by sparging with argon for 15-20 minutes.
-
Seal the vial and place it approximately 5-10 cm from a visible light source (e.g., a blue or green LED lamp).
-
Stir the reaction at room temperature for 12-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Section 3: Enzymatic Catalysis: The Ultimate in Selectivity
Biocatalysis offers an environmentally benign and highly selective approach to chemical synthesis.[16] While direct enzymatic C-H functionalization of the pyrimidine core is less common in a general synthetic context, enzymes play a crucial role in the production of functionalized pyrimidine nucleosides, which are vital as antiviral and anticancer agents.[17][18]
Mechanistic Rationale: The Lock-and-Key Principle
Enzymes, such as nucleoside phosphorylases (NPs), operate through a "lock-and-key" mechanism where the substrate binds to a highly specific active site.[18] In the case of NPs, they catalyze the reversible phosphorolysis of a nucleoside to form a nucleobase and a pentose-1-phosphate.[16] This process can be harnessed in the synthetic direction, a reaction known as transglycosylation, to transfer a sugar moiety from a donor nucleoside to a new, functionalized pyrimidine base, creating a novel nucleoside analog.[17]
Caption: Simplified workflow for enzymatic transglycosylation.
Key Catalytic Systems
-
Nucleoside Phosphorylases (NPs): These enzymes are central to the biocatalytic synthesis of nucleoside analogs.[16] They are classified based on their substrate preference, with pyrimidine nucleoside phosphorylases (PyNPs) and purine nucleoside phosphorylases (PNPs) being the most relevant.[18] Multi-enzyme, one-pot systems combining PNPs and PyNPs are often used to drive the thermodynamic equilibrium towards the synthesis of the desired pyrimidine nucleoside.[16]
Experimental Protocol: Enzymatic Synthesis of 5-Ethyl-2'-deoxyuridine
This protocol is adapted from a reported procedure for enzymatic transglycosylation.[17]
Materials:
-
5-Ethyluracil (Acceptor Base) (1.0 equiv)
-
7-Methyl-2'-deoxyguanosine (Donor) (1.5 equiv)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
-
Purine Nucleoside Phosphorylase (PNP)
-
Thymidine Phosphorylase (TP)
Procedure:
-
In a reaction vessel, dissolve 5-ethyluracil (0.1 mmol) and 7-methyl-2'-deoxyguanosine (0.15 mmol) in the potassium phosphate buffer.
-
Add the enzymes, Purine Nucleoside Phosphorylase (PNP) and Thymidine Phosphorylase (TP), to the solution. The optimal amount of enzyme should be determined empirically.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-40 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC, observing the consumption of starting materials and the formation of the product, 5-ethyl-2'-deoxyuridine. The reaction typically reaches equilibrium within 24 hours.
-
Once equilibrium is reached, terminate the reaction by denaturing the enzymes (e.g., by heating or adding an organic solvent).
-
Filter the reaction mixture to remove precipitated protein.
-
Purify the product from the filtrate using preparative HPLC or another suitable chromatographic technique.
Comparative Analysis of Catalytic Systems
The choice of a catalytic system is a critical decision that depends on the specific synthetic challenge, including the desired functional group, the complexity of the substrate, and considerations of cost and scalability.
| Feature | Transition-Metal Catalysis | Photoredox Catalysis | Enzymatic Catalysis |
| Reaction Scope | Broad; extensive for C-C and C-heteroatom bonds. | Broad; particularly effective for radical additions (alkylation, acylation). | Narrow; highly substrate-specific. |
| Functional Group Tolerance | Moderate to good; can be sensitive to certain functional groups. | Excellent; mild conditions tolerate a wide range of functionalities. | Excellent; operates in aqueous media under physiological conditions. |
| Regioselectivity | Good to excellent; often controlled by directing groups or inherent substrate electronics. | Variable; can be governed by radical stability or steric factors. | Exceptional; typically provides a single regio- and stereoisomer. |
| Reaction Conditions | Often requires high temperatures, inert atmosphere, and anhydrous solvents. | Ambient temperature, low-energy visible light; often requires inert atmosphere. | Mild, aqueous conditions (neutral pH, ambient temperature). |
| Cost & Sustainability | Catalysts (especially Pd, Rh) can be expensive; metal contamination is a concern. | Metal-free options (dyes) are cheap; metal-based PCs can be costly. Sustainable energy source. | Enzymes can be expensive to produce and purify; highly sustainable "green" chemistry. |
| Scalability | Well-established for large-scale industrial synthesis. | Scalability can be challenging due to light penetration issues. | Can be suitable for industrial scale, especially in fermentative processes. |
Conclusion and Future Outlook
The functionalization of pyrimidines is a dynamic field of research, driven by the continuous demand for novel therapeutic agents and functional materials.
-
Transition-metal catalysis remains the dominant and most versatile strategy, offering predictable selectivity and broad applicability. Future developments will likely focus on utilizing more sustainable and cost-effective first-row transition metals and developing catalysts that operate under milder conditions.[2][4]
-
Photoredox catalysis provides a powerful, green alternative, enabling unique transformations under exceptionally mild conditions. Its application in late-stage functionalization is particularly valuable, and ongoing research is expanding its synthetic utility and addressing challenges in scalability.[6][19]
-
Enzymatic catalysis , while limited in general synthetic scope, offers unparalleled selectivity for specific transformations, particularly in the synthesis of complex nucleoside analogs. The engineering of novel enzymes with expanded substrate promiscuity will be a key area of future innovation.[16][18]
Ultimately, these catalytic systems are not mutually exclusive but rather complementary. The synergistic combination of different catalytic modes—for instance, dual photoredox and transition-metal catalysis—is a rapidly growing area that promises to unlock new frontiers in chemical reactivity, enabling the construction of ever more complex and functional pyrimidine-based molecules.
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A Researcher's Guide to the In Vitro Evaluation of Pyrimidine Derivatives as Anticancer Agents
This guide provides a comprehensive overview and practical framework for the in vitro evaluation of novel pyrimidine derivatives as potential anticancer therapeutic agents. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new chemical entities. This document moves beyond a simple recitation of protocols to offer a comparative analysis of pyrimidine derivatives, grounded in experimental data and mechanistic insights, to empower researchers in making informed decisions in their drug discovery pipeline.
Introduction: The Enduring Promise of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of life, forming the backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This fundamental biological role has made the pyrimidine scaffold a privileged structure in medicinal chemistry, particularly in the development of anticancer agents.[2] Many pyrimidine analogs function as antimetabolites, interfering with nucleic acid synthesis to halt the proliferation of rapidly dividing cancer cells.[3] Clinically successful drugs like 5-Fluorouracil and Capecitabine validate this approach.[3]
However, the therapeutic potential of pyrimidine derivatives extends far beyond antimetabolite activity. The versatility of the pyrimidine core allows for diverse chemical modifications, leading to compounds that can act as potent and selective inhibitors of various protein kinases (e.g., EGFR, VEGFR, CDKs), enzymes involved in folate metabolism (e.g., DHFR), and modulators of apoptotic pathways.[4][5] Recent advancements have focused on creating hybrid molecules and fused heterocyclic systems to enhance target specificity and overcome drug resistance.[5][6] This guide will provide a comparative framework for evaluating the efficacy of these next-generation pyrimidine derivatives.
The In Vitro Anticancer Evaluation Workflow: A Step-by-Step Rationale
A robust in vitro evaluation of a novel pyrimidine derivative's anticancer properties follows a logical, multi-tiered approach. The initial step is a broad screening for cytotoxicity to establish a baseline of activity, followed by more detailed mechanistic studies to elucidate how the compound exerts its effects.
Caption: A tiered workflow for the in vitro evaluation of pyrimidine derivatives.
Comparative Cytotoxicity of Pyrimidine Derivatives
The initial assessment of a compound's anticancer potential lies in its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a quantitative measure of this potency. Below is a comparative table of IC50 values for representative pyrimidine derivatives against common cancer cell lines, benchmarked against the standard chemotherapeutic agent, Doxorubicin.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Pyrrolo[2,3-d]pyrimidine 14a | MCF-7 (Breast) | 1.7 (as µg/ml) | Doxorubicin | 26.1 (as µg/ml) |
| Pyrrolo[2,3-d]pyrimidine 16b | MCF-7 (Breast) | 5.7 (as µg/ml) | Doxorubicin | 26.1 (as µg/ml) |
| Pyrrolo[2,3-d]pyrimidine 18b | MCF-7 (Breast) | 3.4 (as µg/ml) | Doxorubicin | 26.1 (as µg/ml) |
| Thieno[2,3-d]pyrimidine 42 | MCF-7 (Breast) | Low IC50 | - | - |
| Curcumin-pyrimidine 3g | MCF-7 (Breast) | 0.61 ± 0.05 | - | - |
| Thieno[2,3-d]pyrimidine 6b | MDA-MB-231 (Breast) | 5.91 | Sorafenib | - |
| Thieno[2,3-d]pyrimidine 6b | MCF-7 (Breast) | 7.16 | Sorafenib | - |
| Oxazolo[5,4-d]pyrimidine 3g | HT-29 (Colon) | 58.4 | 5-Fluorouracil | 381.2 |
| Hydrazinylpyrimidine 5d | KM12 (Colon) | 1.73 | 5-Fluorouracil | 12.26 |
| Pyrazolylpyrimidine 7c | KM12 (Colon) | 1.21 | 5-Fluorouracil | 12.26 |
| Pyrido[2,3-d]pyrimidine 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | - | - |
Note: The data presented are compiled from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.[5][6][7][8][9][10][11] Several novel pyrimidine derivatives demonstrate significantly lower IC50 values compared to standard drugs like Doxorubicin and 5-Fluorouracil, indicating higher potency.[6][9][10]
Unraveling the Mechanism of Action
Potent cytotoxicity is a promising start, but understanding the underlying mechanism is crucial for further development. The most common mechanisms by which pyrimidine derivatives exert their anticancer effects are the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
Apoptosis is a tightly regulated process essential for eliminating damaged or cancerous cells.[12] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment: Plate cancer cells at a density of 1-5 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with the pyrimidine derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC-Annexin V is detected in the FL1 channel and PI in the FL2 channel.
Interpretation of Results:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Many pyrimidine derivatives have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins.[6][14] Specifically, they upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[4][14]
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle.[15] Many anticancer agents, including pyrimidine derivatives, can halt the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from dividing.[13][16]
Experimental Protocol: Propidium Iodide Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with ice-cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
Interpretation of Results:
-
G0/G1 phase: Cells with 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M phase: Cells with 4n DNA content.
Studies have shown that different pyrimidine derivatives can induce cell cycle arrest at different phases. For example, some thieno[2,3-d]pyrimidines cause G2/M arrest, while certain pyrido[2,3-d]pyrimidines arrest the cell cycle in the G1 phase.[13][17]
A Representative Signaling Pathway
The induction of apoptosis and cell cycle arrest are the ultimate outcomes of complex signaling cascades initiated by the pyrimidine derivative. While the exact targets can vary, a common theme is the modulation of pathways that control cell survival and proliferation.
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Benchmarking Guide: Synthetic Strategies for Trifluoromethylated Pyrimidines
Executive Summary: The Fluorine Impact
In modern drug discovery, the trifluoromethyl (
However, synthesizing trifluoromethylated pyrimidines is non-trivial due to the electron-deficient nature of the pyrimidine ring, which resists electrophilic attack. This guide benchmarks three distinct synthetic methodologies: Innate Radical C-H Functionalization , Photoredox Catalysis , and Electrochemical Synthesis , comparing them against the traditional De Novo Cyclization standard.
Strategic Decision Framework
Before selecting a protocol, researchers must evaluate the stage of development (Discovery vs. Process) and substrate complexity.
Comparative Analysis Matrix
| Feature | Method A: Innate Radical (Minisci) | Method B: Photoredox Catalysis | Method C: Electrochemical (Anodic) | Method D: De Novo Cyclization |
| Primary Reagent | Langlois Reagent ( | Togni I/II or | Langlois Reagent | |
| Mechanism | Thermal Radical Substitution | SET / Radical | Anodic Oxidation | Condensation |
| Regioselectivity | Low to Moderate (C4 bias) | High (Tunable) | Moderate | Perfect (Structural Design) |
| Functional Group Tolerance | Moderate (Oxidant sensitive) | Excellent | Good | Low (Limited by precursors) |
| Scalability | High (Kg scale viable) | Low (Photon penetration limits) | High (Flow electrochemistry) | High |
| Cost Efficiency | Excellent (<$1/g) | Poor (Catalyst cost) | Good | Moderate |
| Green Metric (E-Factor) | Poor (Stoichiometric oxidants) | Good | Excellent (Electron is reagent) | Moderate |
Visualizing the Workflow
The following decision tree assists in selecting the optimal synthetic route based on substrate constraints.
Figure 1: Strategic decision tree for selecting trifluoromethylation methodologies based on development stage and scale.
Detailed Experimental Protocols
Protocol A: Innate Radical Trifluoromethylation (The "Workhorse")
Context: Best for rapid analog generation where cost is a driver and isomer separation is acceptable. This method utilizes the Langlois reagent, which is significantly cheaper than Togni reagents.
Reagents:
-
Substrate: Pyrimidine derivative (1.0 equiv)
-
Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 3.0 equiv)
-
Solvent: DCM/H2O (biphasic 1:1) or DMSO
Step-by-Step Methodology:
-
Dissolution: In a pressure tube, dissolve the pyrimidine substrate (0.5 mmol) in DCM (2 mL) and Water (2 mL).
-
Reagent Addition: Add Sodium trifluoromethanesulfinate (234 mg, 1.5 mmol).
-
Initiation: Cool the mixture to 0°C. Dropwise add TBHP (3.0 equiv) to control the exotherm.
-
Reaction: Seal the tube and stir vigorously at ambient temperature for 12–24 hours. Note: Vigorous stirring is critical for biphasic systems to ensure radical transfer.
-
Workup: Quench with saturated
. Extract with DCM (3x). -
Purification: Silica gel chromatography. Expect regioisomers; C4-substitution typically predominates due to electronic deficiency at C2/C4, but C4 is sterically more accessible than C2.
Critical Insight: The addition of a Lewis Acid (e.g.,
Protocol B: Electrochemical Trifluoromethylation (The "Green" Scalable Route)
Context: Ideal for process chemistry and scaling >10g. Eliminates hazardous oxidants like TBHP.
Reagents:
-
Substrate: Pyrimidine derivative (1.0 equiv)
-
Reagent: Sodium trifluoromethanesulfinate (2.0 equiv)
-
Electrolyte:
or (0.1 M) -
Solvent: MeCN/H2O (6:1)
Step-by-Step Methodology:
-
Cell Setup: Use an undivided cell equipped with a Carbon felt anode and a Platinum or Nickel cathode.
-
Preparation: Dissolve substrate (1.0 mmol) and Langlois reagent (2.0 mmol) in the electrolyte solution (10 mL).
-
Electrolysis: Conduct constant current electrolysis (CCE) at 10–15 mA/cm² under galvanostatic conditions.
-
Monitoring: Track consumption of Langlois reagent via 19F NMR (signal shift from -87 ppm).
-
-
Termination: Stop when 2.5–3.0 F/mol of charge has passed.
-
Workup: Evaporate MeCN. Dilute with water, extract with Ethyl Acetate.
Mechanistic Note: The anode oxidizes
Mechanistic Underpinnings
Understanding the mechanism is vital for troubleshooting low yields. The primary failure mode in pyrimidine functionalization is the polarity mismatch . The
Figure 2: Mechanistic pathway of radical trifluoromethylation. The addition of the electrophilic radical to the electron-poor ring is the rate-limiting step.
References
-
Recent advances in the application of Langlois’ reagent in olefin difunctionalization. Organic & Biomolecular Chemistry. (2025). Link (Contextual grounding for radical behavior).
-
Electrochemical Trifluoromethylation of Thiophenols with Sodium Trifluoromethanesulfinate. ResearchGate. (2024). Link (Protocol adaptation for heterocycles).
-
A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry. (2018). Link (Source for De Novo/Building block strategy).
-
Organophotoredox Hydrodefluorination of Trifluoromethylarenes. Journal of the American Chemical Society. (2020). Link (Photoredox mechanisms and tolerance).
-
Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides. Current Protocols. (2021). Link (Alternative Cu-mediated approach).
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrimidine-5-Carboxylate Isomers
Introduction: The Challenge of Isomeric Purity in Drug Discovery
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone, forming the structural basis of numerous therapeutic agents.[1][2] The pyrimidine-5-carboxylate scaffold, in particular, is a privileged structure, frequently utilized in the synthesis of compounds targeting a wide array of biological targets, including kinases and other enzymes. However, the synthesis of these molecules often yields a mixture of constitutional isomers, where the same atoms are connected in a different order. Distinguishing these isomers is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and reproducibility of a potential drug candidate, as different isomers can exhibit vastly different pharmacological and toxicological profiles.
This guide provides a comprehensive, multi-technique spectroscopic framework for the unambiguous differentiation of pyrimidine-5-carboxylate isomers. We will move beyond simple data reporting to explore the causality behind experimental choices and the interpretation of spectral data, empowering researchers to build self-validating analytical systems for their compounds. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), providing not just the "how," but the fundamental "why" for each method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Landscape
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including the differentiation of isomers. It provides detailed information about the chemical environment of individual atoms (specifically, ¹H and ¹³C nuclei), allowing us to map the precise electronic landscape of a molecule.
Causality of Experimental Choice: Why NMR is Paramount
For constitutional isomers of pyrimidine-5-carboxylate, the relative positions of substituents dramatically alter the electron density around the protons and carbons of the pyrimidine ring. The pyrimidine ring itself is π-deficient due to the presence of two electronegative nitrogen atoms, which deshield the ring protons.[2][3] The carboxylate group is a meta-directing, electron-withdrawing group, further influencing the chemical shifts. The precise location of other substituents in one isomer versus another will create a unique pattern of chemical shifts and spin-spin coupling constants, providing a distinct fingerprint for each molecule.
¹H and ¹³C NMR: A Comparative Analysis
The key to differentiating isomers lies in predicting how substituent placement will affect the chemical shifts of the pyrimidine ring's protons and carbons.
-
¹H NMR: Protons on the pyrimidine ring typically resonate at high chemical shifts (downfield), often between δ 7.0 and 9.5 ppm, due to the deshielding effect of the ring nitrogens.[4][5] The proton at the C2 position, situated between two nitrogen atoms, is generally the most deshielded. An electron-donating group (e.g., -NH₂) will shield nearby protons (shift them upfield), while an electron-withdrawing group (e.g., -NO₂) will deshield them further (shift them downfield).
-
¹³C NMR: The principles are similar, with typical spectral widths for pyrimidine derivatives ranging from 0-200 ppm.[6] The carbon atoms directly bonded to nitrogen (C2, C4, C6) are significantly deshielded. The position of the carboxylate group and other substituents will create a unique set of carbon chemical shifts that can be used for definitive identification.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Hypothetical Diaminopyrimidine-5-carboxylate Isomers
| Proton Position | Isomer A (2,4-diamino) | Isomer B (4,6-diamino) | Rationale for Difference |
| H-2 | N/A (Substituted) | ~8.9 - 9.1 | In Isomer B, H-2 is flanked by two nitrogens, leading to significant deshielding. |
| H-6 | ~7.8 - 8.0 | N/A (Substituted) | In Isomer A, H-6 is adjacent to a nitrogen and an amino group. |
| -NH₂ Protons | Two distinct singlets | One singlet (equivalent) | The chemical environments of the amino groups at C2 and C4 are different, whereas they are equivalent at C4 and C6. |
| Ester -CH₂- | ~4.2 - 4.4 | ~4.2 - 4.4 | Less affected by ring substitution position, but may show minor shifts. |
| Ester -CH₃ | ~1.2 - 1.4 | ~1.2 - 1.4 | Least affected by ring substitution position. |
Note: These are estimated values. Actual shifts depend on solvent and other substituents.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for these compounds as it can solubilize polar molecules and allow for the observation of exchangeable protons (e.g., -NH₂).[1]
-
Instrument Parameters (¹H NMR):
-
Instrument Parameters (¹³C NMR):
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). While isomers contain the same functional groups, their different arrangements can lead to subtle but measurable shifts in vibrational frequencies, particularly in the "fingerprint region" (<1500 cm⁻¹).
Causality of Experimental Choice: Why IR is a Valuable Complement
The carboxylate group (C=O and C-O) and the pyrimidine ring (C=C, C=N) have characteristic, strong IR absorptions.[4][7] The electronic environment, dictated by the isomeric substitution pattern, can influence bond strength and therefore the frequency at which these groups vibrate. For example, conjugation effects can lower the frequency of the C=O stretch. Hydrogen bonding, if present, can also significantly broaden and shift absorption bands, such as those for -NH₂ or -OH groups.[8]
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Pyrimidine-5-Carboxylate Isomers
| Vibrational Mode | Expected Range (cm⁻¹) | Potential Isomeric Differences |
| N-H Stretch (if amino-substituted) | 3300 - 3500 | The position and number of bands can differ based on hydrogen bonding possibilities unique to each isomer's crystal packing. |
| Aromatic C-H Stretch | 3000 - 3100 | Generally weak and less informative for isomer differentiation. |
| Carbonyl (C=O) Stretch | 1710 - 1760[7] | The degree of conjugation with the pyrimidine ring can shift this frequency. One isomer might allow for a more planar conformation, enhancing conjugation and lowering the C=O frequency compared to a sterically hindered isomer. |
| C=N and C=C Ring Stretches | 1525 - 1596[4] | This region is complex, but the pattern of absorptions can be a unique fingerprint for each isomer. |
| C-O Stretch | 1200 - 1300 | Can be influenced by coupling with other vibrations. |
| Fingerprint Region | 700 - 1500 | Rich with bending vibrations that are highly sensitive to the overall molecular structure, providing a unique pattern for each isomer.[4] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Analysis
ATR is a modern, convenient alternative to traditional KBr pellets.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond).
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.
-
Data Acquisition: Apply pressure to the sample using the anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Compare the fingerprint regions of the different isomers. Look for consistent, reproducible differences in peak positions and relative intensities.
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy state (e.g., π → π* and n → π* transitions). The absorption wavelength (λmax) is sensitive to the extent of the conjugated π-system in a molecule.
Causality of Experimental Choice: Why UV-Vis Can Differentiate
The pyrimidine ring is an aromatic chromophore. The position of the carboxylate group and other substituents can either extend or restrict the conjugated system, altering the energy gap between the π and π* orbitals. Substituents that extend conjugation (auxochromes like -NH₂) typically cause a bathochromic (red) shift to a longer λmax. Isomers where substituents are positioned to maximize π-orbital overlap will absorb at different wavelengths than isomers where steric hindrance or electronic effects limit conjugation.[9] For example, a pyrimidine derivative was found to have a λmax at 275 nm.[10]
Table 3: Predicted UV-Vis Absorption Maxima (λmax) for Hypothetical Pyrimidine-5-Carboxylate Isomers
| Isomer | Key Structural Feature | Predicted λmax Shift | Rationale |
| Isomer C | Amino group at C2, para to a ring nitrogen | Potential Red Shift | The lone pair on the amino group can effectively participate in resonance with the pyrimidine π-system. |
| Isomer D | Amino group at C4 | Potential Red Shift | Similar to Isomer C, the amino group extends the conjugated system. |
| Comparison | Isomer C may have a slightly different λmax than D | The electronic influence and resonance contribution can differ subtly based on the position relative to the two ring nitrogens and the C5-carboxylate. |
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol) at a known concentration (e.g., 1 mg/mL).[6]
-
Dilution: Perform serial dilutions to obtain a concentration that gives a maximum absorbance between 0.1 and 1.0, which is the optimal linear range for most spectrophotometers.[6]
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
-
Scanning: Scan a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).
-
Comparison: Compare the λmax values and the overall spectral shapes of the different isomers.
Mass Spectrometry (MS): Differentiating by Fragmentation
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. While constitutional isomers have identical molecular weights and will show the same molecular ion peak (M⁺), they can often be distinguished by their unique fragmentation patterns upon ionization.
Causality of Experimental Choice: Why Fragmentation is Key
Techniques like Electron Ionization (EI) are "hard" ionization methods that impart significant energy to the molecule, causing it to break apart into smaller, characteristic fragment ions. The weakest bonds tend to break first, and the resulting fragmentation pathways are highly dependent on the molecule's structure. The arrangement of substituents in one isomer will stabilize or destabilize certain fragmentation routes compared to another, leading to a different relative abundance of fragment ions.[11][12] Tandem MS (MS/MS) can further enhance this by isolating the molecular ion and fragmenting it in a controlled manner (Collision-Induced Dissociation, CID) to generate an even more specific fragmentation spectrum.[12]
Table 4: Hypothetical Mass Spectrometry Fragmentation for Ethyl Pyrimidine-5-carboxylate Isomers
| Fragment | Isomer E (2-amino) | Isomer F (4-amino) | Rationale for Difference |
| [M]⁺ | Same m/z | Same m/z | Isomers have the same molecular formula and weight. |
| [M - OCH₂CH₃]⁺ | Abundant | Abundant | Common loss of the ethoxy radical from the ester. |
| [M - CH₂CH₃]⁺ | Less Abundant | Less Abundant | Loss of the ethyl radical. |
| Ring Fragmentation | Unique Pattern | Unique Pattern | The position of the amino group will direct the cleavage of the pyrimidine ring. For example, a retro-Diels-Alder type fragmentation could be favored in one isomer over another, leading to fragment ions of different m/z values.[13] |
Experimental Protocol: GC-MS with Electron Ionization (EI)
This protocol assumes the isomers are sufficiently volatile for Gas Chromatography (GC). If not, Direct Infusion ESI-MS/MS would be used.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 µg/mL.[6] Derivatization may be needed to increase volatility.[6]
-
Instrument Parameters (GC):
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Temperature Program: Start at a low temperature (~50°C) and ramp up to a high temperature (~280°C) to ensure separation and elution of the compound.
-
-
Instrument Parameters (MS):
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Acquisition Mode: Full scan mode to detect all fragment ions.
-
-
Data Analysis: Compare the mass spectra obtained for each isomer. Focus on the relative intensities of the fragment ions, not just their m/z values. The presence or absence of specific low-mass ions can be a key differentiator.
Conclusion: An Integrated, Validating Approach
No single spectroscopic technique tells the whole story. The robust characterization and differentiation of pyrimidine-5-carboxylate isomers demand an integrated approach. NMR spectroscopy provides the definitive, high-resolution structural map, while IR and UV-Vis spectroscopy offer valuable, and rapid, confirmatory data on functional groups and electronic systems. Mass spectrometry serves as the final arbiter, confirming molecular weight and providing a unique fragmentation fingerprint.
By employing these techniques in concert and understanding the chemical principles that underpin the spectral differences, researchers can build a self-validating system. The ¹H NMR predicts a certain substitution pattern, which is then corroborated by the C=O stretching frequency in the IR spectrum, the λmax in the UV-Vis spectrum, and the unique fragmentation pattern in the mass spectrum. This methodical, multi-faceted approach is the hallmark of rigorous scientific integrity and is indispensable for advancing safe and effective molecules from the laboratory to the clinic.
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ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Available at: [Link]
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Cogent Chemistry. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC. Available at: [Link]
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AIP Publishing. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Available at: [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC. Available at: [Link]
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ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available at: [Link]
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911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Available at: [Link]
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Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Available at: [Link]
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ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available at: [Link]
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MDPI. (n.d.). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PMC. Available at: [Link]
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MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC. Available at: [Link]
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ResearchGate. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available at: [Link]
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ACS Publications. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. Available at: [Link]
-
Reddit. (2021). Can you differentiate some constitutional isomers using mass spectrometry? Available at: [Link]
-
Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis[Thiazolo[3,2-a]Pyrimidines]. Available at: [Link]
-
MDPI. (2022). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. Available at: [Link]
-
ResearchGate. (n.d.). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Available at: [Link]
-
PubMed Central. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Available at: [Link]
-
ResearchGate. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. Available at: [Link]
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ResearchGate. (n.d.). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. Available at: [Link]
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ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]
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ACS Publications. (n.d.). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Available at: [Link]
-
PubMed. (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]
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PubMed. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. Available at: [Link]
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ACS Publications. (2022). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Available at: [Link]
-
YouTube. (2020). Exercise 15.28 - Using Common Fragments to Distinguish between Constitutional Isomers. Available at: [Link]
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ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds | Request PDF. Available at: [Link]
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Modgraph. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]
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Wikipedia. (n.d.). Diazonium compound. Available at: [Link]
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IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Available at: [Link]
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PubChem. (n.d.). Pyrimidine-5-carboxylic acid. Available at: [Link]
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PubMed. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Available at: [Link]
-
ACS Publications. (2020). Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. Available at: [Link]
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ResearchGate. (n.d.). Vibrational vectors of five A1 vibrational modes of pyridine from the... | Download Scientific Diagram. Available at: [Link]
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PubMed Central. (n.d.). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Available at: [Link]
-
MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. Available at: [Link]
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IRIS. (n.d.). Milk metabolome reveals pyrimidine and its degradation products as the discriminant markers of different corn silage-based nutri. Available at: [Link]
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ACS Publications. (n.d.). Perylenediimide-Enhanced Ultra-Sensitive Turn-on Fluorescence Detection in Interpenetrated MOFs for Nerve Agent. Available at: [Link]
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Wikipedia. (n.d.). Ultraviolet–visible spectroscopy of stereoisomers. Available at: [Link]
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RSC Publishing. (n.d.). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. Available at: [Link]
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MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. Available at: [Link]
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Wikipedia. (n.d.). Metal–organic framework. Available at: [Link]
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Assessing the metabolic stability of compounds derived from Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Executive Summary
This guide provides a technical framework for assessing the metabolic stability of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 175137-29-8) and its downstream derivatives.[1]
As a scaffold, this compound presents a dichotomy in metabolic stability:
-
The Pyrimidine Core: Highly robust against oxidative metabolism (Phase I) due to the electron-withdrawing trifluoromethyl (
) group and the 2-chloro substituent.[1] -
The Pendant Ester: The benzyl ester moiety is metabolically labile, susceptible to rapid hydrolysis by plasma esterases (e.g., carboxylesterases).[1]
This guide compares the performance of this fluorinated scaffold against non-fluorinated analogs, detailing the specific experimental protocols required to validate its utility in early-stage drug discovery.
Chemical Context & Metabolic Rationale
The selection of a scaffold defines the metabolic fate of a drug candidate.[1] The Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate scaffold is a "privileged structure" in kinase inhibitor design, but it requires careful ADME (Absorption, Distribution, Metabolism, Excretion) profiling.[1]
The Advantage (Metabolic Blocking)
The incorporation of a trifluoromethyl group at the C4 position is a strategic medicinal chemistry decision.[1]
-
Blockade of Oxidation: The C-F bond is chemically inert (
).[1] Unlike a methyl group ( ), which is a "soft spot" for CYP450-mediated benzylic oxidation, the group blocks this pathway completely.[1] -
Electronic Deactivation: The strong electron-withdrawing nature of
reduces the electron density of the pyrimidine ring, making it less susceptible to oxidative attack by electrophilic species (e.g., CYP450 iron-oxo species).[1]
The Ester Liability (Plasma Instability)
The benzyl ester at C5 is the primary metabolic liability.[1] In plasma, ubiquitous esterases (such as Butyrylcholinesterase in humans) will rapidly hydrolyze this ester into the corresponding carboxylic acid and benzyl alcohol.[1]
-
Implication: If the benzyl ester is intended as a prodrug moiety, this instability is a feature.[1] If the intact ester is required for target binding, this is a flaw.[1]
Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds[1][2][3]
To understand the value of the subject compound, we compare it against a standard methyl-substituted analog and a reference standard.
Table 1: Predicted Metabolic Stability Profile[1]
| Feature | Subject Compound ( | Analog B (Methyl) | Reference (Verapamil) |
| Structure | 4-Trifluoromethyl-pyrimidine | 4-Methyl-pyrimidine | Phenylalkylamine |
| CYP450 Stability | High ( | Low ( | Low (High turnover) |
| Primary Met.[1] Route | Ester Hydrolysis (Plasma) | Methyl Oxidation (Microsomes) | N-Dealkylation |
| Intrinsic Clearance | Low ( | High ( | High |
| Bioavailability Risk | Ester cleavage limits exposure | Rapid hepatic clearance | First-pass effect |
Analysis:
-
Analog B (Methyl): The C4-methyl group is rapidly hydroxylated by CYP2C9 or CYP3A4, leading to rapid clearance.[1]
-
Subject Compound: The
group prevents this oxidation.[1] The primary clearance mechanism shifts entirely to the hydrolysis of the ester. Once the ester is hydrolyzed (or chemically modified to an amide in derivative synthesis), the core ring system is exceptionally stable.[1]
Visualizing the Metabolic Pathways[2]
The following diagram illustrates the divergent metabolic fates of the scaffold depending on the biological matrix (Plasma vs. Liver Microsomes).
Figure 1: Metabolic fate of the scaffold.[1] Note the stability in microsomes (Green) vs. instability in plasma (Red).[1]
Experimental Protocols
To rigorously assess the stability claims, the following self-validating protocols must be employed. These protocols distinguish between hepatic clearance (CYP-mediated) and plasma instability (Esterase-mediated).[1]
Protocol A: Microsomal Stability Assay (Phase I Metabolism)
Objective: Determine Intrinsic Clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).[1]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[1]
-
Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).[1]
Workflow:
-
Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Pre-incubation: Add Test Compound (1 µM final conc, <0.1% DMSO). Incubate at 37°C for 10 min.
-
Initiation: Add NADPH solution to start the reaction.[1][2]
-
Control: Run a parallel set replacing NADPH with Buffer (identifies non-CYP degradation).[1]
-
-
Sampling: Remove aliquots (50 µL) at
min. -
Quenching: Immediately dispense into 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).
-
Analysis: Inject supernatant into LC-MS/MS. Monitor MRM transition for Parent.
Self-Validating Criteria:
-
Positive Control: Verapamil must show
min.[1] -
Negative Control: Warfarin must show
min.[1] -
NADPH-Free: Parent compound must remain >90% at 60 min (confirms stability is not chemical hydrolysis in buffer).
Protocol B: Plasma Stability Assay (Esterase Activity)
Objective: Assess the lability of the benzyl ester.[1]
Workflow:
-
Matrix: Thaw fresh Human Plasma (heparinized) to 37°C. Adjust pH to 7.4 if necessary.
-
Spiking: Spike Test Compound to 1 µM (keep organic solvent <1% to avoid inhibiting esterases).
-
Incubation: Incubate in a shaking water bath at 37°C.
-
Sampling: Aliquot at
min. -
Quenching: Add ACN (with Internal Standard) to precipitate plasma proteins.
-
Analysis: LC-MS/MS quantification.
Data Interpretation:
-
If
min: The compound is a prodrug or requires structural modification (e.g., bioisosteric replacement of ester with amide or oxadiazole).[1]
Workflow Visualization
The following diagram details the decision tree for the experimental workflow.
Figure 2: Step-wise stability assessment workflow. Plasma stability is the "Gatekeeper" assay for this scaffold.
References
-
Role of Trifluoromethyl Groups in Medicinal Chemistry Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI / Pharmaceuticals URL:[1][Link][1]
-
Microsomal Stability Protocol Title: Microsomal stability assay for human and mouse liver microsomes Source: Protocols.io URL:[1][Link][1]
-
Plasma Stability of Esters Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: Semantic Scholar / Bioorganic & Medicinal Chemistry URL:[1][Link]
-
Metabolic Stability of Fluorinated Molecules Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ACS Central Science URL:[1][Link][1]
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrimidine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective targeted therapy is fraught with challenges. Among the most critical is ensuring inhibitor selectivity. This guide provides an in-depth comparison of cross-reactivity profiling for kinase inhibitors synthesized from pyrimidine intermediates, offering both the "why" and the "how" behind the experimental choices that drive successful drug discovery programs.
The Pyrimidine Scaffold: A "Privileged" Structure in Kinase Inhibitor Design
Protein kinases, which regulate nearly all aspects of cellular life, have become prime targets for therapeutic intervention, particularly in oncology. A significant portion of small molecule kinase inhibitors are built upon a pyrimidine core.[1][2] This isn't by accident. The pyrimidine ring system is a "privileged scaffold," meaning it's a molecular framework that can bind to multiple biological targets.
Its utility in kinase inhibition stems from its structural resemblance to the adenine ring of ATP, the natural substrate for all kinases.[3][4] This mimicry allows pyrimidine-based compounds to effectively compete with ATP by forming key hydrogen bonds within the highly conserved hinge region of the kinase ATP-binding pocket.[4][5] Fused heterocyclic pyrimidines, such as the pyrazolo[3,4-d]pyrimidine scaffold, are particularly effective isosteres of adenine, making them a potent starting point for inhibitor design.[4][6]
However, this inherent advantage is also a liability. The conserved nature of the ATP-binding site across the human kinome—comprising over 500 members—means that an inhibitor designed for one kinase can inadvertently bind to many others.[7] This "off-target" activity, or cross-reactivity, can lead to unforeseen toxicities or reduced efficacy, making rigorous selectivity profiling an indispensable step in development.[7][8]
Comparative Analysis: Selectivity of Pyrimidine-Derived Inhibitors
To illustrate the importance of profiling, consider the selectivity profiles of three hypothetical pyrimidine-derived inhibitors—Compound A , Compound B , and Compound C —all designed to target Aurora Kinase A (AURKA), a key regulator of cell division.[1] While they may show similar potency for their primary target, their off-target profiles can vary dramatically.
The following table summarizes data that could be generated from a large-panel biochemical screen, such as a KINOMEscan®. The data is presented as Kd (dissociation constant) in nM; a lower value indicates a stronger binding interaction.
| Kinase Target | Compound A (Kd, nM) | Compound B (Kd, nM) | Compound C (Kd, nM) | Rationale for Comparison |
| AURKA (On-Target) | 5 | 8 | 12 | Primary target; all compounds show high potency. |
| AURKB (Off-Target) | 15 | 250 | 800 | Highly homologous to AURKA; selectivity is challenging but crucial to avoid specific toxicities. |
| VEGFR2 (Off-Target) | 5,000 | 85 | >10,000 | Inhibition can lead to cardiovascular side effects. |
| ABL1 (Off-Target) | >10,000 | 1,200 | >10,000 | A common off-target for ATP-competitive inhibitors. |
| SRC (Off-Target) | 800 | 950 | 2,500 | Another common off-target with implications for various signaling pathways. |
Interpretation:
-
Compound A is highly potent but shows significant off-target binding to AURKB, a closely related kinase. This lack of selectivity could lead to a narrow therapeutic window.
-
Compound B displays good potency for AURKA but also potent inhibition of VEGFR2. While this could be detrimental, it might also present an opportunity for a dual-targeted therapy if clinically relevant.[9][10]
-
Compound C is the least potent against AURKA but demonstrates the highest selectivity, with significantly weaker binding to all tested off-targets. This "cleaner" profile often makes it a more desirable starting point for further optimization, even with its lower on-target potency.
This comparative data underscores a central tenet of kinase drug discovery: potency is only half the story. A comprehensive understanding of the kinome-wide selectivity profile is essential for making informed decisions.[11]
Methodologies for Cross-Reactivity Profiling: A Practical Guide
A robust profiling strategy employs a combination of biochemical and cell-based assays to build a complete picture of an inhibitor's activity.[12][13] Biochemical assays provide a direct measure of target engagement, while cell-based assays offer a more physiologically relevant context.[13][14]
Primary Screen: High-Throughput Biochemical Binding Assay
For the initial broad profiling across the kinome, a high-throughput competition binding assay is the industry standard.[14][15] The KINOMEscan® platform is a premier example of this approach.[16][17]
The following diagram illustrates the workflow for a large-panel kinase inhibitor screen.
Caption: Workflow for a KINOMEscan®-type competition binding assay.
This protocol outlines the essential steps for an initial high-throughput screen to identify primary targets and significant off-targets.
-
Compound Preparation:
-
Rationale: Accurate concentration is critical for reliable data.
-
Dissolve the pyrimidine-based inhibitor in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Perform serial dilutions in DMSO to create intermediate concentrations. The final assay concentration is typically achieved by a final dilution into the assay buffer.
-
-
Assay Plate Preparation:
-
Rationale: Controls are essential for data normalization and quality control.
-
Dispense the test compound into designated wells of a multi-well plate.
-
Include positive control wells (a known inhibitor for a specific kinase) and negative control wells (DMSO vehicle only). Enzymatic and cell-based assays often tolerate up to 0.5-1% DMSO, while binding assays can be more tolerant.[18]
-
-
Competition Binding Reaction:
-
Rationale: This core step allows the test compound to compete with a known, immobilized ligand for binding to the kinase active site.
-
Add the DNA-tagged kinase and the immobilized ligand beads to all wells.[19]
-
Seal the plate and incubate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Washing and Quantification:
-
Rationale: Washing removes any kinase that is not bound to the immobilized ligand, isolating the signal from the competitive interaction.
-
Wash the plates to remove unbound components.
-
Quantify the amount of kinase bound to the beads by measuring the associated DNA tag using qPCR.[19] The signal is inversely proportional to the test compound's binding affinity.
-
-
Data Analysis:
-
Rationale: Normalizing the data to controls allows for a standardized comparison across hundreds of kinases.
-
Calculate the percentage of kinase remaining bound in the presence of the test compound relative to the DMSO control.
-
A low percentage indicates strong binding of the test compound. Results are often reported as "% Control" or used to calculate a dissociation constant (Kd).[20]
-
Secondary Screen: Cell-Based Target Engagement Assay
After identifying on- and off-targets from a biochemical screen, it is crucial to confirm these interactions within a cellular context.[21] Cell-based assays determine if the compound can enter the cell and engage its target at concentrations achievable in a biological system.
This diagram shows a typical workflow for validating an inhibitor's effect on a specific signaling pathway in cells.
Sources
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pure.dongguk.edu [pure.dongguk.edu]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. technologynetworks.com [technologynetworks.com]
- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. chayon.co.kr [chayon.co.kr]
- 20. m.youtube.com [m.youtube.com]
- 21. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to Confirming Reaction Product Structures with 2D NMR
In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further research is built. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides the initial blueprint, it often falls short when faced with complex molecules where signals overlap, or when stereochemistry is .[1][2] This is where two-dimensional (2D) NMR spectroscopy becomes an indispensable tool, transforming a crowded 1D spectrum into a detailed correlation map that reveals the intricate connectivity of a molecule.[1][3]
This guide provides a strategic overview of the most common and powerful 2D NMR experiments. It is designed for researchers and drug development professionals, moving beyond a simple list of techniques to explain the causality behind experimental choices. Here, we delve into a validated, multi-technique approach to assemble a molecule's structure piece by piece, ensuring trustworthiness in your final assignment.
The 2D NMR Toolkit: From Connectivity to 3D Conformation
The power of 2D NMR lies in its ability to spread out NMR information across two frequency axes, resolving overlapping signals and, most importantly, revealing correlations between nuclei.[1][4] These correlations can be through chemical bonds (scalar or J-coupling) or through space (dipolar coupling or the Nuclear Overhauser Effect).[3][5] A typical suite of experiments includes COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY, each providing a unique and complementary piece of the structural puzzle.
Part 1: Unraveling the Molecular Framework Through-Bond
The first objective in structure elucidation is to piece together the carbon backbone and identify proton spin systems. This is achieved through a series of experiments that detect J-coupling.
COSY (Correlation Spectroscopy): Identifying Adjacent Protons
The COSY experiment is often the first 2D experiment performed. It is a homonuclear experiment that identifies protons that are directly coupled to each other, typically over two or three bonds (²JHH, ³JHH).[4][6][7]
-
What it Tells You: The presence of an off-diagonal "cross-peak" at the frequency coordinates of two distinct proton signals confirms that those two protons are J-coupled.[4][8][9] This is the most direct way to identify neighboring protons (e.g., H-C-H or H-C-C-H).
-
Causality in Action: By starting with a well-resolved proton signal, one can "walk" along a molecular fragment by following the COSY correlations from one proton to its direct neighbors, building a map of the proton-proton connectivity.[8] For example, an ethyl group will show a clear correlation between the methyl (CH₃) and methylene (CH₂) protons.
TOCSY (Total Correlation Spectroscopy): Mapping Entire Spin Systems
While COSY reveals direct neighbors, TOCSY extends this reach to identify all protons within a coupled spin system, even if they are not directly coupled to one another.[4][10][11]
-
What it Tells You: A single proton signal will show cross-peaks to every other proton in its spin system.[4] For instance, in a propyl chain, the terminal methyl protons can show a correlation not only to the adjacent methylene protons but also to the distant methylene protons, provided there is a continuous chain of coupling.
-
COSY vs. TOCSY—A Strategic Choice: The key difference is that COSY shows direct (e.g., A-B, B-C) couplings, while TOCSY can reveal the entire network (A-B, A-C, B-C).[10][11] TOCSY is exceptionally powerful for identifying isolated structural motifs, like amino acid side chains in a peptide or the sugar rings in a natural product, where all protons belong to a single, unbroken network.[4] The duration of the TOCSY mixing time is a critical parameter; longer mixing times allow the magnetization to travel further along the spin system.[4]
HSQC (Heteronuclear Single Quantum Coherence): The C-H Connection
After mapping out proton networks, the next logical step is to attach these protons to their corresponding carbon atoms. The HSQC experiment is the premier tool for this task.
-
What it Tells You: HSQC is a heteronuclear experiment that produces a cross-peak for every proton that is directly attached to a carbon atom.[12][13] It correlates the ¹H chemical shift with the ¹³C chemical shift of the carbon it is bonded to.
-
Causality in Action: This experiment is exquisitely sensitive and provides an unambiguous assignment of all protonated carbons. An "edited" HSQC can further differentiate between CH/CH₃ groups (which appear as positive peaks, often colored red) and CH₂ groups (negative peaks, often blue), providing the same information as a DEPT-135 experiment but with much higher sensitivity.[12]
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments
The HMBC experiment is arguably the most critical experiment for piecing together the complete molecular structure. While HSQC identifies one-bond C-H connections, HMBC reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds (²JCH, ³JCH, ⁴JCH).[12][13]
-
What it Tells You: It connects molecular fragments by showing correlations across non-protonated atoms (like quaternary carbons or carbonyls) and heteroatoms (like oxygen or nitrogen).[12][14] For example, the protons of a methyl group will show an HMBC correlation to the carbon of an adjacent carbonyl group, establishing a key connection.
-
Self-Validation System: The HMBC experiment is optimized to suppress the strong one-bond correlations seen in HSQC.[15] The long-range correlations it reveals must be consistent with the fragments already identified by COSY and HSQC. This cross-validation between experiments is the cornerstone of trustworthy structure elucidation.
Part 2: Defining 3D Structure Through-Space
Once the 2D covalent framework is established, the final step is often to probe the molecule's three-dimensional structure, including relative stereochemistry. This is accomplished by detecting correlations between protons that are close in space, regardless of whether they are connected through bonds.
NOESY (Nuclear Overhauser Effect Spectroscopy) & ROESY (Rotating-Frame Overhauser Effect Spectroscopy)
The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the dipole-dipole interaction between nuclei that are spatially close (typically < 5 Å).[16]
-
What it Tells You: A NOESY cross-peak between two protons indicates they are near each other in space.[16] This information is crucial for determining stereochemical relationships, such as differentiating between cis and trans isomers on a double bond or axial and equatorial protons on a cyclohexane ring.[17]
-
NOESY vs. ROESY—A Critical Distinction: The choice between NOESY and ROESY depends on the molecule's size (or more accurately, its molecular tumbling rate in solution).[18]
-
NOESY: For small molecules (MW < ~600 Da), the NOE is positive. For large molecules (MW > ~1200 Da), it is negative. For intermediate-sized molecules, the NOE can be close to zero, making the experiment fail.[18][19]
-
ROESY: The ROE is always positive, regardless of molecular size.[18][19] Therefore, ROESY is the experiment of choice for intermediate-sized molecules where NOESY may yield no signals.[18]
-
A Strategic Workflow for Structure Elucidation
A logical and efficient approach is paramount. The following workflow integrates the experiments described above into a self-validating system.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. omicsonline.org [omicsonline.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. emerypharma.com [emerypharma.com]
- 9. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 10. How TOCSY extends COSY’s reach in 2D NMR — Nanalysis [nanalysis.com]
- 11. University of Ottawa NMR Facility Blog: COSY vs TOCSY [u-of-o-nmr-facility.blogspot.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 19. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
Safety Operating Guide
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate proper disposal procedures
Operational Guide: Safe Disposal and Handling of Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Executive Summary: The "Why" Before the "How"
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is not merely "organic waste."[1][2][3][4][5] It is a poly-functionalized heterocycle combining a reactive electrophile (2-chloro), a hydrolyzable ester (benzyl), and a thermally stable but combustion-hazardous fluorinated group (4-trifluoromethyl).[1][2]
Critical Safety Directive:
-
NEVER Autoclave: Thermal decomposition of the trifluoromethyl (
) moiety releases Hydrogen Fluoride (HF) gas, which can etch glass and cause fatal pulmonary edema. -
Segregation: This must be classified strictly as Halogenated Organic Waste .
-
Lachrymator Potential: Treat as a potent mucous membrane irritant.
Part 1: Chemical Risk Profiling & Causality
To dispose of this compound safely, one must understand its reactive potential.[1] We do not follow rules blindly; we follow the chemistry.
The Trifluoromethyl Group ( )[2]
-
Risk: While chemically stable under ambient conditions, the
bond is the strongest in organic chemistry. Breaking it requires immense energy (incineration >850°C). -
Disposal Implication: Standard low-temperature incineration is insufficient. This waste must be routed to facilities equipped with flue gas scrubbing to capture HF and Carbonyl Fluoride (
) byproducts.
The 2-Chloro Pyrimidine Motif
-
Risk: The chlorine at the 2-position is activated by the electron-withdrawing nitrogen atoms and the
group. It is highly susceptible to Nucleophilic Aromatic Substitution ( ). -
Disposal Implication: Do not mix with strong nucleophiles (e.g., amines, thiols) in the waste container.[1] Exothermic reactions can occur, pressurizing the vessel.[1]
The Benzyl Ester
-
Risk: Esters are susceptible to hydrolysis.
-
Disposal Implication: Keep waste streams pH neutral. Strong acids or bases in the waste container can cleave the ester, releasing benzyl alcohol and the free pyrimidine acid, altering the waste's physical properties and potential toxicity.[1]
Part 2: Pre-Disposal Stabilization & Packaging
Before the waste leaves your bench, it must be stabilized.[1]
Step 1: Quenching (If in Reaction Mixture)
If the compound is part of a reaction mixture, ensure no active nucleophiles remain.
-
Dilute: Dilute the reaction mixture with a compatible halogenated solvent (e.g., Dichloromethane).
-
Neutralize: Ensure the pH is between 6 and 8.
-
Phase Split: If aqueous waste is generated, separate it.[1] The fluorinated pyrimidine will partition into the organic layer.
Step 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers due to potential corrosion from trace HCl hydrolysis.
-
Headspace: Leave at least 10% headspace to accommodate thermal expansion.
Step 3: Labeling Strategy
Standard "Hazardous Waste" labels are insufficient. You must add secondary descriptors:
-
Primary Tag: "Halogenated Organic Waste"
-
Secondary Warning: "Contains Fluorinated Heterocycle – HF Generation on Combustion"
Part 3: The Disposal Workflow
This self-validating workflow ensures that the waste reaches the correct incineration stream.
Visual Logic: Waste Stream Decision Tree
The following diagram outlines the decision logic for disposing of solid and liquid forms of the compound.
Figure 1: Decision logic for segregating fluorinated pyrimidine waste. Note that even non-halogenated solvents must be moved to the Halogenated stream once contaminated by this compound.
Part 4: Emergency Procedures (Spill Management)
In the event of a spill, speed and specific neutralization are key.
PPE Requirements:
-
Nitrile gloves (Double gloved recommended).
-
Safety goggles (Chemical splash guard).
-
Lab coat + Chemical apron.
Scenario A: Solid Spill
-
Do Not Sweep: Sweeping creates dust. This compound is a potential lachrymator.
-
Wet Wipe Method: Cover the spill with a paper towel dampened with Ethanol .
-
Scoop: Carefully scoop the wet solid/towel mixture into a wide-mouth jar.
-
Seal: Cap immediately to prevent vapor release.
Scenario B: Solution Spill
-
Absorb: Use a vermiculite or clay-based absorbent. Avoid combustible absorbents (sawdust) if possible.
-
Collect: Transfer saturated absorbent to the "Solid Hazardous Waste" bin.
-
Decontaminate: Wash the surface with a mild surfactant (soap/water) followed by an ethanol wipe.
Part 5: Regulatory Compliance (RCRA)
While this specific compound is not explicitly P-listed or U-listed by the US EPA, it defaults to regulated categories based on its characteristics.[1]
| Characteristic | RCRA Code | Justification |
| Toxicity | D022 (Potential) | If dissolved in Chloroform.[1][2] Otherwise, treated as Toxic Characteristic due to bioactive nature.[1] |
| Halogen Content | F001 / F002 | If mixed with spent halogenated solvents (DCM, etc.).[1][2] |
| Ignitability | D001 | If the flashpoint of the waste solution is <60°C (common in organic synthesis waste).[1][2] |
Operational Rule: Always classify this waste stream as "Hazardous Waste - Toxic, Halogenated" to ensure the waste vendor utilizes the correct incineration protocol.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]2]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]2]
-
Ellis, D. A., et al. (2001).[1] Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.[6] Nature, 412, 321–324.[1][2] [Link]2]
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 2,4-Dichloro-5-(trifluoromethyl)pyrimidine. (Analogous structure hazard data). ]">https://www.fishersci.com[2]
Sources
Personal protective equipment for handling Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
Executive Summary
Benzyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 175137-29-8) is a specialized heterocyclic building block often used in the synthesis of kinase inhibitors and agrochemicals.[1][2][3] Its utility stems from its high reactivity; however, this same reactivity presents distinct safety challenges.
The Core Risk: This molecule contains a chloropyrimidine moiety.[4][5] In biological systems, the C-2 chlorine is highly electrophilic and prone to nucleophilic displacement by biological nucleophiles (e.g., cysteine residues in proteins). This mechanism suggests a high potential for skin sensitization, severe eye irritation, and cumulative toxicity , even if acute toxicity data is limited.
This guide moves beyond generic SDS advice to provide a logistical framework for safe handling, focusing on containment and "defense-in-depth."
Part 1: Hazard Analysis & PPE Strategy
The Hazard Matrix
We do not rely solely on GHS codes; we rely on structural reactivity.
| Feature | Reactivity Logic | Physiological Implication |
| C-Cl Bond (Pos 2) | High susceptibility to nucleophilic aromatic substitution ( | Sensitizer/Corrosive: Can alkylate skin proteins; potential for contact dermatitis. |
| Trifluoromethyl Group | Increases lipophilicity. | Absorption: Enhanced skin penetration; potential for systemic uptake. |
| Benzyl Ester | Hydrolytically sensitive (slow). | Metabolism: May hydrolyze to release benzyl alcohol and the free acid, altering toxicity profiles. |
| Physical State | Low-melting solid or viscous oil. | Contamination: Sticky; hard to clean; generates static-clinging dust if solid. |
Personal Protective Equipment (PPE) Stratification
Standard "lab safety" is insufficient. Use the Barrier-Redundancy Protocol .
Hand Protection: The "Double-Shell" Method
-
Primary Layer (Inner): 4 mil Nitrile (Disposable).
-
Secondary Layer (Outer): 5-8 mil Nitrile (Extended Cuff) OR Silver Shield® (Laminate) if dissolving in halogenated solvents (DCM/Chloroform).
-
Rationale: Chlorinated heterocycles can permeate thin nitrile. The second layer provides a "breakthrough buffer," allowing you time to doff gloves safely if a splash occurs. Do NOT use Latex ; it offers poor resistance to organic halides.
Respiratory & Eye Protection [4][6][7][8][9]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of irreversible corneal damage from alkylating agents.
-
Lungs: All open handling must occur within a certified Chemical Fume Hood .
-
Contingency: If hood work is impossible (e.g., instrument maintenance), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) + P100 cartridges.
-
Part 2: Operational Protocols
Workflow Logic
The following diagram illustrates the "Chain of Custody" for the chemical to prevent cross-contamination.
Figure 1: Operational containment workflow. Note that the chemical is only exposed to the atmosphere within the yellow boundary (Fume Hood).
Critical Procedure: Weighing & Solubilization
This is the highest-risk step for exposure.
-
Preparation: Place a disposable absorbent mat (benchkote) inside the fume hood.
-
Static Control: If the substance is a solid, use an anti-static gun on the spatula and vial. Fluorinated compounds often carry high static charges, causing "jumping" of powder.
-
The "Pre-Solubilization" Technique:
-
Do not transport the dry powder to the balance if possible.
-
Instead, tare the reaction vial, add the solid inside the hood, and immediately add the reaction solvent (or a portion of it) to the vial to dissolve the solid.
-
Transporting a solution is safer than transporting a light, static-prone powder.
-
-
Decontamination: Immediately wipe the exterior of the stock bottle with a Kimwipe dampened with acetone before returning it to storage. Discard the Kimwipe as hazardous waste.
Storage Requirements[4][5][6][10][11]
-
Temperature: 2-8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if the bottle is opened. Moisture can hydrolyze the ester or displace the chlorine over long periods, releasing HCl gas.
-
Segregation: Store away from strong bases (amines, hydroxide) and oxidizers.[5]
Part 3: Emergency & Disposal
Spill Response (Small Scale < 5g)
Do not attempt to sweep dry powder. This generates aerosols.
-
Evacuate the immediate area and alert lab personnel.
-
Don PPE: Double nitrile gloves, goggles, lab coat.
-
Containment:
-
If Solid: Cover gently with wet paper towels (dampened with water/surfactant) to suppress dust. Scoop up the wet mass.
-
If Liquid/Oil: Cover with vermiculite or sand.
-
-
Cleaning: Wipe the surface with a 10% Sodium Thiosulfate solution (nucleophilic quench) followed by Acetone.
-
Disposal: Place all cleanup materials into a sealable bag, label as "Hazardous Debris: Chlorinated Pyrimidine," and move to the Halogenated Waste stream.
Waste Disposal Classification
This compound must never go down the drain.
| Waste Stream | Classification | Rationale |
| Primary Stream | Halogenated Organic Waste | Contains Cl and F atoms; requires high-temperature incineration. |
| Aqueous Washings | Aqueous Hazardous Waste | Even after extraction, water may contain trace sensitizers. |
| Sharps/Glass | Chemically Contaminated Sharps | Syringes/vials used with this compound are not "trash." |
Part 4: Mechanism of Toxicity (Scientific Context)
To understand why we use this PPE, we must visualize the molecular interaction.
Figure 2: Mechanistic pathway of sensitization. The electrophilic C-Cl bond allows the chemical to bind covalently to skin proteins, triggering an immune response.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24865422 (Related Analog: 2-Chloro-4-(trifluoromethyl)pyrimidine). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link][10]
Sources
- 1. equationchemical.com [equationchemical.com]
- 2. 2-クロロ-4-(トリフルオロメチル)ピリミジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemwhat.com [chemwhat.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ca [fishersci.ca]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
